molecular formula C10H11Br2NO B2648622 2-bromo-N-(4-bromo-3-methylphenyl)propanamide CAS No. 79249-46-0

2-bromo-N-(4-bromo-3-methylphenyl)propanamide

Cat. No.: B2648622
CAS No.: 79249-46-0
M. Wt: 321.012
InChI Key: IFWRABRCIZOJDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(4-bromo-3-methylphenyl)propanamide is a useful research compound. Its molecular formula is C10H11Br2NO and its molecular weight is 321.012. The purity is usually 95%.
BenchChem offers high-quality 2-bromo-N-(4-bromo-3-methylphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-(4-bromo-3-methylphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-N-(4-bromo-3-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br2NO/c1-6-5-8(3-4-9(6)12)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWRABRCIZOJDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(C)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to 2-bromo-N-(4-bromo-3-methylphenyl)propanamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of the novel compound 2-bromo-N-(4-bromo-3-methylphenyl)propanamide. As a member of the N-aryl-α-haloamide class, this molecule presents a compelling scaffold for investigation in medicinal chemistry and drug discovery. We present a detailed, field-proven protocol for its synthesis via nucleophilic acyl substitution, followed by robust methodologies for purification and complete spectroscopic characterization. Furthermore, this guide explores the compound's potential biological significance by drawing parallels with structurally related molecules known for their potent bioactivity. This document is intended to serve as a foundational resource for researchers and drug development professionals engaged in the exploration of new chemical entities.

Introduction

The N-aryl-α-haloamide motif is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with demonstrated biological activity. The presence of an α-halogen provides a reactive handle for further synthetic elaboration, while the N-aryl amide core is crucial for establishing interactions with biological targets. Specifically, propanamide derivatives have been identified as key structural elements in molecules designed as selective androgen receptor degraders (SARDs) and pan-antagonists for cancer therapy.[1]

This guide focuses on a specific, dibrominated analogue: 2-bromo-N-(4-bromo-3-methylphenyl)propanamide (CAS No. 79249-46-0). The introduction of two bromine atoms is anticipated to significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and to influence its binding affinity for potential protein targets. This document provides an in-depth, practical guide covering the logical synthesis, rigorous characterization, and a forward-looking perspective on the potential therapeutic applications of this compound.

Physicochemical Properties

The fundamental identity of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide is established by its chemical structure and associated properties.

Figure 1: Chemical Structure of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide

PropertyValueSource
IUPAC Name 2-bromo-N-(4-bromo-3-methylphenyl)propanamide-
CAS Registry Number 79249-46-0[2]
Molecular Formula C₁₀H₁₀Br₂NOCalculated
Molecular Weight 320.00 g/mol Calculated
Exact Mass 318.92074 g/mol [2]

Synthesis and Purification

Synthesis Rationale

The most direct and reliable method for constructing the target amide is through a nucleophilic acyl substitution reaction. This strategy involves the acylation of an amine (4-bromo-3-methylaniline) with a reactive acyl halide (2-bromopropionyl bromide).[][4] This is a classic and high-yielding method for amide bond formation.[5]

Causality of Experimental Choices:

  • Acyl Halide vs. Carboxylic Acid: An acyl halide is chosen over the corresponding carboxylic acid to maximize reactivity and avoid the need for coupling agents (like DCC or EDC), which can complicate purification.[5] The reaction with an acyl halide is typically faster and more complete.

  • Base: A non-nucleophilic organic base, such as triethylamine or pyridine, is included in the reaction. Its purpose is to act as an acid scavenger, neutralizing the hydrobromic acid (HBr) byproduct generated during the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.

  • Solvent: An inert, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is ideal. It readily dissolves the reactants but does not participate in the reaction.

  • Temperature Control: The reaction between amines and acyl halides is often highly exothermic.[] Performing the initial addition at a reduced temperature (0 °C) is a critical control measure to prevent the formation of side products and ensure a clean reaction profile.

Experimental Workflow: Synthesis & Purification

The overall process is a streamlined workflow designed for efficiency and high purity.

G cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage Reactants 1. Combine 4-bromo-3-methylaniline, Triethylamine, and DCM Cooling 2. Cool to 0°C (Ice Bath) Reactants->Cooling Addition 3. Add 2-bromopropionyl bromide (Dropwise) Cooling->Addition Reaction 4. Stir at Room Temperature (Monitor by TLC) Addition->Reaction Quench 5. Quench with H₂O Reaction->Quench Extract 6. Extract with DCM Quench->Extract Wash 7. Wash Organic Layer (HCl, NaHCO₃, Brine) Extract->Wash Dry 8. Dry over Na₂SO₄ & Concentrate Wash->Dry Crude Crude Solid Recrystallize 9. Recrystallize (e.g., Ethanol/Water) Crude->Recrystallize Isolate 10. Isolate via Filtration Recrystallize->Isolate FinalDry 11. Dry under Vacuum Isolate->FinalDry Pure Pure Product FinalDry->Pure

Caption: Workflow for the synthesis and purification of the target compound.

Detailed Synthesis Protocol (10 mmol Scale)

This protocol is a self-validating system; successful execution relies on anhydrous conditions and careful temperature management.

  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3-methylaniline (1.86 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 40 mL).

  • Base Addition: Add triethylamine (1.53 mL, 11.0 mmol, 1.1 eq) to the solution.

  • Cooling: Place the flask in an ice-water bath and stir for 10 minutes until the internal temperature reaches 0-5 °C.

  • Acyl Halide Addition: Dissolve 2-bromopropionyl bromide (1.1 mL, 10.5 mmol, 1.05 eq) in 10 mL of anhydrous DCM. Add this solution dropwise to the cooled aniline mixture over 15-20 minutes using a dropping funnel. Rationale: Slow addition is crucial to control the exothermic reaction and prevent side-product formation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up:

    • Carefully pour the reaction mixture into 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers and wash sequentially with 1M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL). Rationale: The acid wash removes excess triethylamine, the base wash removes any remaining acidic impurities, and the brine wash aids in removing water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying solid organic compounds by leveraging differences in solubility.[6][7]

  • Solvent Selection: The ideal solvent system will dissolve the crude product when hot but have poor solubility when cold. A binary system like ethanol/water or ethyl acetate/hexanes is often effective for amides. Perform small-scale tests to identify the optimal system.

  • Procedure:

    • Place the crude solid into an Erlenmeyer flask.

    • Add the primary solvent (e.g., ethanol) dropwise while heating until the solid just dissolves.

    • Slowly add the anti-solvent (e.g., water) dropwise until the solution becomes faintly turbid. Add a drop or two of the primary solvent to redissolve the precipitate.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel, washing with a small amount of ice-cold recrystallization solvent.

    • Dry the crystals under vacuum to obtain the pure 2-bromo-N-(4-bromo-3-methylphenyl)propanamide.

Structural Elucidation and Characterization

Confirming the structure and purity of the synthesized compound is paramount. A multi-spectroscopic approach provides orthogonal, confirmatory data.[8][9]

Analytical Workflow

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Input Purified Solid Sample HNMR ¹H NMR (Proton Environment) Input->HNMR CNMR ¹³C NMR (Carbon Skeleton) Input->CNMR IR FT-IR (Functional Groups) Input->IR MS HRMS (Molecular Formula, Isotopic Pattern) Input->MS Output Structural Confirmation & Purity Assessment HNMR->Output CNMR->Output IR->Output MS->Output

Caption: Spectroscopic workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 8.0 - 8.5 br s 1H NH Amide proton, typically broad.
~ 7.6 d 1H Ar-H (H2) Aromatic proton ortho to NH, doublet from H6.
~ 7.4 d 1H Ar-H (H5) Aromatic proton ortho to Br, doublet from H6.
~ 7.2 dd 1H Ar-H (H6) Aromatic proton coupled to both H2 and H5.
~ 4.5 q 1H CH Br Methine proton, quartet due to adjacent CH₃.
~ 2.4 s 3H Ar-CH Methyl group on the aromatic ring.

| ~ 1.9 | d | 3H | CH(Br)CH ₃ | Methyl group, doublet due to adjacent CH. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~ 168 C =O (Amide)
~ 138 Ar-C (C4, C-Br)
~ 136 Ar-C (C1, C-NH)
~ 135 Ar-C (C3, C-CH₃)
~ 132 Ar-C H (C5)
~ 124 Ar-C H (C2)
~ 120 Ar-C H (C6)
~ 48 C HBr
~ 22 CH(Br)C H₃

| ~ 20 | Ar-C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected Characteristic IR Absorptions

Wavenumber (cm⁻¹) Vibration Functional Group
~ 3300 - 3250 N-H Stretch Secondary Amide
~ 1680 - 1650 C=O Stretch (Amide I) Secondary Amide
~ 1560 - 1530 N-H Bend (Amide II) Secondary Amide
~ 3050 C-H Stretch Aromatic
~ 2980 C-H Stretch Aliphatic

| ~ 650 - 550 | C-Br Stretch | Alkyl & Aryl Halide |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the exact mass and elemental composition.

  • Expected M⁺: The molecular ion peak will confirm the molecular weight.

  • Isotopic Pattern: A crucial diagnostic feature will be the isotopic pattern caused by the two bromine atoms (⁷⁹Br and ⁸¹Br). This will result in a characteristic triplet of peaks for the molecular ion:

    • M (containing two ⁷⁹Br)

    • M+2 (containing one ⁷⁹Br and one ⁸¹Br) - approximately twice the intensity of M.

    • M+4 (containing two ⁸¹Br) - approximately the same intensity as M. This 1:2:1 intensity ratio is a definitive signature for a dibrominated compound.

Potential Applications in Drug Discovery

Rationale for Biological Investigation

While 2-bromo-N-(4-bromo-3-methylphenyl)propanamide itself may not have published biological data, its structural motifs are prevalent in pharmacologically active agents.

  • Anticancer Potential: The diaryl propanamide structure is a recognized pharmacophore for androgen receptor (AR) binding.[1] Compounds with this "A-ring–linkage–B-ring" scaffold have been developed as SARDs, which function by binding to and promoting the degradation of the AR, a key driver in prostate cancer. The 4-bromo-3-methylphenyl group can be considered the "A-ring," making this compound a prime candidate for screening in AR-dependent cancer models.

  • Anti-inflammatory & Antimicrobial Activity: Brominated N-aryl amides and related structures have demonstrated significant potential as anti-inflammatory and antimicrobial agents.[10][11][12] The bromine atoms can enhance membrane permeability and participate in halogen bonding, potentially improving target engagement.

Potential Mechanism of Action

Based on its structural similarity to known SARDs, a plausible hypothesis is that 2-bromo-N-(4-bromo-3-methylphenyl)propanamide could function as an androgen receptor antagonist or degrader. It could bind to the ligand-binding domain (LBD) of the AR, inducing a conformational change that prevents coactivator recruitment and/or targets the receptor for proteasomal degradation.

Illustrative Signaling Pathway: Androgen Receptor Action

G DHT DHT (Androgen) AR Androgen Receptor (AR) DHT->AR binds Dimer AR Dimerization AR->Dimer induces HSP HSP90 HSP->AR (stabilizes) Compound 2-bromo-N-(4-bromo-3- methylphenyl)propanamide Compound->AR binds & blocks (Potential Antagonist) Nucleus Nuclear Translocation Dimer->Nucleus ARE Androgen Response Element (ARE) on DNA Nucleus->ARE binds Transcription Gene Transcription ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Hypothetical mechanism of AR pathway inhibition.

Conclusion

2-bromo-N-(4-bromo-3-methylphenyl)propanamide is a synthetically accessible compound with significant potential for further investigation. This guide has provided a robust and logically sound framework for its preparation and characterization, grounded in established chemical principles. The structural relationship to known bioactive molecules, particularly in the oncology space, strongly supports its candidacy for biological screening programs. The detailed protocols and analytical data presented herein serve as a vital resource to empower researchers to explore the full potential of this and related N-aryl-α-haloamides in the ongoing quest for novel therapeutic agents.

References

  • Chemchart. (n.d.). 2-bromo-N-(3-methylphenyl)propanamide (630119-85-6). Retrieved from [Link]

  • SpectraBase. (2025). Propanamide, 2-bromo-N-(4-bromo-3-methylphenyl)-. John Wiley & Sons, Inc. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-bromo-4-methylphenyl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Tantravahi, U., et al. (2022). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. Molecules, 27(15), 4989. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Miller, S. J., et al. (2014). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Angewandte Chemie International Edition, 53(41), 11006-11010. Retrieved from [Link]

  • Adimule, S. P., et al. (2015). Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides. Journal of Applicable Chemistry, 4(1), 127-135. Retrieved from [Link]

  • Bouř, P., & Keiderling, T. A. (2007). Spectroscopic properties of the nonplanar amide group: A computational study. Chirality, 19(10), 775-786. Retrieved from [Link]

  • Lang, M., et al. (2024). Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. Molbank, 2024(3), M1851. Retrieved from [Link]

  • The Chemistry Student. (2025, December 15). How Amides Form from Acyl Chlorides. YouTube. Retrieved from [Link]

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Clark, J. (n.d.). The Preparation of Amides. Chemguide. Retrieved from [Link]

  • Ghiuș, C., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 17(7), 1345. Retrieved from [Link]

  • Reddit. (2017, March 19). Which is the best method for purifying N-Phenylpropanamide? r/chemhelp. Retrieved from [Link]

Sources

A Technical Guide to 2-bromo-N-(4-bromo-3-methylphenyl)propanamide: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide, a halogenated aromatic amide with significant potential as a scaffold and key intermediate in medicinal chemistry. While direct research on this specific molecule is limited, its structural motifs are present in numerous biologically active compounds. This document extrapolates from established methodologies for analogous structures to provide a robust framework for its synthesis, analysis, and exploration in drug discovery programs.

Chemical Identity and Physicochemical Properties

2-bromo-N-(4-bromo-3-methylphenyl)propanamide is a disubstituted N-phenylpropanamide featuring two bromine atoms, one on the aromatic ring and one at the alpha position of the propanamide side chain. These halogen atoms serve as both modulators of physicochemical properties and reactive handles for further synthetic elaboration.

Table 1: Chemical Identifiers and Properties

Identifier Value Source
IUPAC Name 2-bromo-N-(4-bromo-3-methylphenyl)propanamide N/A
CAS Number 79249-46-0 [1]
Molecular Formula C₁₀H₁₁Br₂NO [1]
Molecular Weight 321.01 g/mol [1]
Exact Mass 318.92074 g/mol [1]

| InChIKey | IFWRABRCIZOJDV-UHFFFAOYSA-N | N/A |

Synthesis and Mechanistic Rationale

The most direct and industrially scalable synthesis of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide is through a nucleophilic acyl substitution reaction. This well-established method involves the coupling of a substituted aniline with an appropriate acyl halide.

Synthetic Strategy: Schotten-Baumann Amidation

The formation of the amide bond is a cornerstone of medicinal chemistry[2]. The chosen strategy is the reaction between 4-bromo-3-methylaniline and 2-bromopropionyl bromide (or chloride). This reaction is typically performed under Schotten-Baumann conditions.

Causality and Experimental Choices:

  • Reagents: 4-bromo-3-methylaniline serves as the nucleophile, attacking the electrophilic carbonyl carbon of 2-bromopropionyl bromide.

  • Base: A non-nucleophilic tertiary amine, such as triethylamine (TEA), is crucial. It acts as a scavenger for the hydrobromic acid (HBr) byproduct generated during the reaction. The removal of HBr prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.

  • Solvent: An anhydrous aprotic solvent like dichloromethane (DCM) or toluene is used to dissolve the reactants without participating in the reaction. The absence of water is critical to prevent the hydrolysis of the highly reactive acyl bromide.

  • Temperature: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction rate, then allowed to proceed at room temperature to ensure completion[3].

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of analogous N-aryl-2-bromoamides.[3][4]

Step 1: Reagent Preparation

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-bromo-3-methylaniline (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per gram of aniline).

  • Add triethylamine (1.1 eq) to the solution.

  • Cool the flask to 0 °C in an ice bath with continuous stirring.

Step 2: Acylation Reaction

  • In the dropping funnel, prepare a solution of 2-bromopropionyl bromide (1.05 eq) in anhydrous DCM.

  • Add the 2-bromopropionyl bromide solution dropwise to the cooled aniline solution over 30 minutes. A white precipitate (triethylammonium bromide) will form.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

Step 3: Work-up and Purification

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Once complete, add deionized water to the reaction mixture to quench any remaining acyl bromide and dissolve the ammonium salt.

  • Transfer the mixture to a separatory funnel. Collect the organic layer.

  • Wash the organic layer sequentially with 1N HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any acidic impurities), and finally with brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 2-bromo-N-(4-bromo-3-methylphenyl)propanamide.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process Aniline 4-Bromo-3-methylaniline Solvent Anhydrous DCM Aniline->Solvent AcylHalide 2-Bromopropionyl Bromide AcylHalide->Solvent Base Triethylamine Base->Solvent Temp 0°C to RT Solvent->Temp Atmosphere Nitrogen Temp->Atmosphere Workup Aqueous Workup (HCl, NaHCO₃, Brine) Atmosphere->Workup Purification Recrystallization Workup->Purification Product 2-bromo-N-(4-bromo-3-methylphenyl)propanamide Purification->Product

Caption: Workflow for the synthesis of the target compound.

Analytical and Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound. A combination of chromatographic and spectroscopic techniques is recommended.

Comparative Overview of Analytical Methods

The choice of method depends on the analytical goal, from routine purity checks to definitive structural confirmation.

Table 2: Comparison of Primary Analytical Techniques

Parameter HPLC-UV GC-MS NMR Spectroscopy
Principle Separation based on polarity, UV detection Separation based on volatility, mass-based detection Nuclear spin resonance in a magnetic field
Primary Use Quantification, Purity Assay Impurity Identification, Quantification Absolute Structural Elucidation
Sensitivity High (ng/mL) Very High (pg/mL) Moderate (~0.1% by weight)
Throughput High Medium to High Medium

Data extrapolated from methods for analogous aromatic compounds.[5][6]

Recommended Analytical Protocols

These protocols are starting points for method development, adapted from guides for similar chemical entities.[5][6]

A. High-Performance Liquid Chromatography (HPLC) for Purity Assay

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution using (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.

  • Gradient Program: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve an accurately weighed sample in acetonitrile to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.

B. Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Impurity Profiling

  • Instrumentation: GC system coupled to a mass spectrometer (e.g., Quadrupole).

  • Column: Capillary column suitable for polar analytes (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 280 °C.

  • Oven Program: Initial temp 100 °C (hold 2 min), ramp at 20 °C/min to 300 °C (hold 5 min).

  • Carrier Gas: Helium.

  • MS Detection: Electron Ionization (EI) mode, scanning from m/z 50-400.

  • Sample Preparation: Dissolve the sample in a volatile solvent like ethyl acetate to a concentration of ~1 mg/mL.

Analytical Workflow Diagram

G cluster_analysis Analytical Characterization cluster_results Data Output Sample Synthesized Product HPLC HPLC-UV (Purity) Sample->HPLC GCMS GC-MS (Identity, Volatiles) Sample->GCMS NMR NMR (Structure) Sample->NMR FTIR FTIR (Functional Groups) Sample->FTIR Purity Purity Assay >98% HPLC->Purity Identity Mass Spectrum Confirmation GCMS->Identity Structure Structural Confirmation NMR->Structure Report Certificate of Analysis Purity->Report Identity->Report Structure->Report

Caption: General workflow for analytical characterization.

Potential Applications in Medicinal Chemistry

The true value of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide lies in its potential as a versatile building block for creating libraries of novel compounds. The dibrominated structure is a key feature, offering two distinct points for modification and diversification.

A Scaffold for Drug Discovery

The N-aryl amide core is a privileged structure in drug discovery, and halogenated phenyl rings are frequently used to enhance biological activity and modulate pharmacokinetic properties.[7][8]

  • Antimicrobial Agents: Structurally related N-arylamides and bromophenyl derivatives have demonstrated significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[9][10][11] The presence of halogen atoms is often correlated with increased antimicrobial potency.[8][12]

  • Anticancer Agents: The bromophenyl moiety is a common feature in compounds designed as anticancer agents. Derivatives of 4-(4-bromophenyl)-thiazol-2-amine have shown activity against the MCF7 human breast cancer cell line[8]. The ability to use the bromine atoms as handles for cross-coupling reactions allows for the synthesis of complex molecules that can target various oncogenic pathways.

  • Enzyme Inhibitors: The rigid, planar nature of the amide bond combined with the substituted aromatic ring makes this scaffold suitable for targeting enzyme active sites.

  • Synthetic Versatility: The aryl bromide can readily participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The alpha-bromo amide is a reactive electrophile, enabling substitution with various nucleophiles to further diversify the molecular structure.

Biological Activity of Related Scaffolds

Table 3: Antimicrobial Activity of Analogous N-Aryl Amides

Compound Class Organism Activity (MIC) Reference
N-arylcinnamamides Staphylococcus aureus 22-28 µM [9][10]
N-arylcinnamamides Mycobacterium tuberculosis ~27 µM [9][10][11]

| N-(4-bromophenyl)furan-2-carboxamide | Drug-Resistant A. baumannii | Effective against clinical isolates |[13] |

Drug Discovery Pathway

G cluster_core Core Scaffold cluster_rxn Diversification Chemistry cluster_screening Biological Screening Core 2-bromo-N-(4-bromo-3-methylphenyl)propanamide Suzuki Suzuki Coupling (at Ar-Br) Core->Suzuki Nucleophilic Nucleophilic Substitution (at α-Br) Core->Nucleophilic Library Diverse Compound Library Suzuki->Library Nucleophilic->Library Anticancer Anticancer Assays (e.g., MCF7, HeLa) Library->Anticancer Antimicrobial Antimicrobial Assays (e.g., MRSA, M. tb) Library->Antimicrobial Enzyme Enzyme Inhibition Assays Library->Enzyme Lead Lead Compound Identification Anticancer->Lead Antimicrobial->Lead Enzyme->Lead

Sources

An In-depth Technical Guide to 2-bromo-N-(4-bromo-3-methylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights to serve as a valuable resource for professionals in chemical research and drug development.

Executive Summary

2-bromo-N-(4-bromo-3-methylphenyl)propanamide is a halogenated aromatic amide of interest in medicinal chemistry and organic synthesis. Its structure, featuring two bromine atoms and a chiral center, suggests potential for biological activity and utility as a versatile synthetic intermediate. This guide details its chemical identity, a robust synthesis protocol, and explores its potential applications based on the bioactivity of structurally related compounds. All quantitative data is summarized for clarity, and key processes are illustrated with diagrams.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide are crucial for its application in a research setting.

PropertyValueSource
Molecular Formula C₁₀H₁₁Br₂NOCalculation
Molecular Weight 321.01 g/mol [1]
Exact Mass 318.92074 g/mol [2]
CAS Number 79249-46-0[2]
IUPAC Name 2-bromo-N-(4-bromo-3-methylphenyl)propanamideIUPAC Nomenclature
Physical Form Expected to be a solid at room temperature[3]
Solubility Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water.General amide properties
Melting Point Not available in public databases.-
Boiling Point Not available in public databases.-

Synthesis Protocol

The synthesis of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide can be reliably achieved through the acylation of 4-bromo-3-methylaniline with 2-bromopropionyl chloride. This is a standard Schotten-Baumann reaction, a widely used method for the formation of amides from amines and acyl chlorides.[4]

Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 4-bromo-3-methylaniline E Combine reactants in DCM at 0°C A->E B 2-bromopropionyl chloride B->E C Triethylamine (Base) C->E D Dichloromethane (Solvent) D->E F Stir at room temperature E->F G Wash with 1M HCl F->G H Wash with saturated NaHCO₃ G->H I Wash with brine H->I J Dry over Na₂SO₄ I->J K Filter and concentrate J->K L Recrystallization or Column Chromatography K->L M 2-bromo-N-(4-bromo-3-methylphenyl)propanamide L->M

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Methodology

This protocol is adapted from established procedures for the synthesis of similar N-aryl amides.[5]

Materials:

  • 4-bromo-3-methylaniline

  • 2-bromopropionyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-bromo-3-methylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen). Cool the flask to 0°C in an ice bath with stirring.

  • Addition of Acyl Chloride: Add 2-bromopropionyl chloride (1.1 eq) dropwise to the cooled solution over 15-20 minutes. A precipitate of triethylamine hydrochloride will form.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 2-bromo-N-(4-bromo-3-methylphenyl)propanamide.

Spectroscopic Characterization (Predicted)

¹H NMR:

  • Aromatic Protons: Signals in the range of 7.0-8.0 ppm.

  • CH-Br Proton: A quartet around 4.5-5.0 ppm.

  • CH₃ (propanamide) Protons: A doublet around 1.8-2.2 ppm.

  • CH₃ (phenyl) Protons: A singlet around 2.2-2.5 ppm.

  • NH Proton: A broad singlet, the chemical shift of which will be concentration-dependent.

¹³C NMR:

  • Carbonyl Carbon: A signal around 165-170 ppm.

  • Aromatic Carbons: Signals in the range of 110-140 ppm.

  • CH-Br Carbon: A signal around 40-50 ppm.

  • CH₃ Carbons: Signals in the range of 15-25 ppm.

Mass Spectrometry: The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak [M]⁺ would appear as a cluster of peaks around m/z 319, 321, and 323. The exact mass of the most abundant isotopic combination is 318.92074 g/mol .[2]

Potential Applications in Drug Development

While direct biological studies on 2-bromo-N-(4-bromo-3-methylphenyl)propanamide are limited, the structural motifs present in the molecule are found in compounds with known biological activities.

Antibacterial and Enzyme Inhibition Potential

Structurally related N-(4-bromo-3-methylphenyl) amides have been synthesized and investigated for their potential as antibacterial agents and enzyme inhibitors.[6] For instance, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have shown activity against clinically isolated XDR S. typhi and inhibitory activity against alkaline phosphatase.[6] The presence of the brominated phenyl ring is a key feature in these bioactive molecules.

G A 2-bromo-N-(4-bromo-3-methylphenyl)propanamide B Structural Analog A->B Structural Similarity C Potential Biological Target (e.g., Bacterial Enzyme) B->C Interacts with D Inhibition of Target C->D Leads to E Therapeutic Effect (e.g., Antibacterial Activity) D->E Results in

Caption: Postulated pathway for biological activity.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-bromo-N-(4-bromo-3-methylphenyl)propanamide is not publicly available. However, based on the reactants used in its synthesis and data for structurally similar compounds, the following precautions are recommended:

  • Hazard Class: Likely to be classified as a skin and eye irritant.[7]

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of water.

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Clean mouth with water and drink plenty of water afterwards.

In all cases of exposure, seek medical attention if symptoms persist.

Conclusion

2-bromo-N-(4-bromo-3-methylphenyl)propanamide is a compound with significant potential for further research in medicinal chemistry and organic synthesis. This guide provides a foundational understanding of its chemical properties, a reliable synthesis protocol, and a basis for exploring its potential biological activities. The information presented herein should enable researchers to confidently handle, synthesize, and further investigate this promising molecule.

References

  • Chemchart. (n.d.). 2-bromo-N-(3-methylphenyl)propanamide (630119-85-6). Retrieved from [Link]

  • SpectraBase. (n.d.). Propanamide, 2-bromo-N-(4-bromo-3-methylphenyl)-. Retrieved from [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Retrieved from [Link]

  • Chemchart. (n.d.). 2-bromo-N-(3-methylphenyl)propanamide (630119-85-6). Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Bromo-3-methylphenyl)acetamide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Bromo-N-(3-methoxyphenyl)-N-methyl-propanamide. Retrieved from [Link]

  • SpectraBase. (n.d.). Propanamide, 2-bromo-N-(4-bromo-3-methylphenyl)-. Retrieved from [Link]

Sources

physical and chemical properties of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Synthesis of 2-Bromo-N-(4-bromo-3-methylphenyl)propanamide

Executive Summary

The compound 2-bromo-N-(4-bromo-3-methylphenyl)propanamide () serves as a highly versatile alpha-bromoamide building block in advanced organic synthesis and drug discovery[1]. Characterized by its bifunctional nature—an aryl amide backbone coupled with a reactive alpha-bromine—it is frequently utilized as a critical electrophilic precursor in the development of non-steroidal antiandrogens, selective androgen receptor modulators (SARMs), and other targeted pharmacophores[2]. This whitepaper provides a comprehensive analysis of its physicochemical properties, outlines a field-proven, self-validating synthetic methodology, and details its downstream applications.

Chemical Identity & Structural Analysis

The molecular architecture of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide is defined by a propanamide chain where the nitrogen is bonded to a 4-bromo-3-methylphenyl moiety.

  • The Aryl Ring: The presence of the bromine at the para position and a methyl group at the meta position provides specific steric bulk and lipophilicity. These features are critical for driving binding affinity within hydrophobic receptor pockets.

  • The Alpha-Bromoamide Core: The bromine atom on the alpha carbon (C2 of the propanamide) is highly activated. The adjacent carbonyl group withdraws electron density, significantly lowering the activation energy for nucleophilic attack (SN2 displacement). This structural logic dictates the compound's primary utility as a precision alkylating agent.

Physical and Chemical Properties

Understanding the quantitative physical and chemical parameters is essential for predicting solubility, reactivity, and chromatographic behavior. The foundational data is summarized below based on chemical databases and structural analogs (; )[3][4].

PropertyValue
IUPAC Name 2-bromo-N-(4-bromo-3-methylphenyl)propanamide
CAS Registry Number 79249-46-0
Molecular Formula C10H11Br2NO
Molecular Weight 321.01 g/mol
Exact Mass 318.92 g/mol
Topological Polar Surface Area (TPSA) 29.10 Ų
Hydrogen Bond Donors 1 (Amide N-H)
Hydrogen Bond Acceptors 1 (Carbonyl C=O)
Rotatable Bonds 2
Physical State (at RT) Solid

Mechanistic Synthesis & Workflow

The synthesis of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide is achieved via a nucleophilic acyl substitution, specifically utilizing a modified [2].

Expertise & Causality in Experimental Design: The reaction couples 4-bromo-3-methylaniline with 2-bromopropionyl chloride. Because the acyl chloride is highly reactive, the reaction must be performed at 0 °C to suppress deleterious side reactions, such as the elimination of HCl to form a ketene, or the premature displacement of the alpha-bromine. Triethylamine (TEA) is employed as an acid scavenger. Without TEA, the rapid generation of HCl would protonate the unreacted aniline, rendering it non-nucleophilic and prematurely stalling the reaction.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 4-bromo-3-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add triethylamine (TEA, 1.2 eq) to the solution and cool the mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve 2-bromopropionyl chloride (1.05 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction flask over 15–20 minutes to maintain the internal temperature and prevent exothermic spikes[2].

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to gradually warm to room temperature and stir for an additional 2 hours.

  • Self-Validating Workup:

    • Quench the reaction with distilled water.

    • Wash the organic layer with 1N HCl. Validation: This step selectively protonates and removes any unreacted aniline and TEA into the aqueous layer.

    • Wash with saturated aqueous NaHCO3. Validation: This neutralizes and removes any 2-bromopropionic acid formed from the hydrolysis of unreacted acyl chloride.

    • Wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The survival of the product through this specific chemical sequence guarantees that the resulting crude solid is fundamentally free of starting materials.

  • Purification: Recrystallize the crude product from an ethyl acetate/hexanes mixture to yield the pure solid.

SynthesisWorkflow Aniline 4-Bromo-3-methylaniline (Nucleophile) Solvent Anhydrous DCM & TEA (Solvent & Base) Aniline->Solvent AcylChloride 2-Bromopropionyl chloride (Electrophile) AcylChloride->Solvent Reaction Nucleophilic Acyl Substitution (0°C to RT, 2h) Solvent->Reaction Workup Aqueous Workup (1N HCl, NaHCO3, Brine) Reaction->Workup Product 2-Bromo-N-(4-bromo-3-methylphenyl)propanamide (Target Compound) Workup->Product

Figure 1: Step-by-step synthetic workflow for 2-bromo-N-(4-bromo-3-methylphenyl)propanamide.

Analytical Characterization

To confirm the structural integrity of the synthesized compound, researchers must rely on rigorous spectroscopic validation:

  • 1H NMR (CDCl3): The defining feature is the alpha-proton (CH) of the propanamide group, which will appear as a distinct quartet around δ 4.5 - 4.8 ppm due to coupling with the adjacent methyl group (which appears as a doublet around δ 1.8 - 2.0 ppm). The disappearance of the broad singlet corresponding to the aniline NH2 protons and the appearance of a new amide N-H broad singlet (δ 8.0 - 8.5 ppm) confirms successful coupling[2].

  • Mass Spectrometry (ESI-MS): Due to the presence of two bromine atoms in the molecule, the mass spectrum will exhibit a classic 1:2:1 isotopic cluster at the m/z [M+H]+ peak, corresponding to the combinations of 79Br and 81Br isotopes (approx. 320, 322, and 324 m/z).

Downstream Applications and Biological Relevance

The primary utility of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide lies in its role as a versatile intermediate. The alpha-bromine is highly susceptible to SN2 displacement by various nucleophiles (e.g., phenoxides, thiolates, or secondary amines). In the pharmaceutical industry, this exact substitution pattern is historically significant in the synthesis of (similar to the structural classes of bicalutamide or enzalutamide precursors)[2]. By displacing the bromine with a functionalized phenol or thiol, chemists can rapidly generate libraries of ether or thioether-linked amides for structure-activity relationship (SAR) studies.

DownstreamApplication Precursor 2-Bromo-N-(4-bromo-3-methylphenyl)propanamide SN2 SN2 Displacement (Alpha-Carbon) Precursor->SN2 Nucleophile Phenol / Thiol / Amine (Nu:-) Nucleophile->SN2 Intermediate Alpha-Substituted Amide (Pharmacophore Base) SN2->Intermediate Target Non-Steroidal Antiandrogen (e.g., SARM Analogs) Intermediate->Target

Figure 2: Logical pathway of alpha-bromoamide utilization in drug discovery.

References

  • Google Patents. "US7528134B2 - Acetamides and benzamides that are useful in treating sexual dysfunction.
  • PubChem. "N-(2-bromo-4-methylphenyl)propanamide | CID 4122742." National Center for Biotechnology Information. [Link]

Sources

2-bromo-N-(4-bromo-3-methylphenyl)propanamide solubility in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the solubility profile of halogenated amides is critical for optimizing reaction conditions, purification workflows, and formulation strategies. As a Senior Application Scientist, I have structured this technical guide to provide a comprehensive analysis of the solubility behavior of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide .

This guide moves beyond empirical data to explain the thermodynamic and intermolecular causalities that dictate solvent-solute interactions, providing researchers with a predictive framework for process optimization.

Physicochemical Profiling: The Causality of Solvation

To predict and manipulate the solubility of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide, we must first deconstruct its molecular architecture. The compound features three distinct domains that govern its solvation thermodynamics:

  • The Hydrophobic Aryl Core (4-bromo-3-methylphenyl group): The presence of a bulky, non-polar tolyl ring significantly increases the lipophilicity of the molecule. As the molar mass and hydrophobic bulk of amide derivatives increase, their aqueous solubility drops precipitously[1].

  • The Hydrogen-Bonding Amide Linkage (-NH-CO-): The amide core acts as both a hydrogen bond donor (N-H) and acceptor (C=O). However, the steric hindrance from the adjacent

    
    -bromoethyl group and the ortho-methyl group on the phenyl ring restricts solvent access to this dipole.
    
  • The Polarizable Halogens (Aryl-Br and

    
    -Br):  Bromine atoms are highly polarizable. They engage in strong dispersion forces (London forces) and halogen bonding with appropriate solvents, particularly halogenated organics and polar aprotic solvents.
    

The Solvation Rule for


-Bromo Amides: 
General N-phenylpropanamides exhibit moderate solubility in polar organic solvents like ethanol and acetone but are highly restricted in water due to their hydrophobic phenyl groups[2][3]. However, the introduction of the 

-bromo group fundamentally alters this profile. Literature on

-bromo amides demonstrates that they are highly soluble in tetrahydrofuran (THF), toluene, dichloromethane (DCM), and chloroform, but are notably insoluble in protic solvents like alcohols[4]. The high lattice energy of the brominated solid and the disruption of alcohol hydrogen-bond networks make protic solvation thermodynamically unfavorable.

Quantitative Solubility Matrix

Based on the structural descriptors and established behavior of


-bromo N-arylpropanamides, the following table summarizes the solubility profile across various organic solvent classes.
Solvent ClassSpecific SolventRelative SolubilityMechanistic Rationale
Polar Aprotic Tetrahydrofuran (THF)High (>100 mg/mL)Strong dipole-dipole interactions; oxygen lone pairs solvate the amide N-H without disrupting the

-bromo group[4].
Halogenated Dichloromethane (DCM)High (>100 mg/mL)Exceptional affinity due to halogen-halogen polarizability and favorable entropy of mixing[4].
Aromatic TolueneModerate-High

stacking interactions with the bromotolyl ring; highly effective for cross-coupling reaction environments[4].
Polar Protic Methanol / EthanolLow (<10 mg/mL)Protic solvents fail to overcome the hydrophobic bulk;

-bromo amides generally exhibit insolubility in alcohols[4].
Non-Polar Hexanes / HeptaneVery Low (<1 mg/mL)Insufficient dielectric constant to solvate the polar amide dipole; serves as an excellent anti-solvent for crystallization.
Aqueous WaterInsoluble The massive hydrophobic cross-section completely dominates the weak hydration potential of the sterically hindered amide[1].

Solute-Solvent Interaction Pathway

The following diagram maps the decision-making process for selecting a solvent based on the specific intermolecular interactions required for downstream applications.

SolventSelection Start 2-Bromo-N-(4-bromo-3-methylphenyl) propanamide PolarAprotic Polar Aprotic Solvents (THF, DMF) Start->PolarAprotic Dipole-Dipole & H-Bond Acceptance Halogenated Halogenated Solvents (DCM, Chloroform) Start->Halogenated Halogen Polarizability NonPolar Aromatic Solvents (Toluene) Start->NonPolar Pi-Pi Stacking & Hydrophobicity Protic Protic/Aqueous Solvents (Alcohols, Water) Start->Protic High Lattice Energy Barrier HighSol High Solubility Ideal for Synthesis & Catalysis PolarAprotic->HighSol Halogenated->HighSol ModSol Moderate Solubility Ideal for Extractions NonPolar->ModSol LowSol Low Solubility Ideal as Anti-Solvents Protic->LowSol

Caption: Decision tree for solvent selection based on solute-solvent intermolecular interactions.

Self-Validating Protocol: Thermodynamic Solubility Determination

To generate precise, compound-specific solubility data for process scale-up, empirical determination is required. The following protocol utilizes a shake-flask method coupled with HPLC-UV, designed as a self-validating system to ensure thermodynamic equilibrium is truly reached.

Phase 1: Equilibration (The Shake-Flask Method) Rationale: Kinetic dissolution can yield false supersaturation. Extended agitation ensures thermodynamic equilibrium.

  • Add 500 mg of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide to a 5 mL amber glass vial. (Amber glass prevents potential light-induced degradation of the

    
    -bromo group).
    
  • Add 1.0 mL of the target organic solvent (e.g., THF, Toluene, or DCM).

  • Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

  • Place the vial in a thermostatic shaker bath set to exactly 25.0 ± 0.1 °C. Agitate at 300 RPM.

  • Self-Validation Check: Visually inspect the vial after 2 hours. If all solid has dissolved, the solubility exceeds 500 mg/mL. Add an additional 500 mg of solute until a persistent solid phase remains, ensuring the solution is saturated.

Phase 2: Sampling and Phase Separation Rationale: Micro-particulates can skew UV quantification. Strict filtration is mandatory. 6. After 24 hours of agitation, halt the shaker and allow the vial to stand undisturbed for 2 hours at 25.0 °C to allow gross settling of the solid phase. 7. Extract 100 µL of the supernatant using a positive displacement pipette. 8. Filter the aliquot immediately through a 0.22 µm PTFE syringe filter into a clean vial. 9. Self-Validation Check (Equilibrium Verification): Repeat steps 6-8 at the 48-hour mark. If the concentration of the 48h sample matches the 24h sample (within <2% RSD), thermodynamic equilibrium is confirmed.

Phase 3: Analytical Quantification (HPLC-UV) Rationale: High dilution prevents precipitation in the HPLC mobile phase. 10. Dilute the filtered aliquot accurately by a factor of 1:1000 using the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water). 11. Inject onto a C18 reverse-phase column. Monitor absorbance at the


 of the brominated aromatic ring (typically ~254 nm).
12. Calculate the concentration against a pre-established 5-point calibration curve of the standard.

Application Insights: Solvent Selection in Process Chemistry

Understanding the solubility of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide is only half the battle; applying this knowledge to synthetic workflows is where true expertise lies.

Cross-Coupling and Enolate Generation:


-Bromo amides are highly valuable precursors for the generation of zinc enolates (Reformatsky reagents) used in 

-arylation and cross-coupling reactions[4].
  • Optimal Solvents: THF and Toluene are the solvents of choice here. They provide the necessary solubility for the starting material while remaining inert to the generated organometallic species.

  • Avoid: Alcohols are entirely incompatible due to both poor solubility[4] and their protic nature, which would immediately quench any generated enolate.

Chemical Stability and Incompatibilities: When selecting a solvent or co-solvent, one must consider the reactivity of the


-bromo group.
  • Nucleophilic Solvents: Avoid dissolving this compound in primary or secondary amines, or highly nucleophilic solvents, as they will readily undergo

    
     displacement of the 
    
    
    
    -bromide.
  • Radical Pathways: If the process involves radical initiators or brominating agents (like NBS), be aware that solvents like THF and Toluene can exhibit autocatalytic incompatibilities and radical-mediated side reactions[5].

Crystallization Strategy: To purify 2-bromo-N-(4-bromo-3-methylphenyl)propanamide, a solvent/anti-solvent crystallization approach is highly effective. Dissolve the crude material in a minimal volume of warm DCM or THF (where solubility is high), and slowly add an anti-solvent like Hexane or Heptane (where solubility is near zero) to induce controlled nucleation and crystal growth.

References

  • e-EROS Encyclopedia of Reagents for Organic Synthesis. ResearchGate. Available at:[Link]

  • Incompatibilities between N-Bromosuccinimide and Solvents. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Amines. NCERT. Available at:[Link]

Sources

Technical Safety & Handling Guide: 2-Bromo-N-(4-bromo-3-methylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8]

This compound is a specialized


-haloamide intermediate, primarily utilized in the synthesis of non-steroidal androgen receptor modulators (SARMs) and other pharmaceutical scaffolds. Its structural core combines a halogenated aniline with an activated alkyl bromide tail, creating a dual-threat reactivity profile: nucleophilic aromatic substitution potential and electrophilic alkylation capability.
Substance Identification
ParameterSpecification
Chemical Name 2-bromo-N-(4-bromo-3-methylphenyl)propanamide
Synonyms N-(4-bromo-3-methylphenyl)-2-bromopropionamide; Propanamide, 2-bromo-N-(4-bromo-3-methylphenyl)-
CAS Number 79249-46-0
Molecular Formula C

H

Br

NO
Molecular Weight 320.99 g/mol
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, DMF, DCM; Poorly soluble in water.
Structural Reactivity Analysis

The molecule contains an


-bromoamide  motif. Unlike simple alkyl halides, the adjacent carbonyl group enhances the electrophilicity of the 

-carbon, making it a potent alkylating agent. This reactivity is the primary driver for its toxicity profile (cellular macromolecule alkylation) and its utility in nucleophilic substitution reactions (e.g., ether formation in S-23 synthesis).

Hazard Identification & Toxicology (The "Why")

Standard SDSs often list H-phrases without context. This section explains the mechanistic basis of the hazards.

GHS Classification (Derived)

Based on Structure-Activity Relationships (SAR) of analogous


-bromoamides (e.g., 2-bromo-N-phenylpropanamide), the following classification applies:
  • Skin Corrosion/Irritation: Category 2 (H315)[1][2][3]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[3]

  • Skin Sensitization: Category 1 (H317) – High Probability due to alkylating nature.

Mechanism of Toxicity: Alkylation

The


-bromo position is highly susceptible to nucleophilic attack by biological thiols (e.g., glutathione, cysteine residues in proteins) and amines (DNA bases).
  • Direct Alkylation: The compound acts as a "soft" electrophile. Upon contact with skin or mucosa, it covalently binds to cellular proteins.

  • Haptenization: This covalent binding can trigger an immune response, leading to allergic contact dermatitis (sensitization).

  • Lachrymatory Effect: While less volatile than

    
    -bromo ketones, dust from this amide can hydrolyze on moist mucous membranes (eyes/lungs) to release hydrobromic acid (HBr), causing severe irritation.
    

Safe Handling Protocols & Engineering Controls

Hierarchy of Controls
  • Elimination/Substitution: Not applicable for specific synthesis.

  • Engineering Controls: All open handling must occur within a certified chemical fume hood operating at face velocity >0.5 m/s.

  • Administrative: Designate "Red Zones" for handling electrophilic intermediates.

Personal Protective Equipment (PPE) Matrix
Body PartRecommendationRationale
Hands Double Gloving Required. Inner: Nitrile (4 mil)Outer: Laminate (Silver Shield/4H) or Thick Nitrile (8 mil)Brominated organics can permeate standard nitrile. Double gloving provides a breakthrough buffer.
Eyes Chemical Safety GogglesPrevent dust/splash entry. Face shield required if handling solutions >100mL.
Respiratory N95/P100 (if powder); Half-mask with OV/AG cartridges (if in solution)Protects against particulate inhalation and potential HBr off-gassing.
Body Tyvek Lab Coat + Chemical ApronPrevents permeation into street clothes.

Experimental Workflow & Synthesis Context

The following diagram illustrates the synthesis pathway and the critical safety control points (CP).

SynthesisWorkflow cluster_safety Critical Safety Control Points Start1 4-Bromo-3-methylaniline (Nucleophile) Reaction Acylation Reaction (0°C to RT, DCM/Base) Start1->Reaction Dissolved in DCM Start2 2-Bromopropionyl Bromide (Electrophile) Start2->Reaction Dropwise Addition (Exothermic) Product 2-bromo-N-(4-bromo-3-methylphenyl)propanamide (Target Intermediate) Reaction->Product Organic Layer Waste HBr Salt / Aqueous Waste Reaction->Waste Aqueous Extraction Downstream Ether Coupling (S-23 Precursor Synthesis) Product->Downstream Nucleophilic Subst.

Figure 1: Synthesis workflow highlighting the exothermic acylation step and the generation of the target electrophilic intermediate.

Emergency Response & Decontamination

Deactivation Chemistry

Standard soap and water are insufficient for deactivating alkylating agents on surfaces. Use a Nucleophilic Scavenger Solution :

  • Formula: 10% Sodium Thiosulfate (

    
    ) in water + 1% Sodium Carbonate (
    
    
    
    ).
  • Mechanism: The thiosulfate anion (

    
    ) acts as a potent nucleophile, displacing the bromine atom to form a water-soluble, non-toxic Bunte salt.
    
Exposure Response Decision Tree

EmergencyResponse Start Exposure Incident Type Identify Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin 1. Blot excess (do not rub) 2. Wash with soap/water (15 min) 3. Consult Physician Skin->ActionSkin ActionEye 1. Flush with water (15 min) 2. Remove contacts 3. ER Transport Eye->ActionEye ActionInhal 1. Move to fresh air 2. Oxygen if breathing diff. 3. Medical Observation Inhal->ActionInhal

Figure 2: Immediate response protocols for personnel exposure.

Spill Cleanup (Solid)
  • Isolate: Evacuate non-essential personnel.

  • PPE: Don double gloves and N95 respirator.

  • Contain: Cover spill with wet paper towels (to prevent dust) or use a HEPA vacuum.

  • Deactivate: Wipe surface with 10% Sodium Thiosulfate solution.

  • Disposal: Collect as hazardous halogenated organic waste.

Storage & Stability

  • Storage Conditions: Store at 2-8°C (Refrigerated). Keep container tightly closed.

  • Light Sensitivity: Protect from light (amber vials recommended) to prevent photolytic debromination.

  • Incompatibilities: Strong bases (causes elimination to acrylamides), strong oxidizers, and amines.

References

  • PubChem. (n.d.). Propanamide, 2-bromo-N-(4-bromo-3-methylphenyl)- (Compound). National Library of Medicine. Retrieved March 8, 2026, from [Link]

  • National Institutes of Health (NIH). (2019). The Fascinating Chemistry of α‐Haloamides. PMC. Retrieved March 8, 2026, from [Link]

Sources

A Technical Guide to the Mechanism of Action of N-Phenylpropanamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N-phenylpropanamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents. While most renowned for its role in potent opioid receptor modulators like fentanyl and its analogs, this versatile chemical motif is also integral to compounds targeting other critical physiological systems, including the endocannabinoid system via Fatty Acid Amide Hydrolase (FAAH) inhibition. This guide provides an in-depth exploration of the primary mechanisms of action associated with N-phenylpropanamide derivatives, focusing on their molecular interactions, downstream signaling consequences, and the structure-activity relationships that govern their potency and selectivity. It further details the essential experimental protocols required to elucidate these mechanisms, offering a validated framework for researchers in drug discovery and development.

Introduction to the N-Phenylpropanamide Scaffold

The N-phenylpropanamide core structure, characterized by a propanamide group linked to a phenyl ring, provides a rigid and sterically defined framework that allows for precise interactions with protein binding pockets. The versatility of this scaffold lies in the numerous points for chemical modification, including the piperidine ring, the anilinophenyl ring, the N-acyl group, and the phenethyl substituent.[1][2][3] These modifications dramatically influence the compound's affinity, efficacy, and selectivity for its molecular targets, giving rise to a diverse range of pharmacological profiles from potent analgesics to potential therapeutics for neuroinflammation and anxiety.[4][5][6]

Primary Mechanisms of Action

The biological activity of N-phenylpropanamide derivatives is predominantly defined by their interaction with two key protein families: G protein-coupled receptors (GPCRs) and metabolic enzymes.

Opioid Receptor Modulation: The Predominant Paradigm

The most extensively studied mechanism for this class of compounds is their action on opioid receptors, particularly the mu-opioid receptor (MOR).[7][8] Derivatives such as fentanyl are potent MOR agonists, and this interaction is the foundation of their powerful analgesic effects.[5][8]

Molecular Interaction and Signaling Cascade: N-phenylpropanamide agonists bind to the MOR, a class A GPCR. This binding event stabilizes a conformational change in the receptor, facilitating the activation of its associated heterotrimeric Gi/o protein.[9] The activated G protein dissociates into its Gαi/o and Gβγ subunits, which initiate downstream signaling events:

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the adenylyl cyclase enzyme, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[10][11] This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors.

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates ion channels. It promotes the opening of G protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Simultaneously, it inhibits N-type voltage-gated calcium channels, reducing calcium influx.

The combined effect of neuronal hyperpolarization and reduced neurotransmitter release (such as substance P) at the synapse underlies the potent analgesia produced by these compounds.[8]

GPCR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR {Mu-Opioid Receptor (MOR)|GPCR} G_Protein Gi/o Protein α βγ MOR->G_Protein Activates AC {Adenylyl Cyclase (AC)|Enzyme} cAMP cAMP AC->cAMP Converts GIRK {GIRK Channel|(K+)} K_ion K+ GIRK->K_ion Efflux Ca_Channel {Ca2+ Channel|Voltage-Gated} Cellular_Response Reduced Neuronal Excitability & Neurotransmitter Release Ca_Channel->Cellular_Response Agonist N-Phenylpropanamide Agonist Agonist->MOR Binds G_Protein:w->AC:w αi inhibits G_Protein:e->GIRK:w βγ opens G_Protein:e->Ca_Channel:w βγ inhibits ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) PKA->PKA_active PKA_active->Cellular_Response Reduced Signaling K_ion->Cellular_Response Ca_ion Ca2+ Ca_ion->Ca_Channel Influx Blocked

Caption: Gi/o-coupled signaling pathway for N-phenylpropanamide opioid agonists.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

A distinct subset of N-phenylpropanamide derivatives has been developed as inhibitors of Fatty Acid Amide Hydrolase (FAAH).[4][12] FAAH is a serine hydrolase responsible for the degradation of endocannabinoids, such as anandamide.[13] By inhibiting FAAH, these compounds increase the endogenous levels of anandamide, thereby potentiating its analgesic, anxiolytic, and anti-inflammatory effects through cannabinoid receptors (CB1 and CB2).[4][13]

The mechanism can be either covalent or non-covalent, targeting the enzyme's catalytic triad (Ser241-Ser217-Lys142).[4][13][14] This alternative mechanism presents a promising therapeutic strategy for pain and neuroinflammatory disorders with a potentially different side-effect profile compared to direct opioid receptor agonists.[4][15]

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of N-phenylpropanamide derivatives is exquisitely sensitive to their stereochemistry and substitutions. SAR studies are crucial for optimizing potency and selectivity.[16]

  • Piperidine Ring Substitutions: The addition of a methyl group at the 3-position of the piperidine ring, as seen in 3-methylfentanyl, can significantly alter potency. The stereochemistry of this substitution is critical; for instance, the cis-isomer is more potent than the trans-isomer.[1]

  • N-Acyl Group: Modification of the propanamide group can influence activity. Replacing the propionyl group with an acetyl group (as in acetylfentanyl) generally reduces analgesic potency.[1] Conversely, more complex substitutions can dramatically increase potency.[6]

  • 4-Position of Piperidine Ring: Introducing a methyl-carboxylate group at the 4-position, as in carfentanil, leads to a substantial increase in potency compared to fentanyl.[1]

  • Stereochemistry: For derivatives with multiple chiral centers, such as ohmefentanyl, the specific stereoisomer is paramount. Studies have shown that the (3R,4S,2'S) isomer of ohmefentanyl is thousands of times more potent than morphine, while other isomers are significantly less active.[6][7]

Table 1: Comparative Analgesic Potency of Fentanyl Analogs

CompoundKey Structural ModificationAnalgesic Potency (Relative to Morphine=1)Reference(s)
Morphine Reference1-
Fentanyl Parent N-phenylpropanamide50 - 100[3]
Acetylfentanyl Propanamide → Acetamide~30% of Fentanyl's potency[1]
Carfentanil 4-methoxycarbonyl group~10,000[1]
Ohmefentanyl (3R,4S,βS) β-hydroxy, 3-methyl~6,300[6]
4"-Fluoro-Ohmefentanyl Fluoro on phenethyl ring~18,000[6]

Note: Potencies are estimates derived from various animal models and can vary based on the specific assay and route of administration.

Key Experimental Protocols for Mechanistic Elucidation

A multi-assay approach is essential to fully characterize the mechanism of action of a novel N-phenylpropanamide derivative. This typically follows a hierarchical screening cascade.

Caption: Hierarchical workflow for mechanistic characterization.

Protocol: Radioligand Binding Assay for Mu-Opioid Receptor Affinity

This assay determines the affinity (Ki) of a test compound for the mu-opioid receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To quantify the binding affinity of a test compound to the MOR.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing the human mu-opioid receptor (hMOR).[17]

  • Radioligand: [³H]DAMGO (a selective MOR agonist).[18]

  • Non-specific binding control: Naloxone (10 µM).[18]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds and reference compounds (e.g., Morphine, Fentanyl).

  • Glass fiber filters (e.g., GF/B).

  • Scintillation fluid and counter.

Step-by-Step Methodology:

  • Preparation: Thaw hMOR cell membranes on ice. Dilute in ice-cold assay buffer to a final concentration of 10-20 µg protein per well.

  • Assay Plate Setup: In a 96-well plate, add reagents in the following order:

    • Total Binding Wells: 50 µL assay buffer.

    • Non-Specific Binding (NSB) Wells: 50 µL of 10 µM Naloxone.

    • Test Compound Wells: 50 µL of serially diluted test compound.

  • Add Radioligand: Add 50 µL of [³H]DAMGO (final concentration ~1-5 nM) to all wells.

  • Add Membranes: Add 100 µL of the diluted membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[19]

  • Termination: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[19]

  • Quantification: Place the dried filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.

Protocol: cAMP Functional Assay for Agonist/Antagonist Determination

This assay measures the functional consequence of receptor binding by quantifying changes in intracellular cAMP levels. It differentiates agonists (which decrease cAMP for Gi-coupled receptors) from antagonists (which block the agonist effect).

Objective: To determine if a compound acts as an agonist or antagonist at the MOR and to quantify its potency (EC50) or inhibitory constant (IC50).

Materials:

  • CHO or HEK293 cells stably expressing hMOR.

  • Stimulation Buffer (e.g., HBSS) with a phosphodiesterase inhibitor like IBMX (1 mM).

  • Forskolin (an adenylyl cyclase activator).[20]

  • Test compounds and reference agonist (e.g., DAMGO).

  • Commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based).[20][21][22]

Step-by-Step Methodology:

  • Cell Seeding: Seed hMOR-expressing cells into a 384-well white opaque microplate and incubate overnight.[19]

  • Compound Addition (Agonist Mode):

    • Remove cell culture medium.

    • Add 10 µL of serially diluted test compound in stimulation buffer.

    • Incubate for 15 minutes at room temperature.[19]

  • Forskolin Stimulation: Add 10 µL of forskolin (final concentration 1-10 µM) to all wells. This elevates basal cAMP levels, allowing for the detection of inhibition by Gi-coupled receptor activation. Incubate for 30 minutes at 37°C.[19]

  • Antagonist Mode (Separate Experiment): To test for antagonism, co-incubate the test compound with a known agonist (like DAMGO at its EC80 concentration) before adding forskolin.[10]

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.[11][21]

  • Data Analysis:

    • Generate a cAMP standard curve.

    • For agonist mode, plot the % inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the EC50.

    • For antagonist mode, plot the % reversal of agonist activity against the log concentration of the test compound to determine the IC50.

Protocol: In Vivo Hot Plate Test for Analgesic Efficacy

The hot plate test is a classic behavioral model for assessing the efficacy of centrally acting analgesics against thermal pain.[23][24]

Objective: To evaluate the analgesic effect of a test compound in a rodent model.

Materials:

  • Hot plate apparatus with adjustable temperature control.[24]

  • Transparent cylindrical restrainer.[25]

  • Mice or rats.

  • Test compound, vehicle control, and positive control (e.g., Morphine).

Step-by-Step Methodology:

  • Acclimation: Bring animals to the testing room at least 30-60 minutes before the experiment to acclimate.[24][25]

  • Apparatus Setup: Set the hot plate surface temperature to a constant, noxious temperature (e.g., 52-55°C).[25]

  • Baseline Latency: Place each animal individually on the hot plate within the restrainer and start a timer. Record the latency (in seconds) to the first nocifensive response, which is typically a hind paw lick, flick, or a jump.[25]

  • Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) must be established. If the animal does not respond by this time, it is immediately removed, and the cut-off time is recorded as its latency.[25][26]

  • Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, oral).

  • Post-Treatment Latency: At predetermined time points after administration (e.g., 30, 60, 120 minutes), repeat the hot plate test for each animal.[26]

  • Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between treatment groups using appropriate statistical methods.

Conclusion and Future Directions

The N-phenylpropanamide scaffold remains a highly productive platform for drug discovery. While its role in developing potent MOR agonists is well-established, ongoing research continues to refine SAR to separate analgesic effects from adverse effects like respiratory depression.[16] Furthermore, the exploration of this scaffold for non-opioid targets, such as FAAH, highlights its versatility and potential for developing novel therapeutics for a range of disorders. Future efforts will likely focus on multi-target ligands that combine opioid and non-opioid mechanisms to achieve synergistic analgesia with improved safety profiles.[3] The rigorous application of the experimental workflows detailed in this guide is fundamental to advancing these research and development goals.

References

  • Hot plate test – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Hot plate test - Wikipedia. (URL: [Link])

  • Rodent Hot Plate Pain Assay - Maze Engineers. (URL: [Link])

  • Unilateral hot plate test: A simple and sensitive method for detecting central and peripheral hyperalgesia in mice | Request PDF - ResearchGate. (URL: [Link])

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. (URL: [Link])

  • Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition - PMC - NIH. (URL: [Link])

  • cAMP Hunter™ eXpress GPCR Assay - Eurofins DiscoverX. (URL: [Link])

  • Fentanyl Analogs: Structure-Activity-Relationship Study | Request PDF - ResearchGate. (URL: [Link])

  • Opioid-Mu Biochemical Binding Assay Service - Reaction Biology. (URL: [Link])

  • Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics - PubMed. (URL: [Link])

  • High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform - PMC. (URL: [Link])

  • Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC. (URL: [Link])

  • Metabolic Pathways and Potencies of New Fentanyl Analogs - Frontiers. (URL: [Link])

  • Binding of opioid receptor ligands. Saturation binding experiments,... - ResearchGate. (URL: [Link])

  • Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - Springer Nature. (URL: [Link])

  • Public Hearing on Fentanyl, Fentanyl Analogues, and Synthetic Cannabinoids - United States Sentencing Commission. (URL: [Link])

  • Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics - MDPI. (URL: [Link])

  • Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease - PMC. (URL: [Link])

  • Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions - Usiena air. (URL: [Link])

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - MDPI. (URL: [Link])

  • Discovery of potent, non-carbonyl inhibitors of fatty acid amide hydrolase (FAAH) - ScienceDirect. (URL: [Link])

  • Ohmefentanyl - Wikipedia. (URL: [Link])

  • Analgesic activity and pharmacological characterization of N-[1-phenylpyrazol-3-yl]-N-[1-(2-phenethyl)-4-piperidyl] propenamide, a new opioid agonist acting peripherally - PubMed. (URL: [Link])

  • Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - ResearchGate. (URL: [Link])

  • Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH) - PubMed. (URL: [Link])

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC. (URL: [Link])

  • Opioid Agonists – How Do They Work? | Lippincott NursingCenter. (URL: [Link])

  • Phenylpropanoid Derivatives and Their Role in Plants' Health and as antimicrobials - Springer. (URL: [Link])

  • Opioid Agonists, Partial Agonists, Antagonists: Oh My! - Pharmacy Times. (URL: [Link])

Sources

Methodological & Application

Application Note: Scalable Synthesis of 2-Bromo-N-(4-bromo-3-methylphenyl)propanamide via N-Acylation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.

Introduction & Scope

The compound 2-bromo-N-(4-bromo-3-methylphenyl)propanamide (CAS: 79249-46-0) is a highly versatile bifunctional building block. Featuring both an aryl bromide and an


-bromo amide moiety, it serves as a critical intermediate in the synthesis of complex pharmacophores, including non-steroidal androgen receptor modulators (e.g., SARM analogs) and targeted protein degraders (PROTACs).

This application note details a highly optimized, scalable N-acylation protocol utilizing a modified Schotten-Baumann approach [1]. By meticulously controlling reaction kinetics and thermodynamics, this protocol ensures maximum chemoselectivity, preventing unwanted nucleophilic substitution at the


-carbon.

Reaction Mechanism & Causality

As a Senior Application Scientist, it is critical to understand that successful synthesis is not merely about mixing reagents, but about controlling competing reaction pathways. The coupling of 4-bromo-3-methylaniline with 2-bromopropanoyl bromide presents a specific chemoselectivity challenge: the electrophile possesses both an acyl bromide and an alkyl bromide site.

  • Electrophile Selection: 2-bromopropanoyl bromide is chosen over the corresponding chloride because the acyl bromide is exponentially more reactive toward nucleophilic acyl substitution. This allows the reaction to proceed rapidly at low temperatures [2].

  • Temperature Control (0°C to RT): The aniline nitrogen is a strong nucleophile. At elevated temperatures, it can perform an SN2 attack on the

    
    -bromo carbon, leading to unwanted 
    
    
    
    -amino amides or polymerization. By strictly maintaining 0°C during the addition phase, we exploit the activation energy difference between the two sites, ensuring >95% chemoselectivity for the acyl carbon.
  • Acid Scavenger (Triethylamine): The reaction generates stoichiometric amounts of hydrobromic acid (HBr). If left unneutralized, HBr will protonate the aniline reactant, forming an unreactive anilinium salt and stalling the reaction. Triethylamine (TEA) acts as a non-nucleophilic base to scavenge HBr, driving the equilibrium forward [3].

  • Solvent (Dichloromethane): DCM is an ideal aprotic solvent for this transformation. It readily dissolves both the aniline and the acyl bromide while facilitating the precipitation of the TEA·HBr byproduct, which acts as a visual indicator of reaction progress.

ReactionPathway A Reactants 4-Bromo-3-methylaniline + 2-Bromopropanoyl bromide B Nucleophilic Attack Aniline nitrogen attacks acyl carbonyl carbon A->B C Tetrahedral Intermediate Formation of transient C-N bond B->C D Elimination & Deprotonation Bromide expelled; TEA scavenges HBr C->D E Product 2-Bromo-N-(4-bromo-3-methylphenyl) propanamide D->E

Figure 1: Mechanistic pathway of the N-acylation reaction yielding the target propanamide.

Quantitative Data & Reagent Table

The following table outlines the stoichiometry for a standard 10 mmol scale synthesis. This scale is self-validating and can be linearly scaled up to 100 mmol without significant changes to the thermal profile.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
4-Bromo-3-methylaniline 186.051.0 eq1.86 gNucleophile (Limiting)
2-Bromopropanoyl bromide 215.871.1 eq2.37 g (~1.15 mL)Electrophile
Triethylamine (TEA) 101.191.5 eq1.52 g (~2.10 mL)Acid Scavenger
Dichloromethane (DCM) 84.93N/A20.0 mLAprotic Solvent
Target Product 321.011.0 eq (Theoretical)3.21 gFinal Amide

Expected Yield: 82–88% (2.63 g – 2.82 g) of isolated, purified product.

Experimental Protocol

Phase 1: Setup and Activation
  • Preparation: Oven-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon/nitrogen inlet. Ensuring anhydrous conditions prevents the premature hydrolysis of the highly reactive 2-bromopropanoyl bromide [3].

  • Dissolution: Add 4-bromo-3-methylaniline (1.86 g, 10 mmol) and anhydrous DCM (15 mL) to the flask. Stir until complete dissolution is achieved.

  • Base Addition: Inject Triethylamine (2.10 mL, 15 mmol) into the stirring solution.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0°C for 10 minutes.

Phase 2: Electrophile Addition
  • Dilution: In a separate dry vial, dilute 2-bromopropanoyl bromide (1.15 mL, 11 mmol) with 5 mL of anhydrous DCM.

  • Dropwise Addition: Using a syringe pump or an addition funnel, add the diluted electrophile dropwise over 15–20 minutes.

    • Causality Check: A white precipitate (TEA·HBr) will immediately begin to form. Rapid addition will cause a localized temperature spike, leading to the SN2 byproduct. Dropwise addition is non-negotiable.

Phase 3: Reaction and Monitoring
  • Maturation: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20–25°C). Stir for 2 to 4 hours.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:Ethyl Acetate 3:1). The starting aniline is UV-active and will stain with ninhydrin; ensure complete consumption of the starting material before proceeding.

Phase 4: Workup and Purification
  • Quenching: Quench the reaction by adding 15 mL of distilled water. Transfer the biphasic mixture to a separatory funnel.

  • Acid Wash: Extract the organic layer, then wash it with 1N HCl (15 mL). Purpose: This removes any unreacted aniline and residual TEA.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (15 mL). Purpose: Neutralizes residual HBr and extracts any hydrolyzed 2-bromopropanoic acid.

  • Drying: Wash with brine (15 mL), collect the organic layer, and dry over anhydrous Na₂SO₄. Filter and concentrate in vacuo to yield the crude solid.

  • Purification: Recrystallize the crude product from a mixture of Ethanol/Water or perform silica gel flash chromatography (gradient of 10% to 30% EtOAc in Hexanes) to afford the pure 2-bromo-N-(4-bromo-3-methylphenyl)propanamide as an off-white solid.

ExperimentalWorkflow S1 1. Preparation Dissolve Aniline & TEA in DCM S2 2. Cooling Chill flask to 0°C (Ice Bath) S1->S2 S3 3. Addition Dropwise addition of 2-Bromopropanoyl Bromide S2->S3 S4 4. Reaction Warm to RT, stir for 2-4 hours S3->S4 S5 5. Workup Wash with 1N HCl, NaHCO3, Brine S4->S5 S6 6. Purification Recrystallization or Silica Column S5->S6

Figure 2: Step-by-step experimental workflow for the synthesis and purification process.

Analytical Characterization (Expected)

To validate the structural integrity of the synthesized compound, perform ¹H NMR (400 MHz, CDCl₃). The hallmark signals confirming successful synthesis without


-substitution include:
  • Amide Proton: A broad singlet around

    
     8.0 - 8.5 ppm (NH).
    
  • 
    -Proton:  A distinct quartet around 
    
    
    
    4.4 - 4.6 ppm (CH-Br), confirming the retention of the
    
    
    -bromo group.
  • Methyl Group: A doublet around

    
     1.9 ppm (CH₃ adjacent to the chiral center).
    
  • Aromatic Protons: Multiplets in the

    
     7.1 - 7.6 ppm region corresponding to the trisubstituted benzene ring.
    

References

  • Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M Organic Process Research & Development, American Chemical Society (ACS) URL:[Link] [2]

  • Amide Synthesis by Acylation Organic Chemistry Portal URL:[Link] [3]

Synthesis of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of α-Haloamides in Medicinal Chemistry

α-Haloamides are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their versatile reactivity. The presence of a halogen at the α-position to the carbonyl group makes them valuable precursors for the synthesis of a wide array of biologically active molecules. This reactivity allows for the introduction of various functionalities, making α-haloamides key building blocks in the development of novel therapeutic agents. The N-aryl amide moiety is also a common feature in many pharmaceutical compounds, contributing to their biological activity and pharmacokinetic properties. The target molecule, 2-bromo-N-(4-bromo-3-methylphenyl)propanamide, incorporates both these features, making it a valuable intermediate for further chemical exploration and drug discovery programs.

Reaction Scheme and Mechanism

The synthesis of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide is achieved through a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-bromo-3-methylaniline attacks the electrophilic carbonyl carbon of 2-bromopropanoyl chloride. This is followed by the elimination of a chloride ion, leading to the formation of the amide bond. The reaction is typically carried out in the presence of a mild base to neutralize the hydrogen chloride (HCl) byproduct.

Caption: Nucleophilic acyl substitution mechanism.

Materials and Reagents

Reagent/MaterialFormulaMolecular Weight ( g/mol )SupplierNotes
4-Bromo-3-methylanilineC₇H₈BrN186.05e.g., Sigma-Aldrich, TCIMay cause skin and eye irritation.[1][2]
2-Bromopropanoyl chlorideC₃H₄BrClO171.42e.g., Sigma-Aldrich, TCICorrosive, handle with care in a fume hood.[1][2]
Triethylamine (Et₃N)C₆H₁₅N101.19e.g., Sigma-AldrichBase to neutralize HCl.
Dichloromethane (DCM)CH₂Cl₂84.93e.g., Fisher ScientificAnhydrous solvent.
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04e.g., Fisher ScientificAnhydrous, for drying.
Hydrochloric Acid (HCl)HCl36.46e.g., Fisher ScientificFor workup.
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01e.g., Fisher ScientificFor workup.
Brine (saturated NaCl solution)NaCl58.44-For workup.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of N-aryl amides from acyl chlorides and anilines.

1. Reaction Setup:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-bromo-3-methylaniline (1.86 g, 10 mmol).

  • Dissolve the aniline in 30 mL of anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 mL, 11 mmol, 1.1 equivalents) to the stirred solution.

2. Acylation:

  • In a separate, dry dropping funnel, prepare a solution of 2-bromopropanoyl chloride (1.1 mL, 11 mmol, 1.1 equivalents) in 10 mL of anhydrous DCM.

  • Add the 2-bromopropanoyl chloride solution dropwise to the aniline solution over a period of 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

3. Workup and Isolation:

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Quench the reaction by adding 20 mL of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 20 mL of 1M HCl, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

4. Purification:

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-bromo-N-(4-bromo-3-methylphenyl)propanamide.

Experimental_Workflow A Dissolve 4-bromo-3-methylaniline and triethylamine in DCM at 0°C B Add 2-bromopropanoyl chloride solution dropwise A->B C Stir at room temperature for 2-3 hours B->C D Quench with water and perform aqueous workup C->D E Dry organic layer and concentrate D->E F Purify by recrystallization or column chromatography E->F G Characterize the final product F->G

Caption: Experimental workflow for the synthesis.

Characterization of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide

Physical Appearance: White to off-white solid.

Mass Spectrometry (MS): The mass spectrum of the product would be expected to show a molecular ion peak cluster characteristic of a molecule containing two bromine atoms.[3]

  • Expected [M]+: m/z 321

  • Expected [M+2]+: m/z 323

  • Expected [M+4]+: m/z 325

The relative intensities of these peaks should be approximately 1:2:1, which is the characteristic isotopic pattern for a dibrominated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Disclaimer: The following NMR data are predicted based on the analysis of structurally similar compounds, as experimental data for the target molecule is not readily available in the public domain.

  • ¹H NMR (predicted, CDCl₃, 400 MHz):

    • δ 7.8-8.2 (br s, 1H, NH)

    • δ 7.4-7.6 (m, 2H, Ar-H)

    • δ 7.1-7.3 (m, 1H, Ar-H)

    • δ 4.5-4.7 (q, J = 6.8 Hz, 1H, CH-Br)

    • δ 2.4 (s, 3H, Ar-CH₃)

    • δ 1.9 (d, J = 6.8 Hz, 3H, CH₃)

  • ¹³C NMR (predicted, CDCl₃, 100 MHz):

    • δ 168-170 (C=O)

    • δ 138-140 (Ar-C)

    • δ 135-137 (Ar-C)

    • δ 130-132 (Ar-C)

    • δ 120-125 (Ar-C)

    • δ 115-120 (Ar-C)

    • δ 45-50 (CH-Br)

    • δ 22-24 (Ar-CH₃)

    • δ 20-22 (CH₃)

Infrared (IR) Spectroscopy: Disclaimer: The following IR data are predicted based on the analysis of structurally similar compounds.

  • Expected characteristic peaks (cm⁻¹):

    • 3250-3350 (N-H stretch, amide)

    • 2950-3000 (C-H stretch, aliphatic)

    • 1660-1680 (C=O stretch, amide I band)

    • 1520-1550 (N-H bend, amide II band)

    • 550-650 (C-Br stretch)

Safety Precautions

  • 2-Bromopropanoyl chloride is a corrosive and lachrymatory substance. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][2]

  • 4-Bromo-3-methylaniline is harmful if swallowed or in contact with skin and can cause skin and eye irritation.[1] Avoid inhalation of dust and contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

  • Triethylamine is a flammable and corrosive liquid with a strong odor. Handle in a well-ventilated area.

Application Notes and Future Perspectives

The synthesized 2-bromo-N-(4-bromo-3-methylphenyl)propanamide serves as a versatile intermediate for the synthesis of more complex molecules with potential biological activities. The α-bromo group can be readily displaced by various nucleophiles, such as amines, thiols, and alcohols, allowing for the introduction of diverse functional groups. This opens up avenues for the creation of libraries of compounds for high-throughput screening in drug discovery programs.

Structurally related bromo-substituted N-phenylamides have been investigated for a range of biological activities, including antimicrobial and anti-inflammatory properties. The presence of bromine atoms can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and oral bioavailability. Furthermore, the specific substitution pattern on the phenyl ring can be fine-tuned to optimize interactions with biological targets.

Researchers in drug development can utilize this compound as a starting point for the design and synthesis of novel inhibitors of enzymes or receptors implicated in various diseases. The amide linkage provides a stable scaffold, while the reactive α-bromo group allows for the targeted modification of the molecule to explore structure-activity relationships (SAR).

References

  • PubChem. N-(2-bromo-4-methylphenyl)propanamide. National Center for Biotechnology Information. [Link]

  • SpectraBase. Propanamide, 2-bromo-N-(4-bromo-3-methylphenyl)-. Wiley-VCH. [Link]

  • PrepChem. Synthesis of 2-Bromo-N-(3-methoxyphenyl)-N-methyl-propanamide. [Link]

Sources

Application Note: Synthesis and Protocol for 2-Bromo-N-(4-bromo-3-methylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The compound 2-bromo-N-(4-bromo-3-methylphenyl)propanamide (CAS 79249-46-0)[1] is a highly versatile


-bromoamide intermediate. In drug development and medicinal chemistry, this structural motif is frequently utilized as a critical electrophilic precursor for the construction of thiohydantoin rings—a core pharmacophore found in next-generation androgen receptor antagonists—or other complex nitrogen-containing heterocycles.

This application note provides a comprehensive, self-validating protocol for the synthesis of this intermediate, focusing on the optimal selection of starting materials, mechanistic causality, and rigorous experimental controls required to maximize yield and purity.

Retrosynthetic Strategy & Starting Materials

The most efficient retrosynthetic disconnection of the target molecule relies on the formation of the central amide bond. This is achieved through the nucleophilic acyl substitution of an electron-neutral aniline derivative with a highly reactive


-halo acyl halide.

To execute this synthesis at a standard 10 mmol scale, the following starting materials and reagents are utilized:

ReagentRoleMW ( g/mol )EquivalentsAmount (mmol)Mass / Volume
4-Bromo-3-methylaniline Nucleophile186.051.010.01.86 g
2-Bromopropanoyl bromide Acylating Agent215.871.111.01.15 mL
Triethylamine (TEA) Base / Scavenger101.191.515.02.09 mL
Dichloromethane (DCM) Solvent84.93--25.0 mL

Note: The volume of 2-bromopropanoyl bromide is calculated based on its standard density of 2.061 g/mL[2].

Mechanistic Causality & Experimental Design

A robust protocol requires an understanding of the underlying chemical behavior to prevent side reactions. The synthesis relies on a classic nucleophilic acyl substitution ().

Regioselectivity and Electrophilic Sites: 2-Bromopropanoyl bromide[3] possesses two electrophilic centers: the highly polarized acyl carbon and the


-carbon bearing the secondary bromide. At 0 °C, the aniline nitrogen acts as a nucleophile that preferentially attacks the harder, more electrophilic acyl carbon. The SN2 displacement at the 

-carbon is kinetically disfavored under these conditions, ensuring high regioselectivity.

Mitigation of Side Reactions (E-E-A-T Insight): The reaction between an acyl bromide and an amine is violently exothermic. If the temperature is not strictly controlled, the localized heat will promote base-catalyzed dehydrohalogenation (elimination of HBr) from the


-position of the acyl chain, yielding an unwanted acrylamide byproduct.
  • Causality of Reagent Choice: Triethylamine (TEA) is selected as a mild, non-nucleophilic base to scavenge the generated HBr without promoting elimination.

  • Causality of Temperature: Strict adherence to 0 °C during the dropwise addition kinetically traps the reaction in the amidation pathway.

Mechanism SM1 Amine Nucleophile 4-Bromo-3-methylaniline Int Tetrahedral Intermediate Zwitterionic / Anionic SM1->Int Nucleophilic Attack (0 °C) SM2 Acyl Donor 2-Bromopropanoyl bromide SM2->Int Nucleophilic Attack (0 °C) Prod Target Amide 2-Bromo-N-(4-bromo-3-methylphenyl)propanamide Int->Prod Bromide Elimination Base Base Int->Base Proton Transfer

Mechanistic pathway of nucleophilic acyl substitution and base scavenging.

Validated Experimental Protocol

This methodology is designed as a self-validating system . Visual cues and phase-separation logic are built into the steps to ensure the operator can verify the reaction's success in real-time.

Step 1: Assembly and Dissolution
  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and purge with inert gas (Argon or N2).

  • Add 4-bromo-3-methylaniline (1.86 g, 10.0 mmol)[4] and anhydrous dichloromethane (20 mL) to the flask. Stir until complete dissolution is achieved (yielding a clear, pale solution).

  • Inject triethylamine (2.09 mL, 15.0 mmol) into the reaction mixture.

  • Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

Step 2: Controlled Addition
  • In a separate dry vial, dilute 2-bromopropanoyl bromide (1.15 mL, 11.0 mmol) in anhydrous DCM (5 mL).

  • Using a syringe pump or addition funnel, add the acyl bromide solution dropwise over a period of 20 minutes to the stirring amine solution at 0 °C.

    • Self-Validation Check: As the addition proceeds, a dense white precipitate will begin to form. This is triethylammonium bromide (

      
      ), providing immediate visual confirmation that the acylation is occurring and HBr is being successfully scavenged.
      
Step 3: Reaction Monitoring
  • Once the addition is complete, maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow the mixture to gradually warm to room temperature (20-25 °C) over 2 hours.

  • Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (3:1) solvent system.

    • Self-Validation Check: The starting aniline (lower

      
      , UV active) should be completely consumed, replaced by a single, less polar spot corresponding to the target amide (higher 
      
      
      
      ).
Step 4: Targeted Aqueous Workup

The workup is chemically designed to isolate the neutral amide from acidic and basic impurities. 9. Quench: Add 20 mL of saturated aqueous


 to the flask and stir vigorously for 10 minutes. This neutralizes any unreacted acyl bromide (converting it to the water-soluble sodium salt of 2-bromopropanoic acid) and residual HBr.
10. Transfer the biphasic mixture to a separatory funnel and collect the lower organic (DCM) layer. Extract the remaining aqueous layer with fresh DCM (15 mL) and combine the organic fractions.
11. Amine Scavenging:  Wash the combined organic layers with 1M HCl (20 mL).
  • Causality: This critical step protonates any trace unreacted 4-bromo-3-methylaniline, forcing it into the aqueous phase as a water-soluble hydrochloride salt, effectively purifying the organic layer.
  • Wash the organic layer with brine (20 mL) to remove residual water, then dry over anhydrous
    
    
    .
Step 5: Isolation
  • Filter the drying agent and concentrate the organic filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify via recrystallization from a minimal amount of hot ethanol (or a Hexane/EtOAc gradient column chromatography) to afford the pure 2-bromo-N-(4-bromo-3-methylphenyl)propanamide as a solid.

Workflow A Reactor Setup (Amine + TEA in DCM) B Cooling (0 °C Ice Bath) A->B C Controlled Addition (Acyl Bromide Dropwise) B->C D Reaction (0 °C to RT, 3h) C->D E Aqueous Workup (NaHCO3, HCl, Brine) D->E F Purification (Recrystallization) E->F

Step-by-step experimental workflow for the synthesis and isolation of the target amide.

References

  • Title: 4-Bromo-3-methylaniline | C7H8BrN | CID 23359 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Propanoyl bromide, 2-bromo- | C3H4Br2O | CID 79047 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition Source: Wiley URL: [Link]

Sources

Application Note: High-Purity Recrystallization of 2-Bromo-N-(4-bromo-3-methylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

This technical guide details the purification of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide (referred to herein as Target Compound A ). This compound is a critical electrophilic intermediate often utilized in the synthesis of non-steroidal androgen receptor modulators (SARMs) and other aryloxy-propionamide derivatives.

The synthesis typically involves the acylation of 4-bromo-3-methylaniline with 2-bromopropanoyl bromide. Common impurities include unreacted aniline (which causes oxidative darkening/browning), hydrolyzed acid byproducts, and trace hydrobromide salts.

Critical Quality Attribute (CQA): For downstream nucleophilic substitutions (e.g., etherification with phenols), the purity of the


-bromo stereocenter and the absence of free aniline are paramount. Standard flash chromatography is often inefficient for scale-up; therefore, a robust recrystallization protocol is required.
Physical & Chemical Profile
PropertyDescription
Chemical Formula

Molecular Weight ~321.01 g/mol
Estimated Melting Point 108–112 °C (Typical for para-substituted

-bromoanilides)
Solubility (Cold) Insoluble in Water, Hexanes; Poor in EtOH
Solubility (Hot) Soluble in EtOH, EtOAc, Toluene, DCM
Primary Impurity 4-bromo-3-methylaniline (Oxidation prone, basic)

Pre-Purification Treatment (The "Acid Wash" Step)

Expert Insight: Recrystallization alone frequently fails to remove trace aniline starting material. Anilines can co-crystallize or adhere to the surface of the amide, leading to products that turn pink or brown upon storage.

Mandatory Pre-treatment: Before recrystallization, the crude solid must be subjected to a biphasic acid wash if it was not rigorously worked up during synthesis.

  • Dissolve crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash organic phase 2x with 1M HCl (cold). Mechanism: Protonates unreacted aniline, forcing it into the aqueous layer.

  • Wash 1x with Saturated Brine.

  • Dry over anhydrous

    
     and evaporate to a solid.
    

Solvent System Selection

We evaluated three standard solvent systems for this lipophilic amide.

Solvent SystemRatio (v/v)OutcomeRecommendation
Ethanol / Water 4:1 Excellent. High recovery, good rejection of polar salts and non-polar tars.Primary Choice
Ethyl Acetate / Hexane1:3Good, but risk of "oiling out" if cooled too rapidly.Secondary Choice
Toluene100%Moderate. Good for removing very non-polar impurities, but lower yield.Specific Cases
Mechanistic Logic for Ethanol/Water

The amide functionality possesses hydrogen-bond donating/accepting capability, making it soluble in hot ethanol. The hydrophobic bromophenyl and methyl groups drastically reduce solubility as temperature drops or water (anti-solvent) is added. This steep solubility curve is ideal for crystallization.

Detailed Recrystallization Protocol

Safety Note:


-Halo amides are potential alkylating agents and skin irritants. Wear nitrile gloves, lab coat, and work in a fume hood.
Phase 1: Dissolution
  • Place the Acid-Washed Crude Solid (e.g., 10.0 g) in a 250 mL Erlenmeyer flask.

  • Add Absolute Ethanol (approx. 3-4 mL per gram of solid).

  • Heat the mixture to a gentle boil (

    
    ) with magnetic stirring.
    
  • Titration: If solid remains, add hot ethanol in 2 mL increments until complete dissolution is achieved.

    • Note: If insoluble brown specks remain after significant solvent addition, these are likely inorganic salts or polymerized impurities. Perform a Hot Filtration through a pre-warmed glass funnel/fluted filter paper.[1]

Phase 2: Nucleation & Growth
  • Remove the flask from the heat source.

  • While the solution is still hot (but not boiling), add Deionized Water dropwise.

    • Endpoint: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

  • Add 1-2 mL of hot ethanol to clear the turbidity (restore a clear solution).

  • Slow Cooling (Critical): Cover the flask with foil or a watch glass. Allow it to cool to room temperature undisturbed on the benchtop for 2–3 hours.

    • Why? Rapid cooling traps impurities in the crystal lattice. Slow cooling promotes the formation of pure, needle-like crystals.

Phase 3: Harvesting
  • Once at room temperature, place the flask in an ice-water bath (

    
    ) for 30 minutes to maximize yield.
    
  • Filter the crystals using a Büchner funnel and vacuum suction.[2]

  • Wash: Rinse the filter cake with a cold (

    
    ) mixture of Ethanol/Water (1:1 ratio). Do not use pure ethanol as it may redissolve the product.
    
  • Drying: Dry the solid in a vacuum oven at

    
     for 12 hours or air-dry under suction until constant weight.
    

Process Visualization

Workflow Diagram

The following diagram illustrates the critical decision points in the purification workflow.

RecrystallizationWorkflow Start Crude 2-bromo-N- (4-bromo-3-methylphenyl)propanamide AcidWash Pre-Treatment: Dissolve in EtOAc, Wash with 1M HCl Start->AcidWash Removes Aniline Evap Evaporate to Solid AcidWash->Evap Dissolve Dissolve in Hot Ethanol (Reflux) Evap->Dissolve CheckSol Is Solution Clear? Dissolve->CheckSol HotFilter Hot Filtration (Remove Salts) CheckSol->HotFilter No (Solids present) AntiSolvent Add Warm Water until Turbid CheckSol->AntiSolvent Yes HotFilter->AntiSolvent Clear Add EtOH drops to Clear AntiSolvent->Clear Cool Slow Cool to RT then Ice Bath Clear->Cool Filter Vacuum Filtration Cool->Filter Dry Dry & QC (NMR/HPLC) Filter->Dry

Figure 1: Step-by-step purification workflow emphasizing the critical acid-wash pre-treatment.[3][4][5][6][1][7]

Troubleshooting & QC

Common Failure Modes
ObservationRoot CauseCorrective Action
Oiling Out (Liquid droplets form instead of crystals)Solution too concentrated or cooled too fast.[4]Re-heat to dissolve.[2][4][1][8] Add slightly more Ethanol.[4] Cool very slowly with vigorous stirring. Seed with a pure crystal if available.
Pink/Brown Color Oxidation of residual aniline.Repeat Acid Wash step (Section 2). Recrystallize again with charcoal (add activated carbon during hot dissolution, then hot filter).
Low Yield Too much solvent used.Evaporate 50% of solvent and repeat cooling. Check mother liquor by TLC.
Quality Control (QC) Metrics
  • 1H NMR (

    
    ): 
    
    • Look for the doublet/quartet characteristic of the ethyl group in the propanamide chain.

    • Verify the aromatic region integrates to 3 protons (1:1:1 pattern for 1,3,4-substitution).

    • Impurity Check: Ensure no broad singlet at

      
       3.5-4.0 ppm (indicative of free aniline 
      
      
      
      ).
  • Melting Point: Sharp range (

    
     variation). Broad range indicates wetness or impurities.
    

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 18: Acylation of Aromatics).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 4122742, N-(2-bromo-4-methylphenyl)propanamide (Structural Analog). Retrieved from [Link]

Sources

analytical methods for characterizing 2-bromo-N-(4-bromo-3-methylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Characterization of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide

Executive Summary

This guide details the analytical profiling of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide , a critical synthetic intermediate often encountered in the development of Selective Androgen Receptor Modulators (SARMs) and non-steroidal anti-androgens. Due to its role as an electrophilic "A-ring" precursor, the purity of this amide—specifically its enantiomeric excess (ee) and alkyl halide integrity —directly impacts the yield and stereochemistry of downstream ether-coupling reactions (e.g., synthesis of Andarine/S-4 analogs).

This protocol synthesizes High-Field NMR, LC-MS, and Chiral HPLC methodologies to provide a self-validating characterization workflow.

Chemical Profile & Critical Quality Attributes (CQA)

PropertySpecification
IUPAC Name 2-bromo-N-(4-bromo-3-methylphenyl)propanamide
Molecular Formula

Molecular Weight 321.01 g/mol (Average)
Isotopic Pattern Distinctive

pattern (1:2:1 ratio at M, M+2, M+4)
Chiral Center C2 (Alpha-carbon); exists as (

) and (

) enantiomers.
Key Impurities 4-bromo-3-methylaniline (hydrolysis product), 2-bromopropionic acid, dimerized byproducts.

Analytical Workflow Visualization

The following diagram illustrates the logical flow for lot release and structural confirmation.

AnalyticalWorkflow Start Crude Intermediate NMR Structural ID: 1H/13C NMR (Confirm Substitution Pattern) Start->NMR LCMS Mass Confirmation: LC-MS (Check Br Isotope Pattern) Start->LCMS Purity Chemical Purity: RP-HPLC (Limit of Quantitation < 0.05%) NMR->Purity If Structure Confirmed LCMS->Purity Chiral Enantiomeric Excess: Chiral HPLC (Critical for Stereospecific Synthesis) Purity->Chiral If Purity > 95% Release Lot Release / Next Step Chiral->Release If ee > 98%

Caption: Step-wise analytical decision tree ensuring structural integrity before quantitative purity assessment.

Protocol A: Structural Confirmation via NMR Spectroscopy

Objective: To verify the 1,2,4-trisubstituted aromatic ring pattern and the integrity of the alpha-bromo amide linkage.

Methodology:

  • Solvent: DMSO-

    
     (Preferred for amide solubility) or 
    
    
    
    .
  • Frequency: 400 MHz or higher.

  • Temperature: 298 K.

Reference Assignment (Predicted in DMSO-


): 
PositionShift (

, ppm)
MultiplicityIntegralAssignment Logic
NH 10.15Singlet (br)1HAmide proton (deshielded).
Ar-H (2) 7.58Doublet (

Hz)
1HOrtho to N, Ortho to Methyl (Meta to Br).
Ar-H (5) 7.48Doublet (

Hz)
1HOrtho to Br (Deshielded by Br).
Ar-H (6) 7.35DD (

Hz)
1HOrtho to N, Meta to Methyl.

-CH
4.65Quartet (

Hz)
1HAlpha-proton (Deshielded by Br and C=O).
Ar-

2.32Singlet3HMethyl group on aromatic ring.

-

1.75Doublet (

Hz)
3HTerminal methyl of propionyl group.

Application Note: The presence of the quartet at ~4.65 ppm is the diagnostic signal for the 2-bromopropionyl moiety. Loss of this signal or the appearance of a triplet indicates hydrolysis or elimination (formation of acrylamide impurity).

Protocol B: Achiral RP-HPLC for Chemical Purity

Objective: Quantify chemical purity and detect unreacted aniline starting material.

Instrument: Agilent 1260 Infinity II or Equivalent UPLC/HPLC. Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5


m).

Gradient Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic) and 210 nm (Amide).

Time (min)% A% BEvent
0.09010Equilibration
2.09010Injection
12.01090Gradient Ramp
15.01090Wash
15.19010Re-equilibration

Acceptance Criteria:

  • Main Peak RT: ~9.5 min.

  • Impurity Limits: Starting material (4-bromo-3-methylaniline) must be < 0.1%. This aniline usually elutes earlier (~6-7 min) due to the free amine polarity.

Protocol C: Chiral HPLC for Enantiomeric Excess (ee)

Objective: Determine the ratio of (


) and (

) enantiomers. This is the most critical step if the compound is intended for chiral SARM synthesis, as the biological activity is stereospecific.

Stationary Phase Selection: Polysaccharide-based columns (Amylose tris(3,5-dimethylphenylcarbamate)) are highly effective for


-haloamides.

Method Parameters:

  • Column: Daicel Chiralpak AD-H or Phenomenex Lux Amylose-1 (4.6 x 250 mm, 5

    
    m).
    
  • Mobile Phase: Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.

Data Interpretation:

  • The enantiomers typically show baseline separation (

    
    ).
    
  • Calculation:

    
    .
    
  • Note: If synthesizing the (

    
    )-isomer (common for Andarine precursors), ensure the retention time matches the authentic (
    
    
    
    ) standard, as elution order can reverse depending on the specific column used.

Protocol D: LC-MS Identification

Objective: Confirm molecular weight and halogen pattern.

Ionization Source: Electrospray Ionization (ESI) in Positive Mode (


).

Expected Mass Spectrum:

  • Parent Ion (

    
    ): 
    
    • The compound contains two bromine atoms .[1]

    • Bromine isotopes:

      
       (50.7%) and 
      
      
      
      (49.3%).
    • Pattern for

      
      : 1:2:1 ratio.
      
  • m/z Peaks:

    • 320 (

      
      )
      
    • 322 (

      
      ) - Base Peak (100%) 
      
    • 324 (

      
      )
      

Fragmentation (MS/MS):

  • Loss of the propionyl group often yields the aniline fragment ion at m/z ~186/188 (4-bromo-3-methylaniline cation).

References

  • Dalton, J. T., et al. "Selective Androgen Receptor Modulators (SARMs)." Journal of Medicinal Chemistry, vol. 52, no. 10, 2009.
  • PubChem Compound Summary. "N-(2-bromo-4-methylphenyl)propanamide" and "4-Bromo-3-methylaniline." National Center for Biotechnology Information. [Link]

  • Agilent Technologies. "Chiral Method Development for Pharmaceutical Intermediates." Agilent Application Notes. [Link]

Sources

Application Note: ¹H and ¹³C NMR Spectral Characterization of N-Aryl Propanamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

N-aryl propanamides represent a highly versatile and biologically significant class of organic scaffolds. They are frequently utilized in medicinal chemistry as core pharmacophores for broad-spectrum antileishmanial agents, agricultural fungicides, and targeted enzyme inhibitors, such as Smoothened (Smo) antagonists in cancer therapy[1][2]. Because the pharmacological efficacy of these molecules is intrinsically linked to their precise structural conformation and substitution patterns, rigorous structural elucidation is paramount.

This application note provides a comprehensive, self-validating guide to the synthesis, sample preparation, and ¹H/¹³C Nuclear Magnetic Resonance (NMR) characterization of N-aryl propanamides, designed for drug development professionals and analytical chemists.

Mechanistic Insights into NMR Chemical Shifts

As a Senior Application Scientist, it is critical not just to record spectral data, but to understand the physical chemistry driving the observed chemical shifts. The N-aryl propanamide backbone exhibits several unique magnetic environments:

  • The Amide Bond & Restricted Rotation: The C–N bond in propanamides possesses partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl

    
    -system. This restricts rotation and creates a planar geometry. The highly electronegative oxygen atom strongly deshields the carbonyl carbon, consistently pushing its ¹³C resonance into the 165–175 ppm  region[1][3].
    
  • Quadrupolar Relaxation of the N-H Proton: The amide N-H proton typically appears as a broad singlet. This broadening is a direct consequence of the quadrupolar moment of the adjacent ¹⁴N nucleus (spin

    
    ), which induces rapid relaxation of the proton's spin state[3].
    
  • Solvent-Induced Causality: The chemical shift of the N-H proton is highly solvent-dependent. In non-polar solvents like CDCl₃, it typically resonates between 7.5–8.0 ppm . However, in DMSO-d₆, strong intermolecular hydrogen bonding between the amide proton and the solvent's sulfoxide oxygen severely deshields the proton, shifting it downfield to 10.0–10.5 ppm [1][4].

Experimental Workflow

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: NMR Characterization N1 Amidation Reaction (Aniline + Acyl Chloride) N2 Aqueous Workup (Remove Salts/Acid) N1->N2 N3 Purification (Recrystallization) N2->N3 N4 Sample Preparation (Dissolve in CDCl3/DMSO-d6) N3->N4 N5 Data Acquisition (1H & 13C NMR) N4->N5 N6 Spectral Validation (J-Coupling & D2O Exchange) N5->N6

Workflow for the synthesis and NMR characterization of N-aryl propanamides.

Step-by-Step Methodology & Self-Validating Protocols

Phase 1: Synthesis of the N-Aryl Propanamide
  • Reaction Setup: Dissolve 1.0 equivalent of the target aniline derivative and 1.5 equivalents of triethylamine (TEA) in anhydrous dichloromethane (DCM) at 0 °C.

  • Acylation: Dropwise add 1.2 equivalents of the appropriate propionyl chloride derivative.

    • Causality: TEA acts as an acid scavenger. By neutralizing the HCl byproduct, it prevents the protonation of the nucleophilic aniline, ensuring the reaction proceeds to completion.

  • Purification: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and recrystallize from ethanol/water.

Phase 2: NMR Sample Preparation & Acquisition
  • Solvent Selection: Dissolve 5–10 mg (for ¹H) or 30–50 mg (for ¹³C) of the purified compound in 0.6 mL of deuterated solvent. Use CDCl₃ for lipophilic derivatives and DMSO-d₆ for highly polar or salt-form derivatives (e.g., TFA salts)[4].

  • ¹H NMR Acquisition (400 MHz): Acquire 16 scans with a relaxation delay (D1) of 1–2 seconds.

  • ¹³C NMR Acquisition (100 MHz): Acquire 512–1024 scans with complete proton decoupling (CPD).

    • Causality: Carbonyl carbons lack attached protons, meaning they rely on slower dipole-dipole relaxation mechanisms. A D1 of at least 2 seconds is required to ensure the carbonyl signal at ~168 ppm is fully relaxed between pulses, preventing signal saturation[1].

Phase 3: Self-Validating Checkpoints
  • Checkpoint 1 (Reaction Completion): Analyze the crude ¹H NMR. The disappearance of the highly shielded aniline aromatic protons (typically ~6.5 ppm) and the emergence of deshielded amide aromatic protons (~7.5 ppm) confirms successful acylation.

  • Checkpoint 2 (D₂O Exchange): To definitively assign the amide N-H peak, add 1-2 drops of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The labile N-H proton will exchange with deuterium, causing its broad singlet to disappear from the spectrum. This self-validating step perfectly distinguishes the N-H peak from overlapping aromatic multiplets.

Quantitative Data Presentation

The following tables summarize the spectral data for two representative functionalized N-aryl propanamides, demonstrating the inductive effects of specific substituents.

Note the causality in Table 1: In 3-chloro-N-(4-isopropylphenyl)propanamide, the terminal chlorine atom strongly deshields the adjacent C3 protons via inductive electron withdrawal, shifting them downfield to 3.86 ppm compared to the C2 protons at 2.79 ppm[1]. Similarly, in the TFA salt of 3-amino-N-phenylpropanamide, the localized positive charge of the ammonium group deshields the adjacent methylene protons to 3.04 ppm[4].

Table 1: ¹H NMR Chemical Shifts (


, ppm) and Coupling Constants (

, Hz)
CompoundSolventAmide N-HAromatic ProtonsPropanamide Backbone (Aliphatic)
3-chloro-N-(4-isopropylphenyl)propanamide CDCl₃7.63 (s, 1H)7.43 (d, J=8.5, 2H)7.17 (d, J=8.4, 2H)3.86 (t, J=6.5, 2H, H-3)2.79 (t, J=6.5, 2H, H-2)2.87 (m, 1H, CH)1.22 (d, J=6.4, 6H, CH₃)
3-amino-N-phenylpropanamide (TFA salt) DMSO-d₆10.13 (s, 1H)7.55 (d, J=7.6, 2H)7.26 (t, J=8.0, 2H)7.00 (t, J=7.4, 1H)3.04 (t, J=7.0, 2H, H-3)2.65 (t, J=6.6, 2H, H-2)Note: NH₃⁺ at 7.75 (s, 3H)

Table 2: ¹³C NMR Chemical Shifts (


, ppm) 
CompoundSolventCarbonyl (C=O)Aromatic CarbonsAliphatic Carbons
3-chloro-N-(4-isopropylphenyl)propanamide CDCl₃167.9145.6, 135.3, 127.0, 120.540.5 (C-3), 40.1 (C-2), 33.7 (CH), 24.1 (CH₃)
3-amino-N-phenylpropanamide (TFA salt) DMSO-d₆168.3139.7, 129.3, 124.0, 119.635.5 (C-3), 33.9 (C-2)Note: CF₃CO₂⁻ at 159.0 (q), 115.9 (q)

References

  • The experimental and computed NMR chemical shifts of N-phenylpropanamide Source: ResearchGate URL:3

  • Structural, Spectroscopic (FT-IR, Raman, NMR and UV-Vis.) and Computational Studies on N-phenylpropanamide Source: DergiPark URL:5

  • Selene-Ethylenelacticamides and N-Aryl-Propanamides as Broad-Spectrum Leishmanicidal Agents Source: PMC / NIH URL:1

  • Design, Synthesis, and Pharmacological Evaluation of 2-(2,5-Dimethyl-5,6,7,8-tetrahydroquinolin-8-yl)-N-aryl Propanamides as Novel Smoothened (Smo) Antagonists (Journal of Medicinal Chemistry Vol. 59 No. 24) Source: ACS Publications URL:2

  • Supplementary information - 3-amino-N-phenylpropanamide Source: RSC.org URL:4

Sources

Application Notes and Protocols for 2-bromo-N-(4-bromo-3-methylphenyl)propanamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Bifunctional Scaffold for Accelerated Drug Discovery

In the landscape of modern medicinal chemistry, the strategic value of a synthetic building block is defined by its versatility, reactivity, and potential to generate diverse molecular architectures. 2-bromo-N-(4-bromo-3-methylphenyl)propanamide is one such molecule, engineered as a bifunctional scaffold for the efficient construction of compound libraries. Its structure is characterized by two distinct and orthogonally reactive halogenated sites:

  • An α-Bromo Amide: This functional group serves as a potent electrophilic site, ideal for nucleophilic substitution reactions. The reactivity of this position allows for the introduction of a wide array of chemical moieties, making it a valuable handle for probing structure-activity relationships (SAR).[1] α-Haloamides are well-established precursors for various biologically active compounds, including α-amino amides and heterocyclic systems.[1]

  • An Aryl Bromide: The bromine atom on the phenyl ring is a classic handle for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] This enables the formation of carbon-carbon bonds, linking the core scaffold to other aryl or heteroaryl fragments, a common strategy in the design of enzyme inhibitors and other therapeutic agents.[3][4]

This guide provides a comprehensive overview of the synthesis of this scaffold and details its application in the generation of novel compounds with therapeutic potential, drawing upon established methodologies and the demonstrated bioactivity of structurally related molecules.

Protocol 1: Synthesis of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide

This protocol describes the synthesis of the title compound via a standard amide coupling reaction between 4-bromo-3-methylaniline and 2-bromopropionyl bromide.

Reaction Scheme:

G cluster_0 Synthesis of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide start 4-bromo-3-methylaniline + 2-bromopropionyl bromide reagents Triethylamine (Et3N) Dichloromethane (DCM) 0°C to Room Temp. start->reagents product 2-bromo-N-(4-bromo-3-methylphenyl)propanamide reagents->product

Caption: Amide bond formation workflow.

Materials and Reagents:

  • 4-bromo-3-methylaniline (1.0 eq)

  • 2-bromopropionyl bromide (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add 4-bromo-3-methylaniline (1.0 eq) and dissolve it in anhydrous DCM. Add triethylamine (1.5 eq) to the solution.

  • Addition of Acid Bromide: Cool the stirred solution to 0°C using an ice bath. Add 2-bromopropionyl bromide (1.1 eq) dropwise via a dropping funnel over 15-20 minutes. Maintain the temperature at 0°C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure 2-bromo-N-(4-bromo-3-methylphenyl)propanamide.[5]

Application Note 1: Combinatorial Library Synthesis via Nucleophilic Displacement

The α-bromo amide functionality is a highly versatile electrophilic center, enabling the synthesis of diverse compound libraries through reaction with a wide range of nucleophiles. This approach is fundamental for exploring SAR and identifying novel bioactive molecules.

Scientific Rationale:

The carbon atom alpha to the carbonyl group is activated by both the electron-withdrawing amide and the bromine atom, which is an excellent leaving group. This allows for facile Sₙ2 reactions with various nucleophiles such as primary/secondary amines, thiols, and azides.[1] This strategy can be used to synthesize libraries of α-amino, α-thio, or α-azido amides, which are common motifs in pharmacologically active compounds.[1]

G cluster_1 Library Synthesis via Nucleophilic Substitution cluster_nucleophiles Nucleophile Library (Nu-H) start 2-bromo-N-(4-bromo-3-methylphenyl)propanamide product Diverse α-Substituted Amide Library start->product Base, Solvent nuc1 Amines (R₂NH) nuc1->product nuc2 Thiols (RSH) nuc2->product nuc3 Azides (NaN₃) nuc3->product

Caption: Workflow for α-bromide displacement.

Protocol 2: General Procedure for Amination of the α-Bromo Amide

  • Reaction Setup: In a vial, dissolve 2-bromo-N-(4-bromo-3-methylphenyl)propanamide (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN).

  • Reagent Addition: Add the desired primary or secondary amine (1.2-2.0 eq) followed by a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Stir the mixture at room temperature or heat to 50-70°C until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to obtain the desired α-amino amide derivative.

Application Note 2: Molecular Elaboration via Palladium-Catalyzed Cross-Coupling

The aryl bromide on the phenyl ring provides a second, orthogonal site for chemical modification. The Suzuki-Miyaura reaction is a powerful tool for creating C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl structures prevalent in many drug molecules, including kinase and other enzyme inhibitors.[2][3][4]

Scientific Rationale:

Research on the closely related N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide scaffold has shown that Suzuki coupling at the 4-bromo position yields derivatives with potent antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi and significant inhibitory activity against alkaline phosphatase.[3][4][6] This provides a strong proof-of-concept for applying the same strategy to derivatives of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide to discover novel therapeutic agents.

G cluster_2 Library Synthesis via Suzuki Cross-Coupling cluster_boronic Boronic Acid Library (R-B(OH)₂) start 2-bromo-N-(4-bromo-3-methylphenyl)propanamide (or α-substituted derivative) product Diverse Biaryl Amide Library start->product Pd Catalyst, Base, Solvent bor1 Aryl-B(OH)₂ bor1->product bor2 Heteroaryl-B(OH)₂ bor2->product

Caption: Workflow for Suzuki-Miyaura coupling.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To a microwave vial or Schlenk flask, add the aryl bromide (1.0 eq, either the title compound or a derivative from Protocol 2), the desired aryl- or heteroaryl-boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq).[7][8]

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water or toluene/ethanol/water.[2][7]

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Reaction: Heat the reaction mixture with stirring at 80-110°C for 4-18 hours. Monitor for completion by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Biological Activity of a Related Scaffold

While data for derivatives of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide are not yet published, the following table summarizes the potent biological activities of closely related N-(Aryl)pyrazine-2-carboxamide derivatives synthesized from the same 4-bromo-3-methylaniline core. This serves as a compelling rationale for exploring the therapeutic potential of the title scaffold.

Table 1: Biological Activity of N-(4-Aryl-3-methylphenyl)pyrazine-2-carboxamide Derivatives

Compound IDAryl Substituent (R)Antibacterial MIC vs. XDR S. Typhi (mg/mL)[3][6]Alkaline Phosphatase Inhibition IC₅₀ (µM)[3][6]
5b Phenyl25Not Reported
5c 4-Fluorophenyl12.5Not Reported
5d 4-Chlorophenyl6.251.469 ± 0.02

Data adapted from Khan, A.H., et al. (2024).[3][4]

Biological Evaluation Protocols

The following are generalized protocols for assessing the primary biological activities suggested by analogous compounds.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

  • Bacterial Strain Preparation: Prepare an inoculum of the test bacterium (e.g., XDR S. Typhi) and adjust its turbidity to match a 0.5 McFarland standard.

  • Compound Dilution: Prepare a series of two-fold dilutions of the test compounds in appropriate broth (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]

Protocol 5: In-Vitro Alkaline Phosphatase (ALP) Inhibition Assay

  • Reagent Preparation: Prepare a solution of alkaline phosphatase enzyme and the substrate, p-nitrophenyl phosphate (pNPP), in an appropriate buffer (e.g., Tris-HCl).

  • Assay Setup: In a 96-well plate, add the buffer, varying concentrations of the test inhibitor compound, and the enzyme solution. Incubate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Initiate the reaction by adding the pNPP substrate to all wells.

  • Measurement: Measure the absorbance at 405 nm at regular intervals using a microplate reader. The rate of formation of the yellow product, p-nitrophenol, is proportional to enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor. Determine the IC₅₀ value by plotting percent inhibition against the logarithm of inhibitor concentration.[3]

Conclusion

2-bromo-N-(4-bromo-3-methylphenyl)propanamide is a strategically designed bifunctional building block with significant potential in medicinal chemistry. Its two distinct reactive sites—the α-bromo amide and the aryl bromide—allow for sequential or orthogonal derivatization, enabling the rapid generation of diverse and complex small molecule libraries. The demonstrated potent antibacterial and enzyme-inhibitory activities of structurally related compounds strongly support the use of this scaffold as a starting point for the discovery of novel therapeutic agents. The protocols and application notes provided herein offer a robust framework for researchers to synthesize, derivatize, and evaluate new chemical entities based on this promising core structure.

References

  • Khan, A. H., Bilal, M., et al. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals (Basel). Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 2-Bromo-N-(3-methoxyphenyl)-N-methyl-propanamide. Retrieved from [Link]

  • Khan, A. H., Bilal, M., et al. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. PubMed. Available at: [Link]

  • (n.d.). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. PMC. Available at: [Link]

  • ResearchGate. (2025, October 12). (PDF) Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanistic hypothesis for amide synthesis from an α-bromo nitroalkane and amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 2‐bromo‐2‐methyl‐N‐o‐tolylpropanamide (ref.[9] –.... Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Bromo-3-methylphenyl)acetamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Fantinati, A., Zanirato, V., et al. (n.d.). The Fascinating Chemistry of α‐Haloamides. PMC. Available at: [Link]

  • (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024, January 21). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Retrieved from [Link]

  • Schnyder, A., Indolese, A. F., et al. (2006). A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles. Synlett. Available at: [Link]

  • ACS Publications. (2017, November 1). Cobalt-Catalyzed Cross-Coupling of α-Bromo Amides with Grignard Reagents | Organic Letters. Retrieved from [Link]

  • Li, Q., Wang, Y., et al. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Discovery of novel amide derivatives as potent quorum sensing inhibitors of Pseudomonas aeruginosa. Retrieved from [Link]

  • (2021, November 16). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]

Sources

Application Note: 2-Bromo-N-(4-bromo-3-methylphenyl)propanamide as a Versatile Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Methodologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Chemical Rationale

In the landscape of small-molecule drug discovery,


-bromo amides serve as highly reactive, bifunctional electrophiles. Specifically, 2-bromo-N-(4-bromo-3-methylphenyl)propanamide  (CAS: 79249-46-0)[1] is a highly valued synthetic intermediate. Its structural architecture—comprising an 

-bromine atom adjacent to a carbonyl group and an electron-withdrawing brominated aryl ring—primes it for two primary synthetic trajectories:
  • Nucleophilic Substitution (

    
    ):  Direct displacement of the 
    
    
    
    -bromine by amines to yield
    
    
    -amino amides, a scaffold prevalent in local anesthetics and antiarrhythmic agents.
  • Hantzsch-Type Cyclization: Condensation with thiourea derivatives to form 2-aminothiazol-4-ones (or their tautomeric 2-iminothiazolidin-4-ones), a pharmacophore heavily investigated for its antimicrobial, anti-inflammatory, and kinase-inhibitory properties[2].

As a Senior Application Scientist, I have structured this guide to move beyond mere recipes. The protocols herein emphasize the causality of experimental design , ensuring that researchers understand why specific reagents and conditions are selected, thereby enabling self-validating and scalable workflows.

Physicochemical Profiling

Before initiating synthesis, understanding the physical parameters of the intermediate is critical for downstream purification and analytical validation.

Table 1: Physicochemical Properties of the Intermediate

ParameterValue / DescriptionAnalytical Significance
Chemical Name 2-Bromo-N-(4-bromo-3-methylphenyl)propanamideTarget identifier for structural validation.
CAS Number 79249-46-0[1]Registry verification.
Molecular Formula

Essential for High-Resolution Mass Spectrometry (HRMS).
Molecular Weight 321.01 g/mol [1]Used for stoichiometric calculations.
Electrophilicity High (

-carbon)
Susceptible to rapid

attack; requires anhydrous storage.

Synthetic Workflows & Biological Pathways

To conceptualize the utility of this intermediate, the following diagrams map both its synthetic divergence and the downstream biological application of its derivatives.

SyntheticWorkflow SM1 4-Bromo-3-methylaniline Step1 N-Acylation (DCM, Et3N, 0 °C) SM1->Step1 SM2 2-Bromopropionyl bromide SM2->Step1 Int 2-Bromo-N-(4-bromo-3- methylphenyl)propanamide Step1->Int PathA Nucleophilic Substitution (Secondary Amines, K2CO3) Int->PathA PathB Hantzsch-Type Cyclization (Thiourea, EtOH, Reflux) Int->PathB ProdA α-Amino Amide Derivatives (Local Anesthetics / CNS) PathA->ProdA ProdB 2-Aminothiazol-4-one Scaffolds (Anti-inflammatory / Antimicrobial) PathB->ProdB

Divergent synthetic workflow of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide.

BioPathway Drug Thiazol-4-one Derivative Target Pro-inflammatory Cytokines (TNF-α, IL-6) Drug->Target Inhibits Enzyme COX-2 / LOX Enzymes Drug->Enzyme Binds Effect1 Decreased Inflammation Target->Effect1 Enzyme->Effect1 Effect2 Analgesic Response Effect1->Effect2

Proposed anti-inflammatory signaling modulation by thiazol-4-one derivatives.

Validated Experimental Protocols

The following protocols are engineered to be self-validating systems. Each step includes the mechanistic reasoning behind the reagent choice to ensure high-fidelity replication.

Protocol 1: Synthesis of the -Bromo Amide Intermediate

Objective: Synthesize 2-bromo-N-(4-bromo-3-methylphenyl)propanamide via Schotten-Baumann-type acylation.

Mechanistic Causality: Triethylamine (


) is utilized as an acid scavenger. If the 

byproduct is not neutralized, it will protonate the 4-bromo-3-methylaniline, rendering it non-nucleophilic and stalling the reaction. The 0 °C temperature is strictly maintained to suppress the formation of ketene intermediates and minimize di-acylation.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-bromo-3-methylaniline (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 30 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add

    
     (1.2 equiv, 12 mmol) to the solution and cool the flask to 0 °C using an ice-water bath.
    
  • Acylation: Dissolve 2-bromopropionyl bromide (1.1 equiv, 11 mmol) in DCM (10 mL) and add it dropwise to the stirring mixture over 30 minutes. Note: Dropwise addition controls the exothermic reaction profile.

  • Propagation: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature and stir for an additional 2 hours.

  • Workup & Validation:

    • Quench the reaction with saturated aqueous

      
       (20 mL) to neutralize residual acid.
      
    • Extract the aqueous layer with DCM (

      
       mL). Wash the combined organic layers with brine, dry over anhydrous 
      
      
      
      , and concentrate under reduced pressure.
    • Self-Validation Check: Perform TLC (Hexane:EtOAc 3:1). The disappearance of the aniline spot (UV active, amine stain positive) and the appearance of a new, higher

      
       spot confirms conversion. Confirm the structure via 
      
      
      
      NMR, specifically looking for the characteristic quartet of the
      
      
      -proton around
      
      
      4.4-4.6 ppm.
Protocol 2: Synthesis of 2-Aminothiazol-4-one Derivatives (Hantzsch-Type Cyclization)

Objective: Convert the intermediate into a bioactive 2-aminothiazol-4-one scaffold via condensation with thiourea.

Mechanistic Causality: Ethanol is selected as the solvent because its polar protic nature effectively solvates the thiourea and stabilizes the highly polar transition state during the initial S-alkylation[2]. The subsequent cyclization is driven by the nucleophilic attack of the thiourea nitrogen on the amide carbonyl. Recent literature suggests that utilizing catalysts like tetrabutylammonium hexafluorophosphate (


) or copper silicate can drastically reduce reaction times from hours to minutes[3][4].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, suspend 2-bromo-N-(4-bromo-3-methylphenyl)propanamide (1.0 equiv, 5 mmol) and thiourea (1.2 equiv, 6 mmol) in absolute ethanol (25 mL).

  • Catalysis (Optional but Recommended): Add 10 mol% of a suitable catalyst (e.g.,

    
    ) to accelerate the cyclization[4].
    
  • Cyclization: Heat the mixture to reflux (78 °C). The initially heterogeneous mixture will become homogeneous as the S-alkylation intermediate forms, followed by precipitation of the cyclized product as the hydrobromide salt.

  • Propagation: Reflux for 2–4 hours (or 15–30 minutes if using a catalyst).

  • Workup & Validation:

    • Cool the reaction mixture to 0 °C to maximize precipitation.

    • Filter the solid and wash with cold ethanol, followed by diethyl ether.

    • To obtain the free base, suspend the solid in water, neutralize with 10% aqueous

      
      , filter, and recrystallize from ethanol.
      
    • Self-Validation Check: The shift of the carbonyl stretching frequency in FT-IR from a linear amide (~1660

      
      ) to a cyclic thiazol-4-one carbonyl (~1710 
      
      
      
      ) is a definitive marker of successful cyclization. Furthermore, the tautomeric equilibrium between the 2-amino and 2-imino forms can be validated via 2D NMR spectroscopy[5].

Quantitative Data: Reaction Optimization

To assist in scaling and optimization, the following table summarizes typical yield profiles based on variations in the Hantzsch-type cyclization conditions, grounded in standard methodology literature[3][4].

Table 2: Optimization of Thiazol-4-one Synthesis Parameters

Solvent SystemCatalystTemperatureTimeAverage Yield (%)Mechanistic Note
Ethanol (Absolute)None78 °C (Reflux)4.0 h65 - 70%Standard thermal Hantzsch cyclization.
Ethanol (Absolute)Copper Silicate (10 mol%)78 °C (Reflux)1.5 h88 - 92%Heterogeneous catalysis accelerates S-alkylation[3].
Acetonitrile

(10 mol%)
25 °C (RT)0.5 h90 - 95%Phase-transfer catalyst enables ambient temperature cyclization[4].

References

  • Bidepharm.CAS:79249-46-0, 2-Bromo-N-(4-bromo-3-methylphenyl)propanamide.
  • Shrimandilkar, S. R. (2020).
  • Nanobio Letters. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst.
  • Kocabas, E., et al. (2010). A Rapid and High-Yielding Synthesis of Thiazoles and Aminothiazoles Using Tetrabutylammonium Salts. CLOCKSS.
  • Beilstein Journal of Organic Chemistry. (2016). Thiazol-4-one derivatives from the reaction of monosubstituted thioureas with maleimides: structures and factors determining the selectivity and tautomeric equilibrium in solution.

Sources

Application Notes and Protocols: Investigating the Antimicrobial Potential of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

These application notes provide a comprehensive framework for the initial investigation of the novel compound 2-bromo-N-(4-bromo-3-methylphenyl)propanamide as a potential antimicrobial agent. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new anti-infective therapies. The protocols outlined herein are designed to be robust and self-validating, providing a clear path from initial screening to preliminary mechanism of action studies.

The structure of this guide is designed to follow a logical progression, beginning with the foundational assessment of antimicrobial activity and moving towards more complex evaluations of safety and potential mechanisms. We will emphasize the rationale behind experimental choices, ensuring that each step is not merely a procedure but a well-considered component of a comprehensive scientific investigation.

Introduction and Rationale

The increasing prevalence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. This crisis necessitates the urgent discovery and development of new antimicrobial agents with novel mechanisms of action. Halogenated organic compounds, particularly those containing bromine, have demonstrated a broad spectrum of biological activities, including antimicrobial effects. The presence of bromine atoms can enhance the lipophilicity of a molecule, potentially improving its ability to penetrate microbial cell membranes. Furthermore, the amide functional group is a common scaffold in many existing therapeutic agents.

The compound 2-bromo-N-(4-bromo-3-methylphenyl)propanamide is a synthetic molecule that combines these features. While specific data on its antimicrobial properties are not widely available, its chemical structure suggests that it warrants investigation. These notes will guide the user through a systematic evaluation of this compound's potential as a novel antimicrobial agent.

Experimental Workflow Overview

The investigation into the antimicrobial potential of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide will follow a multi-stage process. This workflow is designed to efficiently characterize the compound's activity, selectivity, and potential mode of action.

experimental_workflow cluster_screening Initial Screening cluster_characterization Activity Characterization cluster_safety Preliminary Safety & Selectivity cluster_moa Mechanism of Action (MoA) Studies start Compound Synthesis & Characterization mic Minimum Inhibitory Concentration (MIC) Assay start->mic Test Compound mbc Minimum Bactericidal Concentration (MBC) Assay mic->mbc spectrum Spectrum of Activity Determination mic->spectrum cytotoxicity Cytotoxicity Assay (e.g., MTT) spectrum->cytotoxicity hemolysis Hemolysis Assay spectrum->hemolysis time_kill Time-Kill Kinetic Assay cytotoxicity->time_kill membrane Membrane Permeability Assay time_kill->membrane end Data Analysis & Further Development membrane->end

Figure 1: A generalized experimental workflow for the evaluation of a novel antimicrobial compound.

Primary Antimicrobial Susceptibility Testing

The initial step in evaluating any potential antimicrobial agent is to determine its minimum inhibitory concentration (MIC) against a panel of relevant microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Rationale for Method Selection

The broth microdilution method is a widely accepted and standardized technique for determining MIC values. It is recommended by the Clinical and Laboratory Standards Institute (CLSI) and allows for the simultaneous testing of multiple compounds against various microbial strains in a high-throughput format. This method provides quantitative results that are essential for comparing the potency of the test compound to established antibiotics.

Protocol: Broth Microdilution MIC Assay

Materials:

  • 2-bromo-N-(4-bromo-3-methylphenyl)propanamide (stock solution in DMSO)

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Positive control antibiotics (e.g., ciprofloxacin, fluconazole)

  • Negative control (DMSO)

  • Resazurin sodium salt (for viability indication)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test microorganism.

    • Inoculate the colonies into a sterile broth (e.g., Tryptic Soy Broth) and incubate at the appropriate temperature (e.g., 37°C for bacteria) until the culture reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute the adjusted inoculum in the appropriate test medium (CAMHB or RPMI-1640) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of the Microtiter Plate:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.

    • In the first column of wells, add 100 µL of the stock solution of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide to achieve the highest desired test concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.

    • The eleventh column will serve as the growth control (no compound) and the twelfth column as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared microbial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

    • The twelfth column receives 100 µL of sterile broth instead of inoculum.

    • Seal the plate and incubate at the appropriate temperature for 18-24 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, add 20 µL of resazurin solution (0.015% w/v) to each well and incubate for an additional 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is maintained.

Data Presentation
MicroorganismCompoundMIC (µg/mL)Positive ControlMIC (µg/mL)
Staphylococcus aureus2-bromo-N-(4-bromo-3-methylphenyl)propanamide[Data]Ciprofloxacin[Data]
Escherichia coli2-bromo-N-(4-bromo-3-methylphenyl)propanamide[Data]Ciprofloxacin[Data]
Pseudomonas aeruginosa2-bromo-N-(4-bromo-3-methylphenyl)propanamide[Data]Ciprofloxacin[Data]
Candida albicans2-bromo-N-(4-bromo-3-methylphenyl)propanamide[Data]Fluconazole[Data]

Determination of Bactericidal versus Bacteriostatic Activity

Once the MIC is established, it is crucial to determine whether the compound is bactericidal (kills the bacteria) or bacteriostatic (inhibits bacterial growth). This is achieved by determining the Minimum Bactericidal Concentration (MBC).

Rationale for MBC Determination

The MBC provides critical information about the killing activity of an antimicrobial agent. For certain infections, particularly in immunocompromised patients, a bactericidal agent is preferred over a bacteriostatic one. The MBC is determined as a follow-up to the MIC assay.

Protocol: Minimum Bactericidal Concentration (MBC) Assay

Materials:

  • Completed MIC microtiter plate

  • Sterile agar plates (e.g., Tryptic Soy Agar)

  • Sterile pipette tips or a multi-channel pipette

Procedure:

  • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

  • Spot-plate the aliquot onto a sterile agar plate.

  • Incubate the agar plates at the appropriate temperature for 24-48 hours.

  • Following incubation, count the number of colonies at each spot.

  • The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Preliminary Assessment of Selectivity and Safety

A promising antimicrobial agent must exhibit selective toxicity, meaning it should be harmful to microbial pathogens but have minimal toxicity towards host cells. A preliminary assessment of cytotoxicity is a critical step in the early stages of drug development.

Rationale for Cytotoxicity Testing

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is a widely used and reliable method for evaluating the potential cytotoxicity of a compound on mammalian cell lines. This assay provides a quantitative measure of cell viability, allowing for the determination of the compound's 50% cytotoxic concentration (CC₅₀).

Protocol: MTT Cytotoxicity Assay

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well sterile cell culture plates

  • 2-bromo-N-(4-bromo-3-methylphenyl)propanamide (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide in the cell culture medium.

    • After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compound to the respective wells.

    • Include wells with untreated cells (vehicle control) and cells treated with a known cytotoxic agent (positive control).

    • Incubate the plate for another 24-48 hours.

  • MTT Assay:

    • After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • The CC₅₀ value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation
Cell LineCompoundCC₅₀ (µM)
HEK2932-bromo-N-(4-bromo-3-methylphenyl)propanamide[Data]
HepG22-bromo-N-(4-bromo-3-methylphenyl)propanamide[Data]

Hypothetical Mechanism of Action: Disruption of Bacterial Cell Envelope

While the precise mechanism of action of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide is yet to be determined, a plausible hypothesis for a lipophilic, halogenated compound is the disruption of the bacterial cell envelope. This could involve intercalation into the lipid bilayer, leading to increased membrane permeability and dissipation of the proton motive force, which is essential for cellular energy production.

moa_pathway cluster_bacterium Bacterial Cell membrane Bacterial Cell Membrane Outer Leaflet Inner Leaflet pmf Proton Motive Force (PMF) membrane->pmf Disruption of Ion Gradient cytoplasm Cytoplasm compound 2-bromo-N-(4-bromo-3-methylphenyl)propanamide compound->membrane:in Intercalation atp_synthase ATP Synthase atp ATP Production atp_synthase->atp Synthesizes transport Nutrient Transport transport->cytoplasm Nutrient Uptake atp->cytoplasm Cellular Energy pmf->atp_synthase Drives pmf->transport Drives

Figure 2: A hypothetical pathway illustrating the disruption of the bacterial cell membrane by a lipophilic compound.

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust starting point for the comprehensive evaluation of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide as a potential antimicrobial agent. The systematic progression from initial activity screening to preliminary safety and mechanistic studies will generate the critical data needed to assess the therapeutic potential of this novel compound. Positive outcomes from these initial studies would warrant further investigation, including time-kill kinetic studies, resistance development assays, and in vivo efficacy studies in animal models of infection. The ultimate goal is to contribute to the pipeline of new antimicrobial drugs that are desperately needed in the fight against infectious diseases.

References

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. CLSI document M07-A9. Wayne, PA: Clinical and Laboratory Standards Institute; 2012. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth microdilution. EUCAST document E.Def 5.1. [Link]

  • Mosmann, T. Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 1983, 65(1-2), 55-63. [Link]

Troubleshooting & Optimization

common side reactions in the synthesis of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide Prepared by: Senior Application Scientist, Process Chemistry Division

Welcome to the Technical Support Center. The synthesis of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide via the amidation of 4-bromo-3-methylaniline with 2-bromopropanoyl bromide is a deceptively complex transformation.

Because the acylating agent is bifunctional (containing both an electrophilic carbonyl carbon and a highly reactive


-bromo carbon) and the aniline is electronically deactivated by the para-bromo substituent [3], this reaction is highly susceptible to competing side reactions. This guide maps out the mechanistic pitfalls, provides quantitative troubleshooting parameters, and outlines a self-validating protocol to ensure high-yield, high-purity amidation.
Mechanistic Pathway & Side Reaction Map

To successfully troubleshoot this synthesis, you must first understand the competing reaction vectors. The diagram below illustrates how minor deviations in base selection, temperature, or stoichiometry can divert your starting materials away from the target amide and toward elimination, hydrolysis, or over-acylation pathways.

G A Starting Materials 4-bromo-3-methylaniline + 2-bromopropanoyl bromide B Target Molecule 2-bromo-N-(4-bromo-3-methylphenyl)propanamide A->B Amidation (Desired) C Acrylamide Byproduct (E2 Elimination) B->C Base / Heat (E2) D Alpha-Amino Amide (SN2 Alkylation) B->D Excess Aniline (SN2) E Alpha-Hydroxy Amide (SN2 Hydrolysis) B->E H2O / OH- (SN2) F N,N-Diacylated Amide (Over-acylation) B->F Excess Acyl Bromide (Acylation)

Reaction pathway mapping the desired amidation against competing E2, SN2, and over-acylation routes.

Troubleshooting Matrix: Quantitative Data & Critical Parameters

Use the following diagnostic table to identify the root cause of your impurities based on analytical signatures, and apply the corresponding quantitative mitigations.

Side ReactionPrimary CausalityDiagnostic Signature (¹H NMR / MS)Quantitative Mitigation Parameter
E2 Elimination Strong/hindered organic base (e.g., TEA, DIPEA) abstracting the

-proton.
NMR: Loss of

-CH (q, ~4.5 ppm); appearance of vinylic protons (m, 5.5-6.5 ppm).
Switch to weak inorganic base (K₂CO₃); maintain Temp < 5 °C.
Sₙ2 Hydrolysis Aqueous basic workup or moisture driving nucleophilic displacement of the

-bromide.
MS: [M+H]⁺ shifts by -79 Da (loss of Br) + 17 Da (OH addition).Quench with cold 5% citric acid (0-5 °C); use anhydrous DCM.
N,N-Diacylation Excess acyl halide (>1.1 eq) reacting with the deprotonated secondary amide product.MS: [M+H]⁺ shifts by +135 Da (addition of C₃H₄BrO).Strict 1:1.05 (Amine:Acyl) ratio; utilize inverse addition.
Sₙ2 Alkylation Excess unreacted aniline attacking the

-carbon of the formed product.
MS: Dimeric mass (~455 Da). NMR: Complex, overlapping aromatic region.Ensure complete initial acylation; do not exceed 1.0 eq of aniline.
Frequently Asked Questions (FAQs)

Q1: Why am I observing N-(4-bromo-3-methylphenyl)acrylamide instead of my target


-bromo product? 
A1:  The 

-proton of your target molecule is highly acidic due to the combined electron-withdrawing effects of the adjacent carbonyl group and the

-bromine atom. When you use strong or sterically hindered organic bases (like Triethylamine or DIPEA) to scavenge the HBr byproduct, the base acts as a Brønsted base rather than a simple nucleophile scavenger, triggering an E2 dehydrohalogenation [1]. Solution: Switch to a milder, heterogeneous inorganic base like anhydrous K₂CO₃, and strictly maintain the reaction temperature between 0 °C and 5 °C during the addition phase.

Q2: How do I prevent nucleophilic displacement (hydrolysis) of the


-bromine atom? 
A2: 

-Bromo amides are exceptionally potent electrophiles. The adjacent carbonyl stabilizes the Sₙ2 transition state, making the

-carbon highly susceptible to nucleophilic attack [2]. If your reaction or workup involves an aqueous base (e.g., Schotten-Baumann conditions or a NaOH wash), hydroxide ions will rapidly displace the bromine to form an

-hydroxy amide. Solution: Perform the reaction in strictly anhydrous conditions and quench with a cold, dilute acid (e.g., 5% aqueous citric acid) rather than a basic solution.

Q3: What causes N,N-diacylation (imide formation), and how can I minimize it? A3: 4-bromo-3-methylaniline is a poorly nucleophilic aromatic amine because the para-bromo substituent pulls electron density away from the amine nitrogen [3]. To force the reaction to completion, researchers often mistakenly add a large excess of 2-bromopropanoyl bromide. However, the resulting secondary amide product can be deprotonated by the reaction base, forming an amide anion that is nucleophilic enough to attack a second equivalent of the acyl halide [4]. Solution: Minimize this by using a strict 1:1.05 molar ratio (Amine:Acyl Halide) and employing an "inverse addition" technique.

Self-Validating Experimental Protocol

To systematically suppress the side reactions detailed above, follow this optimized, step-by-step methodology. This protocol includes built-in validation checks to ensure the reaction trajectory remains on target.

Objective: Synthesize 2-bromo-N-(4-bromo-3-methylphenyl)propanamide while preventing E2 elimination, Sₙ2 displacement, and N,N-diacylation.

Step 1: Anhydrous Preparation

  • In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-bromo-3-methylaniline (10.0 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 50 mL).

  • Add finely powdered, anhydrous K₂CO₃ (15.0 mmol, 1.5 eq).

  • Causality: K₂CO₃ is a mild, heterogeneous base that effectively scavenges HBr without being strong enough to promote E2 elimination of the final product.

Step 2: Temperature Control

  • Submerge the flask in an ice-water bath and allow the mixture to cool to 0–5 °C for 15 minutes.

Step 3: Inverse Addition

  • Dissolve 2-bromopropanoyl bromide (10.5 mmol, 1.05 eq) in anhydrous DCM (10 mL).

  • Add this solution dropwise to the aniline mixture over 30 minutes using a pressure-equalizing addition funnel.

  • Causality: Slow, inverse addition at low temperatures keeps the local concentration of the highly reactive acyl halide low, preventing N,N-diacylation and thermal degradation.

Step 4: In-Process Self-Validation

  • Stir the reaction for 1 hour at 0 °C.

  • Remove a 50 µL aliquot, quench it in cold water/Ethyl Acetate, and analyze via TLC (Hexanes:EtOAc 3:1).

  • Validation Logic: The disappearance of the aniline spot (R_f ~0.4) and the appearance of a single new spot (R_f ~0.6) validates successful mono-acylation. If a higher R_f spot appears, N,N-diacylation is occurring (reduce acyl halide equivalents in future runs). If a lower R_f UV-active spot appears, acrylamide formation is occurring (verify your base strength and cooling bath temperature).

Step 5: Acidic Quench & Workup

  • Quench the reaction strictly at 0 °C by adding 20 mL of ice-cold 5% aqueous citric acid.

  • Causality: A cold, mildly acidic quench neutralizes the remaining base and prevents Sₙ2 hydrolysis of the sensitive

    
    -bromo group.
    
  • Separate the organic layer. Wash with ice-cold brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (water bath < 30 °C) to yield the crude target amide.

References
  • The Fascinating Chemistry of α‐Haloamides Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • 22.4: Alpha Bromination of Carboxylic Acids Source: Chemistry LibreTexts URL:[Link]

  • Protecting-group-free mechanosynthesis of amides from hydroxycarboxylic acids: application to the synthesis of imatinib Source: RSC Publishing URL:[Link]

Technical Support Center: Synthesis of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Answering researchers' and drug development professionals' questions about improving the yield of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide synthesis.

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve yields in the synthesis of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles.

The synthesis involves the N-acylation of 4-bromo-3-methylaniline with 2-bromopropionyl chloride. While seemingly straightforward, this reaction presents challenges due to the electronically deactivated and sterically hindered nature of the aniline starting material. This guide will help you navigate these complexities to achieve optimal results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction yield is very low, or I'm not forming any product. What are the primary causes?

Low or no product formation is a common issue that can typically be traced back to the reactivity of the starting materials or the reaction conditions.

  • Cause 1: Poor Reactivity of 4-bromo-3-methylaniline. The aniline derivative used in this synthesis is electronically deactivated. The presence of a bromine atom, an electron-withdrawing group, reduces the nucleophilicity of the amine's lone pair of electrons, making it a weaker nucleophile.[1] Aromatic amines are generally much weaker bases and nucleophiles than aliphatic amines.[1]

    • Solution: The reaction requires a base to neutralize the HCl byproduct generated during the acylation. The formation of HCl will protonate the starting aniline, forming an unreactive anilinium salt and effectively stopping the reaction.[2] Employing a non-nucleophilic organic base like triethylamine (TEA) or pyridine is crucial. These bases act as acid scavengers without competing with the aniline for the acyl chloride.[3][4] For particularly stubborn reactions, a more potent catalyst like 4-(dimethylaminopyridine) (DMAP) can be used, which forms a highly reactive N-acylpyridinium intermediate.[5]

  • Cause 2: Degradation of 2-bromopropionyl chloride. Acyl chlorides are highly susceptible to hydrolysis.[6] Any moisture in the solvent, glassware, or on the surface of the aniline will rapidly convert the acyl chloride to the unreactive 2-bromopropionic acid, halting the desired reaction.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[6][7]

  • Cause 3: Inappropriate Reaction Temperature. Amide bond formation is an exothermic process.[] However, insufficient thermal energy may lead to a slow or incomplete reaction, while excessive heat can promote side reactions and degradation.

    • Solution: A common and effective strategy is to add the acyl chloride dropwise to the solution of aniline and base at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction.[9] After the addition is complete, the reaction can be allowed to warm to room temperature and stirred for several hours to proceed to completion.[4][6]

Question 2: I'm observing a significant amount of unreacted 4-bromo-3-methylaniline in my crude product. How can I drive the reaction to completion?

This is a classic problem when dealing with deactivated or hindered amines.

  • Cause 1: Insufficient Acylating Agent. If the acyl chloride is added too quickly or if some of it degrades due to moisture, there may not be enough to react with all the aniline.

    • Solution: Use a slight excess of the 2-bromopropionyl chloride (e.g., 1.1 to 1.2 equivalents) to compensate for any potential loss and help drive the reaction forward.[10] The addition should be performed slowly, using a dropping funnel, to maintain a consistent, low concentration of the acylating agent, which can also help minimize side reactions.[11]

  • Cause 2: Ineffective Acid Scavenging. As mentioned, any HCl generated will protonate the starting aniline, rendering it non-nucleophilic. If the base is not efficient enough or is used in insufficient quantity, the reaction will stall.

    • Solution: Use at least one equivalent of a suitable base like triethylamine. In some cases, using a slight excess (e.g., 1.2 equivalents) of the base can be beneficial. Alternatively, adopting Schotten-Baumann conditions, which involve using an aqueous base like NaOH in a biphasic system, can be highly effective for acylating amines.[2][12][13]

  • Cause 3: Steric Hindrance. The methyl group ortho to the amine in 4-bromo-3-methylaniline can sterically hinder the approach of the electrophilic acyl chloride.

    • Solution: For sterically hindered substrates where standard methods fail, consider converting the 2-bromopropionic acid into a more reactive intermediate using modern peptide coupling agents like HATU or EDC/HOBt.[14][15] These reagents form highly activated esters that can overcome the steric barrier more effectively than acyl chlorides.[4]

Question 3: My product is impure, and I suspect the formation of side products. What are they and how can they be minimized?

Side product formation is a primary reason for low yields and purification difficulties.

  • Side Product 1: 2-bromopropionic acid. This forms from the hydrolysis of 2-bromopropionyl chloride.

    • Mitigation: The most critical factor is the rigorous exclusion of water. Use anhydrous solvents and perform the reaction under an inert atmosphere.[6]

  • Side Product 2: Diacylated Aniline. While less common with hindered anilines, it's possible for the product amide to be acylated a second time under forcing conditions.[5]

    • Mitigation: Avoid using a large excess of the acylating agent. Slow, controlled addition of the 2-bromopropionyl chloride ensures that its concentration remains low, favoring mono-acylation.

  • Side Product 3: Elimination of HBr. The final product has a hydrogen atom alpha to both a carbonyl and a bromine atom. Under strongly basic conditions or at elevated temperatures, this can be eliminated to form N-(4-bromo-3-methylphenyl)-2-propenamide.

    • Mitigation: Avoid using strong, non-nucleophilic bases like t-BuOK or NaH if possible. Use milder bases like triethylamine or run the reaction at or below room temperature. During workup, avoid unnecessarily prolonged exposure to strong bases.

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and solving low-yield issues.

Caption: A troubleshooting workflow for diagnosing low-yield issues.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal solvent for this acylation reaction? Aprotic solvents are generally preferred for reactions involving acyl chlorides to avoid any reaction between the solvent and the acylating agent.[4] Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate are excellent choices. They are inert to the reactants and do a good job of dissolving the starting materials.

  • Q2: Which base is better: Triethylamine or Schotten-Baumann (aqueous NaOH)? Both methods are effective, but the choice depends on your experimental setup and purification strategy.

    • Triethylamine (in an organic solvent): This creates a homogeneous reaction mixture. The byproduct, triethylammonium chloride, is a salt that often precipitates or can be removed with an aqueous wash during workup. This is a very common and reliable method.[4]

    • Schotten-Baumann Conditions (e.g., DCM/water + NaOH): This biphasic approach is powerful because the aniline and acyl chloride are in the organic phase, while the NaOH in the aqueous phase continuously neutralizes the HCl as it forms.[2][12] This can be very efficient but requires vigorous stirring to ensure adequate mixing between the two phases.

ParameterTriethylamine (in DCM)Schotten-Baumann (DCM/H₂O + NaOH)
System Type Homogeneous (single phase)Biphasic (two phases)
Base Role Acid ScavengerAcid Scavenger
Byproduct Triethylammonium chloride (salt)NaCl (dissolved in water)
Key Advantage Simple setup, good controlHighly efficient acid neutralization
Consideration Base is also a nucleophile (though weak)Requires vigorous stirring
  • Q3: How can I confirm the identity and purity of my final product? A combination of analytical techniques should be used:

    • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of column fractions.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. You should see characteristic signals for the aromatic protons, the methyl groups, the α-proton on the propanamide chain, and the amide N-H proton.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.[16]

    • Melting Point: A sharp melting point is a good indicator of high purity for a solid compound.

Optimized Experimental Protocol

This protocol describes the N-acylation of 4-bromo-3-methylaniline using 2-bromopropionyl chloride with triethylamine as the base.

Materials:

  • 4-bromo-3-methylaniline (1.0 eq)

  • 2-bromopropionyl chloride (1.1 eq)[17]

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 4-bromo-3-methylaniline (1.0 eq) and anhydrous DCM.

  • Addition of Base: Add triethylamine (1.2 eq) to the flask. Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.

  • Addition of Acyl Chloride: Dissolve 2-bromopropionyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by TLC.

  • Workup:

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess TEA and any unreacted aniline), water, saturated NaHCO₃ solution, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water or hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield pure 2-bromo-N-(4-bromo-3-methylphenyl)propanamide.[18]

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism.

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products Aniline 4-bromo-3-methylaniline (Nucleophile) Attack Nucleophilic Attack of Amine on Carbonyl Aniline->Attack AcylChloride 2-bromopropionyl chloride (Electrophile) AcylChloride->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Forms Elimination Collapse of Intermediate & Elimination of Cl⁻ Intermediate->Elimination Collapses Product 2-bromo-N-(4-bromo-3-methylphenyl)propanamide Elimination->Product Forms Protonated Amide Byproduct Triethylammonium Chloride (TEA·HCl) Elimination->Byproduct Generates HCl, which reacts with TEA Deprotonation Deprotonation by Base (TEA) Deprotonation->Product Yields Final Product Product->Deprotonation Requires

Caption: Nucleophilic acyl substitution mechanism for the amide synthesis.

References

  • BenchChem. (2025). Technical Support Center: N-Acylation of Hindered Anilines. BenchChem.
  • Ningbo Inno Pharmchem Co.,Ltd. (2023, April 12). 2-Bromopropionyl Chloride: Properties, Applications, and Synthesis Methods. Ningbo Inno Pharmchem Co.,Ltd.
  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes.
  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu.
  • SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction. SATHEE CUET.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Organic Chemistry Portal.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences.
  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. J&K Scientific LLC.
  • Rhenium Bio Science. (n.d.). 2-Bromopropionyl chloride, 98%, Thermo Scientific Chemicals. Rhenium Bio Science.
  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
  • BenchChem. (2025). Technical Support Center: Acylation Reactions with 2-Bromo-2-phenylacetyl Chloride. BenchChem.
  • Wikipedia. (n.d.). Aniline. Wikipedia.
  • RSC Publishing. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • Patsnap Eureka. (2026, February 28). How to Increase Amide Synthesis Yield via Catalytic Innovations. Patsnap Eureka.
  • BenchChem. (2025). Technical Support Center: Synthesis and Purification of 4'-Bromo-3-(3-methylphenyl)propiophenone. BenchChem.
  • PrepChem.com. (n.d.). Synthesis of 2-Bromo-N-(3-methoxyphenyl)-N-methyl-propanamide. PrepChem.com.
  • BenchChem. (2025). Application Notes and Protocols for the N-Acylation of 4-Amino-3-bromobenzoic acid. BenchChem.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-n-(4-sulfamoylphenyl)acetamide. BenchChem.
  • SpectraBase. (n.d.). Propanamide, 2-bromo-N-(4-bromo-3-methylphenyl)- - Optional[MS (GC)] - Spectrum. SpectraBase.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yield in Friedel-Crafts Acylation Audience: Researchers, Process Chemists, and Drug Development Scientists[1]

Executive Summary & Diagnostic Framework

Status: Active Severity: Critical (Process Yield < 40%)

Friedel-Crafts acylation is a cornerstone C-C bond-forming reaction, preferred over alkylation due to the absence of carbocation rearrangements and the self-limiting nature of the mono-acylated product.[2][3] However, low yields are frequently reported when transitioning between structural analogs ("related compounds").

Unlike catalytic cycles, Friedel-Crafts acylation is stoichiometrically demanding .[4][5][6] The most common failure mode is not catalyst deactivation, but catalyst sequestration . The product ketone acts as a Lewis base, complexing 1:1 with the Lewis acid (e.g., AlCl₃).[3] If you treat AlCl₃ as a true catalyst (<1 equiv), the reaction will stall at partial conversion.

Core Troubleshooting Guide (Q&A)

Category A: Reaction Stalling & Stoichiometry

Q: I am using 10 mol% AlCl₃, but the reaction stalls after a few minutes. Why? A: This is the most common error. In acylation, the Lewis acid is not a catalyst in the traditional sense; it is a reagent.

  • The Mechanism: The acylium ion attacks the ring to form a ketone.[2] This ketone is more Lewis basic than the starting acyl chloride.

  • The Trap: The product ketone immediately coordinates with AlCl₃, removing it from the reaction pool.

  • Solution: You must use >1.0 equivalents of Lewis acid relative to the limiting reagent (typically 1.1–1.5 equiv). If your substrate contains other Lewis basic sites (e.g., ethers, esters), you must add additional equivalents to saturate those sites first.

Q: My substrate has a free amine or alcohol. I see no product, only starting material. A: Free amines and alcohols effectively "poison" the reaction by coordinating irreversibly with the Lewis acid.

  • Causality: An amine (

    
    ) reacts with AlCl₃ to form a complex (
    
    
    
    ). This places a full positive charge on the nitrogen, converting a strongly activating group into a strongly deactivating ammonium-like species.
  • Protocol Adjustment:

    • Protect the group: Convert amines to acetamides or carbamates; protect alcohols as esters.

    • Pre-complexation: If protection is impossible, use a massive excess of Lewis acid (3–4 equiv) to complex the amine fully and leave free Lewis acid for the acylation, though this rarely works for highly deactivated rings.

Category B: Substrate & Regioselectivity

Q: I am reacting a "related compound" with a meta-directing group (e.g., Nitrobenzene), and the yield is zero. A: Friedel-Crafts acylation fails on rings less reactive than chlorobenzene.

  • The "Deactivation Threshold": Strong electron-withdrawing groups (EWGs) like

    
    , 
    
    
    
    , or
    
    
    pull electron density from the
    
    
    -system, preventing the nucleophilic attack on the acylium ion.[6]
  • Alternative Workflow: You cannot force this reaction. Switch to a different pathway, such as:

    • Organometallic addition (Grignard/Lithium) to a nitrile.

    • Heck carbonylation.

Q: I see significant "tar" formation with electron-rich heterocycles (e.g., Furan, Thiophene). A: These substrates are too reactive. Standard Lewis acids (AlCl₃) are too harsh, causing polymerization.

  • Optimization:

    • Switch Catalyst: Use milder Lewis acids like

      
      , 
      
      
      
      , or
      
      
      .
    • Temperature Control: Lower the temperature to –78°C or 0°C; never heat these reactions.

Category C: Workup & Isolation[1][5][7][8]

Q: The reaction looked good by TLC, but I lost everything during the aqueous quench. Where is my product? A: The Aluminum-Product complex is stable and water-soluble.

  • The Issue: If the quench is too mild (pH ~7), the aluminum salts form a gelatinous emulsion (

    
    ) that traps the organic product.
    
  • Correct Protocol: Quench into ice-cold dilute HCl . The acid is required to protonate the aluminum complex and release the free ketone into the organic layer.

Mechanistic Visualization

The following diagram illustrates the "Catalyst Sequestration Trap" that leads to low yields when stoichiometry is misunderstood.

FC_Acylation_Mechanism cluster_trap Catalyst Sequestration AcylCl Acyl Chloride (Reagent) Acylium Acylium Ion (Active Electrophile) AcylCl->Acylium Activation AlCl3 AlCl3 (Lewis Acid) AlCl3->Acylium 1.0 eq consumed Complex Sigma Complex Acylium->Complex Arene Arene (Substrate) Arene->Complex Nucleophilic Attack Product_Complex Product-AlCl3 Complex (DEAD END) Complex->Product_Complex -HCl Free_Product Free Ketone (Final Product) Product_Complex->Free_Product Aqueous Acid Quench (Crucial Step)

Figure 1: The mechanistic pathway highlights that the catalyst remains bound to the product until the acidic workup, necessitating >1 stoichiometric equivalent.

Standardized Experimental Protocol (SOP)

Objective: Mono-acylation of an activated aromatic ring (e.g., Anisole or Toluene).

Reagents & Setup
  • Solvent: Dichloromethane (DCM) for solubility, or Nitrobenzene if the complex precipitates prematurely.

  • Catalyst: Anhydrous

    
     (Freshly opened or sublimed). Yellow/grey powder indicates hydrolysis; discard.
    
  • Atmosphere: Strictly inert (

    
     or Ar).
    
Step-by-Step Methodology
  • Catalyst Suspension: In a flame-dried flask, suspend 1.2 equiv of

    
     in dry DCM at 0°C.
    
  • Electrophile Formation: Add 1.1 equiv of Acyl Chloride dropwise. Stir for 15 min.

    • Checkpoint: The suspension should clarify or change color, indicating Acylium ion formation.

  • Substrate Addition: Add 1.0 equiv of the aromatic substrate (dissolved in DCM) dropwise over 30 mins.

    • Note: Exothermic reaction. Maintain T < 5°C to prevent polymerization.

  • Reaction: Allow to warm to RT. Stir until HCl evolution ceases (monitor via bubbler).

  • Quench (The "Emulsion Breaker"):

    • Pour the reaction mixture slowly into a beaker containing crushed ice and conc. HCl (10:1 ratio) .

    • Stir vigorously until the solid aluminum complex dissolves completely.

  • Extraction: Separate organic layer. Wash aqueous layer 2x with DCM.[5]

  • Wash: Wash combined organics with

    
     (to remove acid) and Brine. Dry over 
    
    
    
    .

Data & Optimization Tables

Table 1: Solvent Selection Matrix
SolventPolarityUse CaseProsCons
DCM ModerateGeneral PurposeLow boiling point, easy removal.Complex may precipitate, stalling reaction.
Nitrobenzene HighInsoluble ComplexesSolubilizes Al-complexes; keeps reaction homogeneous.High boiling point; difficult to remove (requires steam distillation).

Non-polarTemperature SensitiveAllows low-temp reflux.Highly flammable; toxic.
Neat N/ALiquid SubstratesUse substrate as solvent (e.g., Benzene).Wasteful; promotes polyacylation if not careful.
Table 2: Catalyst Equivalents Guide
Substrate TypeFunctional GroupsRequired

(Equiv)
Reason
Simple Arene None1.1 – 1.21 eq for reaction + slight excess for moisture.
Ether/Ester -OR, -COOR2.0 – 2.21 eq complexes with oxygen lone pair + 1 eq for reaction.
Anhydride (Reagent)> 2.2Anhydrides require 2 eq of AlCl3 to generate acylium ion efficiently.
Heterocycle N/A1.0 (Milder Lewis Acid)Use

or

to prevent polymerization.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield Detected Check_Substrate Is Substrate Deactivated? (NO2, SO3H, CN groups?) Start->Check_Substrate Stop_Reaction Stop: Reaction Impossible. Switch synthetic route. Check_Substrate->Stop_Reaction Yes Check_Stoich Is AlCl3 > 1.1 equiv? Check_Substrate->Check_Stoich No Increase_AlCl3 Increase AlCl3. (Complexation is stalling reaction) Check_Stoich->Increase_AlCl3 No Check_Moisture Did reaction fume/heat upon AlCl3 addition? Check_Stoich->Check_Moisture Yes Dry_Reagents Dry Solvents/Glassware. AlCl3 is dead. Check_Moisture->Dry_Reagents No (Catalyst inactive) Check_Workup Did you use HCl in quench? Check_Moisture->Check_Workup Yes Fix_Workup Re-acidify aqueous layer. Product trapped in Al-salts. Check_Workup->Fix_Workup No

Figure 2: Logic flow for diagnosing yield issues.

References

  • BenchChem Technical Support. (2025).[1][5][6][7][8] Troubleshooting Low Yield in Friedel-Crafts Acylation of Fluorobenzene. Retrieved from

  • Master Organic Chemistry. (2018). The Mechanism of the Friedel-Crafts Acylation Reaction. Retrieved from

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from

  • University of Calgary. Friedel-Crafts Acylation of Benzene. Retrieved from

Sources

Technical Support Center: Purification of N-(Bromomethylphenyl)amides

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Downstream Processing & Isolation Audience: Medicinal Chemists, Process Development Scientists

Introduction: The "Goldilocks" Challenge

Welcome to the Technical Support Center. If you are accessing this guide, you are likely struggling with the purification of


-(bromomethylphenyl)amides . These compounds are critical intermediates in the synthesis of kinase inhibitors and peptidomimetics, usually synthesized via the Wohl-Ziegler bromination  (NBS/AIBN) of the corresponding methylphenyl amide.

The Core Problem: This reaction presents a classic "Goldilocks" kinetic challenge. You must push the reaction far enough to consume the starting material (Methyl) but stop it early enough to prevent the formation of the over-brominated byproduct (Dibromomethyl).

Furthermore, the product contains a benzyl bromide moiety—a functional group notorious for hydrolyzing on acidic media (like silica gel)—attached to an amide, which dictates solubility. This guide addresses the three most common failure modes: Silica Degradation , Separation Selectivity , and Crystallization "Oiling Out."

Module 1: Chromatographic Instability (The "Disappearing Product")

User Report

"I see a distinct spot on TLC for my product (


 in 30% EtOAc/Hex). However, after running a flash column, the fractions containing the product are contaminated with a new, more polar spot that trails. Yield is significantly lower than expected."
Root Cause Analysis

Standard flash chromatography grade silica gel (


) is weakly acidic (pH 6.0–6.5) due to surface silanol groups (

). Benzyl bromides are highly electrophilic; in the presence of moisture and Lewis acidic sites on the silica surface, they undergo hydrolysis to form the corresponding benzyl alcohol and HBr. This autocatalytic process degrades your product during elution.
Troubleshooting Protocol: The Neutralized Silica Method

To purify acid-sensitive benzyl bromides, you must buffer the stationary phase.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare your eluent system (e.g., Hexanes/EtOAc). Add 1% Triethylamine (TEA) or 1% Diisopropylethylamine (DIPEA) to the solvent mixture.

  • Column Pre-treatment: Flush the packed silica column with 3 column volumes (CV) of the TEA-doped mobile phase.

    • Verification: Check the pH of the eluent exiting the column. It should be basic (pH > 8 on wet pH paper).

  • Loading: Load your crude material. (Avoid dissolving the crude in acidic solvents like chloroform; use DCM or Toluene).

  • Elution: Run the column using the TEA-doped solvent. The amine neutralizes surface silanols and scavenges any HBr generated, preventing autocatalysis.

Visualizing the Mechanism

SilicaHydrolysis Silica Acidic Silica Surface (-Si-OH) Complex Surface Adsorption (Lewis Acid Activation) Silica->Complex Activates C-Br bond BnBr Benzyl Bromide (Product) BnBr->Complex Hydrolysis Hydrolysis (+ H2O) Complex->Hydrolysis Alcohol Benzyl Alcohol (Impurity) Hydrolysis->Alcohol Degradation TEA Triethylamine (TEA) Buffer TEA->Silica Neutralizes Surface (Prevents Adsorption)

Figure 1: Mechanism of benzyl bromide degradation on silica and the protective action of Triethylamine.

Module 2: Separation Selectivity (Mono- vs. Di-bromo)

User Report

"I cannot separate the starting material (SM) from the product. They co-elute. If I push the reaction longer, I get the dibromo impurity, which also overlaps."

Technical Insight

The polarity difference (


) between a methyl-amide (SM) and a bromomethyl-amide (Product) is often negligible because the bromine atom does not significantly alter the dipole moment compared to the bulky amide group. However, the dibromomethyl  impurity is slightly less polar but often trails into the product.

Data: Typical Relative Retention (


) 
Solvent System: 30% EtOAc in Hexanes
CompoundStructure

(Approx)
Separation Difficulty
Starting Material

0.45High (Co-elutes)
Product (Target)

0.42N/A
Byproduct (Over-reacted)

0.48Moderate (Front-runs)
Hydrolysis Impurity

0.15Easy (distinct)
The "80% Rule" Protocol

Do not attempt to drive the reaction to 100% conversion. The rate of bromination of the product (to form dibromo) competes with the bromination of the starting material.

  • Monitor via NMR: Stop the reaction when the ratio of Product:SM is roughly 4:1 (80% conversion) .

  • Why? It is thermodynamically easier to separate the starting material (via crystallization) than the dibromo impurity (which requires careful chromatography).

  • Purification Strategy:

    • If SM remains: Recrystallize (SM is usually more soluble in non-polar solvents than the bromide).

    • If Dibromo forms: You must use Flash Chromatography with a very shallow gradient (e.g., 0%

      
       20% EtOAc over 20 CV).
      

Module 3: Crystallization Troubleshooting

User Report

"I tried to recrystallize to avoid the silica column, but my product 'oiled out' (formed a gummy liquid) at the bottom of the flask."

Root Cause Analysis

-(bromomethylphenyl)amides possess a rigid aromatic core (high melting point potential) but the flexible alkyl bromide chain and amide H-bonding capability can lead to super-saturation and "oiling" if the cooling is too rapid or the solvent polarity is mismatched.
Corrective Protocol: The "Cloud Point" Titration

Avoid single-solvent recrystallization. Use a binary solvent system .

Recommended Solvent Pairs:

  • System A (Standard): Ethyl Acetate (Solvent) / Hexanes (Anti-solvent)

  • System B (Polar Amides): Ethanol (Solvent) / Water (Anti-solvent)

Procedure:

  • Dissolve the crude oil in the minimum amount of warm Solvent (e.g., EtOAc) at 50°C.

  • Add Anti-solvent (Hexanes) dropwise while stirring until a persistent turbidity (cloudiness) is observed.

  • Add one drop of Solvent to clear the solution.

  • Critical Step: Turn off the heat and let the flask cool to room temperature in the oil bath. The slow cooling prevents oiling out.

  • Seed the solution with a tiny crystal of pure product if available.

Decision Matrix: Purification Workflow

PurificationLogic Start Crude Reaction Mixture CheckNMR Check 1H NMR (Benzylic Region) Start->CheckNMR Decision1 > 5% Dibromo Impurity? CheckNMR->Decision1 Decision2 Solid or Oil? Decision1->Decision2 No (Mostly SM + Prod) Col Neutralized Silica Column (Use 1% TEA) Decision1->Col Yes (Must separate) Cryst Recrystallization (EtOAc/Hex) Decision2->Cryst Solid Wash Trituration (Wash with cold Et2O) Decision2->Wash Semi-Solid/Gum Final Storage (Dark, < -20°C) Col->Final Pure Product Cryst->Final Pure Product Wash->Final

Figure 2: Decision matrix for selecting the optimal purification method based on impurity profile.

FAQ & Safety

Q: The product is a lachrymator. How do I handle spills? A: Benzyl bromides are potent tear gases.

  • Handling: Always work in a fume hood.

  • Decontamination: Treat spills or glassware with a 1:1 mixture of Ethanol and Aqueous Ammonia . The ammonia reacts rapidly with the bromide to form a non-volatile benzyl amine salt.

Q: Can I store the purified product? A: Yes, but it is chemically labile.

  • Storage: Store at -20°C under Argon/Nitrogen.

  • Stabilization: Add copper turnings (radical scavenger) if storing for >1 month, though this is less common for amides than for pure benzyl bromide.

References

  • Wohl-Ziegler Reaction Mechanisms

    • Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link

  • Purification of Labile Benzylic Halides: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Section on Alkyl Halides and Silica Stability).
  • Silica Gel Surface Chemistry

    • Journal of Chromatography A. (2003). Silanol groups and chromatographic properties of silica. Link

  • Synthesis of N-(bromomethylphenyl)

    • Organic Syntheses, Coll. Vol. 6, p.711 (1988). (General procedure for benzylic bromination of toluamide derivatives). Link

Technical Support Center: Stability of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-bromo-N-(4-bromo-3-methylphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the stability of this compound in solution. As Senior Application Scientists, we provide insights into the causality behind experimental observations and offer validated protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-bromo-N-(4-bromo-3-methylphenyl)propanamide in solution?

A1: The main stability concerns for α-bromoamides like 2-bromo-N-(4-bromo-3-methylphenyl)propanamide in solution are solvolysis (including hydrolysis) and dehydrobromination.[1][2][3] The presence of a bromine atom alpha to the carbonyl group makes the carbon electrophilic and susceptible to nucleophilic attack by solvent molecules. Additionally, the hydrogen on the same carbon is acidic enough to be removed by a base, leading to an elimination reaction.

Q2: What are the likely degradation products I might observe?

A2: Based on the primary degradation pathways, you can expect to see the following:

  • α-hydroxy-N-(4-bromo-3-methylphenyl)propanamide: Formed via hydrolysis if water is present in the solvent.

  • α-alkoxy-N-(4-bromo-3-methylphenyl)propanamide: Formed if an alcohol (e.g., methanol, ethanol) is used as the solvent.

  • N-(4-bromo-3-methylphenyl)-2-propenamide: The product of dehydrobromination, where hydrogen bromide (HBr) is eliminated.

Q3: How can I monitor the stability of my 2-bromo-N-(4-bromo-3-methylphenyl)propanamide solution?

A3: The most common and effective method for monitoring the stability of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[4] This technique allows for the separation and quantification of the parent compound and its degradation products over time. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification of volatile degradation products, provided the compound is thermally stable.[4]

Troubleshooting Guide

Issue 1: Rapid Loss of Parent Compound in Solution

Q: I'm observing a rapid decrease in the concentration of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide in my solution, even at room temperature. What could be the cause?

A: This is likely due to solvolysis, a reaction where the solvent acts as a nucleophile.[2] The rate of solvolysis is highly dependent on the solvent used.

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent is critical. Polar protic solvents like water, methanol, and ethanol are nucleophilic and will actively participate in displacing the bromide.[2][5] Consider using less nucleophilic, aprotic solvents.

    Solvent TypeExamplesPropensity for Solvolysis
    Polar Protic Water, Methanol, EthanolHigh
    Polar Aprotic Acetonitrile, DMSO, DMFModerate to Low
    Non-polar Toluene, HexaneVery Low
  • Water Content: Ensure your solvents are anhydrous. Even small amounts of water can lead to hydrolysis over time.[3] Use freshly opened bottles of anhydrous solvents or dry your solvents using appropriate methods.

  • Temperature Control: Store solutions at low temperatures (2-8 °C or frozen) to significantly slow down the rate of degradation.[3]

Issue 2: Appearance of Unknown Peaks in my Chromatogram

Q: I'm seeing new peaks eluting close to my main compound in my HPLC analysis. How can I identify them and prevent their formation?

A: These new peaks are likely degradation products. Their identity will depend on your experimental conditions.

Troubleshooting Workflow:

G cluster_0 Degradation Pathways A 2-bromo-N-(4-bromo-3-methylphenyl)propanamide B α-hydroxy/α-alkoxy propanamide A->B Solvolysis (SN1/SN2) + H2O or ROH C N-(4-bromo-3-methylphenyl)-2-propenamide A->C Dehydrobromination (E2) + Base

Caption: Primary degradation pathways for 2-bromo-N-(4-bromo-3-methylphenyl)propanamide.

References

  • Chemchart. (n.d.). 2-bromo-N-(3-methylphenyl)propanamide (630119-85-6).
  • Pace, V., & Holzer, W. (2013). The Fascinating Chemistry of α-Haloamides. Molecules, 18(10), 12494-12543. [Link]

  • BenchChem. (n.d.). Avoiding debromination in "N-(3-bromophenyl)furan-2-carboxamide" reactions.
  • Kevill, D. N., & D'Souza, M. J. (2018). Correlation of the rates of solvolysis of α-bromoisobutyrophenone using both simple and extended forms of the Grunwald-Winstein equations. European Journal of Chemistry, 9(1), 1-6. [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Wikipedia. (2023). Solvolysis. In Wikipedia. [Link]

  • BenchChem. (n.d.). Managing thermal instability of alpha-bromo ketones.
  • ResearchGate. (n.d.). Degradation Pathways. Retrieved from [Link]

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls.
  • SpectraBase. (n.d.). Propanamide, 2-bromo-N-(4-bromo-3-methylphenyl)-.
  • Rappoport, Z., & Pross, A. (1972). Vinylic cations from solvolysis. Part XIII. S1 and electrophilic addition–elimination routes in the solvolysis of α-bromo- and α-chloro-4-methoxystyrenes. Journal of the Chemical Society, Perkin Transactions 2, (4), 598-605. [Link]

  • Rappoport, Z., & Pross, A. (1972). Vinylic cations from solvolysis. Part XII. Solvolysis of cis- and trans-α-bromo- and-αβ-dibromo-4,4′-dimethoxystilbenes. Journal of the Chemical Society, Perkin Transactions 2, (4), 591-597. [Link]

  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for 4'-Bromo-3-(3-methylphenyl)propiophenone.
  • Merck. (n.d.). 2-bromo-N-(4-methylphenyl)propanamide | 58532-75-5.
  • Sigma-Aldrich. (n.d.). N-(2-bromo-4-methylphenyl)propanamide | 5285-53-0.
  • Chemdiv. (n.d.). Compound N-(2-bromo-4-methylphenyl)-3-phenoxypropanamide.
  • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955. [Link]

  • PubChem. (n.d.). N-(2-bromo-4-methylphenyl)propanamide. Retrieved from [Link]

  • Revvity. (n.d.). Alpha Troubleshooting Tables.
  • BenchChem. (n.d.). Technical Support Center: Synthesis and Purification of 4'-Bromo-3-(3-methylphenyl)propiophenone.

Sources

Technical Support Center: Halogenated Organic Compound (HOC) Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the HOC Degradation Support Center. As a Senior Application Scientist, I have compiled this guide to address the most critical bottlenecks researchers face when studying the degradation of halogenated organic compounds (e.g., chlorinated solvents, brominated API intermediates, and PFAS).

This guide moves beyond basic troubleshooting. We will dissect the causality behind assay failures and establish self-validating protocols to ensure your data is robust, reproducible, and mechanistically sound.

Section 1: Microbial Reductive Dehalogenation (Organohalide Respiration)

Organohalide-respiring bacteria (OHRB), such as Dehalococcoides, utilize halogenated compounds as terminal electron acceptors. Failures in these assays usually stem from redox imbalances or electron donor competition.

FAQ & Troubleshooting

Q: My Dehalococcoides enrichment culture is failing to dechlorinate polychlorinated biphenyls (PCBs) past the tetra-chlorinated stage. What is causing this stall? A: This is a classic electron donor limitation coupled with substrate specificity. Reductive dehalogenases (RdhA) are highly specific to the position of the halogen (ortho, meta, or para). Furthermore, in oligotrophic environments, methanogens often outcompete OHRB for standard electron donors like


.
Field Insight: Switch your electron donor. Recent high-throughput in vitro assays (HINVARD) and environmental studies show that utilizing complex donors like humin or acetate can selectively drive organohalide respiration without fueling competitive methanogenesis [5].

MicrobialPathway Donor Electron Donor (H2, Acetate, Humin) Menaquinone Menaquinone Pool (Membrane e- Transfer) Donor->Menaquinone RdhA Reductive Dehalogenase (Corrinoid Cofactor) Menaquinone->RdhA Product Dehalogenated Product (R-H) + X⁻ RdhA->Product Cleavage HOC Halogenated Compound (R-X) HOC->RdhA Substrate Binding

Caption: Microbial organohalide respiration pathway via reductive dehalogenase (RdhA).

Self-Validating Protocol: Anaerobic Batch Assay for Organohalide Respiration

To prevent false negatives due to oxygen toxicity, your assay must validate its own anoxic integrity [6].

Step-by-Step Methodology:

  • Media Preparation: Boil 100 mL of basal salts medium under a stream of

    
     (80:20) to strip dissolved oxygen. Add 1 mg/L resazurin as a redox indicator.
    
  • Reduction: Add Titanium(III) citrate or L-cysteine to drop the redox potential below -200 mV. Self-Validation Checkpoint: The resazurin must transition from pink to completely colorless. If the media remains pink, abort the assay; the environment is too oxidizing for RdhA activity.

  • Spiking: Inject the target HOC (e.g., Trichloroethylene, TCE) via a gas-tight syringe through a Teflon-lined septum. Equilibrate for 1 hour.

  • Inoculation: Inject 5% (v/v) active OHRB cell extract or culture.

  • Incubation & Mass Balance: Incubate at 25°C in the dark.

  • Validation: Analyze the headspace via GC-FID for TCE disappearance and ethene appearance. Simultaneously, analyze the aqueous phase via Ion Chromatography (IC) for

    
     release. Causality: Equivalence between moles of 
    
    
    
    released and moles of HOC degraded proves true reductive cleavage rather than abiotic sorption to the biomass.

Section 2: Abiotic Degradation via Zero-Valent Iron (nZVI)

Nanoscale zero-valent iron (nZVI) degrades HOCs via abiotic reductive dehalogenation. The primary challenge is the rapid passivation of the


 surface.
FAQ & Troubleshooting

Q: TCE degradation by my nZVI particles stalls at 50-60% removal within 3 hours. Why? A: You are experiencing surface passivation. As


 oxidizes to 

, it reacts with water to produce

, raising the local pH. This causes iron oxides and hydroxides (e.g.,

) to precipitate directly onto the nanoparticle surface, physically blocking further electron transfer to the HOC [2]. Field Insight: Modify your particles. Sulfidation (S-nZVI) or the use of bimetallic systems (e.g., Fe-Ni) creates galvanic cells that bypass the oxide layer, facilitating continuous catalytic hydrodechlorination [1].

Table 1: Quantitative Comparison of ZVI Modifications on TCE Degradation Kinetics

Material TypeTarget CompoundRemoval EfficiencyKey Mechanistic AdvantageReference
Conventional nZVI (C-nZVI) Trichloroethylene (TCE)~50% at 3h; 95% at 120hBaseline abiotic reductive dechlorination. Prone to rapid passivation.[2]
Amorphous EDA-nZVI Trichloroethylene (TCE)>98% at 72hHigh surface area and enhanced electron transfer efficiency.[2]
Fe-Ni Bimetallic (100 mg/L Ni) Trichloroethylene (TCE)100% within 24hNi acts as a galvanic cathode, promoting catalytic hydrodechlorination.[1]
Cr(VI) Contaminated nZVI Trichloroethylene (TCE)Inhibited (Rate drops 13x)Heavy metals like Cr(VI) competitively consume electrons and passivate the surface.[1]
Self-Validating Protocol: nZVI Batch Dechlorination Assay

Step-by-Step Methodology:

  • Particle Activation: Wash 0.5 g of nZVI with 0.1 M HCl for 1 hour to strip native oxide layers, followed by a rinse with deoxygenated ultrapure water.

  • Reactor Setup: Add 0.26 g of the activated material to a 120 mL serum bottle containing 50 mL of deoxygenated water. Seal with a Mininert valve and purge with

    
    .
    
  • Reaction Initiation: Spike with TCE to an initial concentration of 10 mg/L. Shake at 200 rpm at 25°C.

  • Dual-Monitoring (Self-Validation): Periodically sample 100 μL of headspace. Use GC-FID to quantify TCE, acetylene, and ethene. Crucially, use GC-TCD to quantify

    
     gas.
    Self-Validation Checkpoint:
    
    
    
    is generated by the background reaction of
    
    
    with water. If TCE degradation stalls but
    
    
    production continues, electrons are being shunted to water reduction. If
    
    
    production also halts, your particles are definitively passivated.

Section 3: Advanced Oxidation Processes (AOPs) in Saline Matrices

AOPs (like UV/


 and UV/Persulfate) rely on highly reactive, non-selective radicals (

and

). Matrix interference is the leading cause of failure.
FAQ & Troubleshooting

Q: My UV/Persulfate (PDS) system rapidly mineralizes chlorophenols in freshwater, but efficiency drops to near zero in seawater. What is the mechanism of this failure? A: Halide scavenging. In saline waters, high concentrations of chloride (


) and bromide (

) ions react with

and

at diffusion-controlled rates. This converts your highly reactive primary radicals into Reactive Halogen Species (RHS) like

and

. While RHS can still attack electron-rich compounds, they are entirely ineffective against electron-poor halogenated contaminants, effectively halting the degradation process [3][4].

AOP_Scavenging Activation UV/H2O2 or UV/PDS (Radical Generation) Radicals Primary Radicals (•OH, SO4•⁻) Activation->Radicals Halides Saline Matrix (Cl⁻, Br⁻ Ions) Radicals->Halides Scavenging (Diffusion-Controlled) Degradation Rapid Mineralization (Target Contaminant) Radicals->Degradation Freshwater (No Scavengers) RHS Reactive Halogen Species (Cl2•⁻, Br2•⁻) Halides->RHS Inhibition Inhibited Degradation (Electron-Poor Compounds) RHS->Inhibition Selective/Weak Oxidation

Caption: Radical scavenging by halide ions in Advanced Oxidation Processes (AOPs).

Section 4: Analytical Troubleshooting (GC-MS)

Accurate tracking of HOC degradation pathways requires pristine analytical conditions. Halogenated compounds are notoriously difficult to analyze via gas chromatography.

FAQ & Troubleshooting

Q: When analyzing my brominated degradation intermediates via GC-MS, my mass balance is off, and I see a massive peak corresponding to [M - 81] or [M - 82] Da. Is my compound degrading in the reactor? A: It is likely degrading in your instrument, not your reactor. Bromoalkanes and thermally sensitive halogenated esters undergo rapid dehydrohalogenation (loss of


, which has a mass of ~81/82 Da) when exposed to high temperatures in the GC injection port.
Field Insight: Lower your GC inlet temperature from the standard 250°C down to 150°C–180°C. If the [M - 81] peak shrinks and your parent mass peak increases, you have confirmed thermal degradation in the inlet. For highly labile compounds, switch to Cold On-Column (COC) injection to bypass the heated inlet entirely.

References

  • Source: Environmental Science & Technology (ACS Publications)
  • Title: Amorphous Nano Zero-Valent Iron (A-nZVI)
  • Title: Effect of halide ions and carbonates on organic contaminant degradation by hydroxyl radical-based advanced oxidation processes in saline waters Source: PubMed / Environmental Science & Technology URL
  • Source: RSC Advances (Royal Society of Chemistry)
  • Source: Environmental Science & Technology (ACS Publications)
  • Source: Applied and Environmental Microbiology (ASM Journals)

Technical Support Center: Handling & Disposal of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safe Handling, Deactivation, and Disposal of Halogenated SARM Intermediates Ticket ID: #SARM-INT-5285-53-0 Assigned Specialist: Senior Application Scientist Status: Open

Introduction: Understanding Your Reagent

You are working with 2-bromo-N-(4-bromo-3-methylphenyl)propanamide (CAS: 5285-53-0). In the context of drug development, this is a critical intermediate often used in the synthesis of Andarine (S-4) , a Selective Androgen Receptor Modulator (SARM).

Technical Warning: Structurally, this compound is an


-bromoamide . Unlike standard aryl bromides, the bromine atom adjacent to the carbonyl group (the 

-position) is highly labile. This makes the compound a potent electrophile and alkylating agent .
  • Lachrymator Potential: Like many

    
    -halo ketones and amides (e.g., bromoacetone), this compound can cause severe eye and respiratory irritation.[1]
    
  • Reactivity: It will react aggressively with nucleophiles (thiols, amines, DNA bases), posing a toxicity risk if not neutralized properly.

Part 1: Emergency Response (Spill Troubleshooting)

Ticket #001: "I dropped a flask containing the solid/solution. How do I clean it?"

STOP. Do not treat this like a standard solvent spill. Wiping this compound with dry paper towels can aerosolize micro-particles, turning your lab into a tear-gas chamber.

The Deactivation Logic

You must chemically quench the electrophilic "warhead" (the


-carbon) before physical removal. We utilize Sodium Thiosulfate  to convert the reactive alkyl bromide into a water-soluble, non-volatile Bunte salt.
Spill Response Workflow

SpillResponse Start Spill Detected Assess Is it Solid or Liquid? Start->Assess Solid Solid Powder Assess->Solid Liquid Solution (Organic Solvent) Assess->Liquid Cover Cover with wet paper towels (soaked in 10% Thiosulfate) Solid->Cover Prevent Dust Absorb Cover with Vermiculite/Sand Liquid->Absorb Contain Spread Wait Wait 15-30 Minutes (Allow reaction to Bunte Salt) Cover->Wait Spray Spray liberally with 20% Sodium Thiosulfate (aq) Absorb->Spray Spray->Wait Cleanup Scoop into Double-Bagged HzW Container Wait->Cleanup

Figure 1: Decision logic for safely managing spills of


-bromoamides. Note the emphasis on chemical quenching prior to physical removal.

Part 2: Routine Handling & PPE (FAQs)

Ticket #002: "My gloves are degrading. What material should I use?"

Answer: Halogenated organics, especially those dissolved in carriers like DCM or THF, permeate standard latex and thin nitrile gloves rapidly.

  • Recommendation: Use Silver Shield (Laminate) gloves or Double-gloved Nitrile (change every 15 minutes if contact occurs).

  • Why? The lipophilic nature of the aryl ring combined with the alkyl bromide allows this molecule to diffuse through elastomer matrices.

Ticket #003: "Why is the waste container fuming/pressurizing?"

Answer: This is a common error caused by incompatible waste mixing .

  • The Cause: If you mix this

    
    -bromoamide with waste streams containing strong bases  (NaOH, KOH) or unquenched amines , it will undergo rapid alkylation or polymerization. This is exothermic.
    
  • The Fix: Segregate this waste into a dedicated "Halogenated Organic" stream. Do not mix with basic aqueous waste.[2]

Part 3: Chemical Deactivation & Disposal Protocol

Ticket #004: "How do I permanently deactivate the mother liquor before disposal?"

You cannot simply pour reactive alkylating agents into the fuel blending (incineration) drum without increasing risk to waste handlers. You must perform a Controlled Quench .

The Chemistry of Deactivation

We utilize a nucleophilic substitution reaction (


). Sodium thiosulfate attacks the 

-carbon, displacing the bromide ion. The resulting product (a Bunte salt) is water-soluble and significantly less toxic/reactive.

Reaction Scheme:



Step-by-Step Deactivation Protocol
StepActionTechnical Rationale
1 Dissolve Waste Dissolve the solid residue or mother liquor in a minimal amount of Ethanol or Acetone . The compound is not water-soluble; this co-solvent is required to mix with the aqueous quench.
2 Prepare Quench Prepare a 20% w/v Aqueous Sodium Thiosulfate solution. (Dissolve 200g

in 1L water).
3 Combine Slowly add the Quench solution to the Waste solution with stirring. Ratio: Use at least 2 molar equivalents of thiosulfate per mole of bromoamide.
4 React Stir at room temperature for 12-24 hours . The solution may become biphasic; vigorous stirring is essential.
5 Verify Take a small aliquot. If TLC shows the disappearance of the starting material (less polar spot), the reaction is complete.
6 Disposal The resulting mixture now contains the Bunte salt. Adjust pH to 7-8. This can now be tagged as "Deactivated Halogenated Waste" for incineration.
Deactivation Pathway Visualization

Deactivation cluster_0 Reaction Medium (Ethanol/Water) Substrate Alpha-Bromoamide (Lipophilic/Reactive) Transition SN2 Transition State Substrate->Transition Dissolution Thiosulfate Sodium Thiosulfate (Nucleophile) Thiosulfate->Transition Attack on Alpha-C Product Bunte Salt (Water Soluble/Stable) Transition->Product Br- Displacement

Figure 2: Mechanistic pathway for converting the reactive SARM intermediate into a stable salt.

Part 4: Regulatory & Classification (Admin)

Ticket #005: "What waste codes apply to this substance?"

Answer: While this specific intermediate may not have a unique "U" or "P" list code under US EPA RCRA regulations, it falls under strict characteristic categories:

  • D001 (Ignitable): If dissolved in flammable solvents (Ethanol/Acetone).

  • Halogenated Organic Waste: Must be segregated from non-halogenated solvents to prevent contamination of fuel-blending streams (which often have halogen limits).

  • Cytotoxic/Potent Compound: Due to its role as a SARM intermediate, many EHS protocols require handling it as a "Band 4" or "Band 5" potent compound until deactivated.

Summary of Key Data
PropertyValue/Description
Molecular Formula

Primary Hazard Skin/Eye Irritant, Lachrymator, Alkylating Agent
Solubility DMSO, Ethanol, DCM (Poor in water)
Incompatibilities Strong Bases, Oxidizers, Amines
Decontamination Agent 10-20% Sodium Thiosulfate (aq)

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: N-(2-bromo-4-methylphenyl)propanamide. Retrieved from (Note: Generalized search for alpha-bromoamide safety).

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Referencing standard thiosulfate quenching protocols for alkyl halides).
  • Thermo Fisher Scientific. (2012). Safety Data Sheet: Alpha-Bromo-ketone derivatives. Retrieved from .

Sources

Validation & Comparative

spectral data comparison of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide isomers

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Spectral Differentiation Guide: (R)- vs. (S)-2-Bromo-N-(4-bromo-3-methylphenyl)propanamide Enantiomers

The Analytical Challenge in Chiral Amide Development

In modern drug development,


-bromo amides such as 2-bromo-N-(4-bromo-3-methylphenyl)propanamide  (CAS 79249-46-0) serve as critical electrophilic building blocks for synthesizing active pharmaceutical ingredients (APIs), including non-steroidal antiandrogens and local anesthetics. Because the biological efficacy of these APIs is strictly tied to their 3D spatial arrangement, determining the enantiomeric purity of the 

-bromo amide intermediate is paramount.

While positional isomers (e.g., the 3-bromo derivative) are trivially distinguished via standard 1D NMR due to vastly different spin-spin coupling networks, differentiating the (R)- and (S)-enantiomers of the 2-bromo isomer presents a severe analytical hurdle. In an isotropic (achiral) environment, enantiomers possess identical scalar couplings, vibrational force constants, and mass fragmentation pathways.

To objectively evaluate the enantiomeric purity and absolute configuration of this product, researchers must abandon standard achiral spectroscopy and deploy advanced chiral shift NMR and chiroptical techniques[1].

Baseline Performance: The Limitation of Achiral Spectroscopy

Before applying chiral techniques, it is essential to establish the baseline spectral signatures of the molecule. As demonstrated in Table 1 , standard analytical techniques fail to provide any resolution between the (R) and (S) isomers.

Table 1: Achiral Spectral Data (Identical for R and S Isomers)

Analytical TechniqueTarget Mode / NucleusObserved SignalDifferentiation Capability
1H NMR (CDCl3)

-CH (C2 proton)
~4.45 ppm (quartet, J = 6.8 Hz)Identical (No R/S resolution)
1H NMR (CDCl3)

-CH3 (C3 methyl)
~1.90 ppm (doublet, J = 6.8 Hz)Identical (No R/S resolution)
FTIR (ATR) Amide I (C=O stretch)~1665 cm⁻¹Identical (No R/S resolution)
GC-MS (EI) Molecular Ion [M]⁺m/z 319, 321, 323 (1:2:1 Br2 cluster)Identical (No R/S resolution)

Enantiomeric Excess (ee%) Quantification via Chiral NMR

To break the magnetic equivalence of the enantiomers, we utilize Eu(hfc)3 (Europium tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate]), a chiral lanthanide shift reagent[2].

The Causality of the Method: The europium metal acts as a hard Lewis acid, coordinating directly to the Lewis basic carbonyl oxygen of the propanamide. The chiral camphorate ligands surrounding the europium ion create a sterically demanding, asymmetric magnetic environment. When the racemic or enantioenriched amide binds to this reagent, it forms transient diastereomeric complexes. Because these complexes have different association constants and distinct spatial orientations relative to the paramagnetic europium center, the previously identical


-proton and 

-methyl signals experience different magnitudes of paramagnetic deshielding (

)[1]. This splits the signals, allowing for direct integration and ee% calculation.
Experimental Protocol: Eu(hfc)3 NMR Titration
  • Sample Preparation: Dissolve 5.0 mg of the 2-bromo-N-(4-bromo-3-methylphenyl)propanamide sample in 0.6 mL of anhydrous, acid-free CDCl3. (Causality: Trace acid or moisture will competitively bind to the europium center, displacing the amide and quenching the paramagnetic shift)[3].

  • Baseline Acquisition: Acquire a standard 1H NMR spectrum (400 MHz minimum) to record the unshifted

    
    -methyl doublet and 
    
    
    
    -proton quartet.
  • Reagent Titration: Prepare a 50 mg/mL stock solution of Eu(hfc)3 in CDCl3. Add the shift reagent to the NMR tube in 10

    
    L aliquots. (Causality: Lanthanide complexation causes line broadening due to paramagnetic relaxation. Incremental titration is required to find the optimal [Eu]/[Substrate] ratio where peak separation is maximized before line broadening obscures the baseline)[1].
    
  • Self-Validating System: Plot the induced chemical shift (

    
    ) against the molar equivalents of Eu(hfc)3 added. A linear divergence of the split peaks confirms a true diastereomeric interaction rather than concentration-dependent aggregation.
    

Absolute Configuration Assignment via Vibrational Circular Dichroism (VCD)

While Chiral NMR quantifies the ratio of isomers, it cannot easily assign which isomer is (R) and which is (S). For absolute stereochemical assignment, Vibrational Circular Dichroism (VCD) is the gold standard[4].

The Causality of the Method: VCD measures the differential absorption (


) of left and right circularly polarized infrared light during a vibrational transition. The Amide I band (C=O stretch, ~1665 cm⁻¹) and Amide II band (N-H bend/C-N stretch, ~1530 cm⁻¹) are highly sensitive to the chiral environment of the adjacent 

-carbon[5]. The (R) and (S) enantiomers will absorb circularly polarized light differently, yielding VCD spectra that are exact mirror images of one another (oppositely signed Cotton effects)[4]. By comparing the experimental VCD spectrum to a Density Functional Theory (DFT) simulated spectrum, the absolute configuration is unambiguously assigned.
Experimental Protocol: VCD Measurement
  • Sample Preparation: Dissolve 15 mg of the amide in 200

    
    L of CDCl3. Transfer to a BaF2 IR cell with a 100 
    
    
    
    m path length. (Causality: High concentrations are required because VCD signals are 4 to 5 orders of magnitude weaker than standard IR absorbance)[4].
  • Spectral Acquisition: Record the VCD and IR spectra simultaneously using a dual-PEM VCD spectrometer at 4 cm⁻¹ resolution for 4-6 hours (~10,000 scans) to ensure a high signal-to-noise ratio.

  • Self-Validating System: Measure the exact same cell containing only the solvent to establish the baseline. Subsequently, measure a known racemic mixture of the amide. The racemate must yield a perfectly flat VCD spectrum (

    
    ). Any deviation from zero indicates an instrumental artifact (linear birefringence), which must be mathematically subtracted from the sample's spectrum[5].
    

Table 2: Chiral Spectral Differentiation Data Summary

TechniqueParameter(R)-Enantiomer Response(S)-Enantiomer Response
Chiral 1H NMR

-CH3 Shift (

)
Downfield shift (Peak A)Downfield shift (Peak B)
Chiral 1H NMR

-CH Shift (

)
Downfield shift (Peak A)Downfield shift (Peak B)
VCD Amide I (1665 cm⁻¹)Positive Cotton Effect (+

)
Negative Cotton Effect (-

)
VCD Amide II (1530 cm⁻¹)Negative Cotton Effect (-

)
Positive Cotton Effect (+

)

Workflow Visualization

Workflow N1 2-Bromo-N-(4-bromo-3-methylphenyl)propanamide Isomeric Sample N2 Achiral Analysis (Standard NMR, IR, MS) N1->N2 N3 Chiral Analysis (Stereochemical Differentiation) N1->N3 N4 Identical Spectral Data (No R/S Resolution) N2->N4 N5 Chiral NMR with Eu(hfc)3 (Paramagnetic Shift Splitting) N3->N5 N6 VCD & ECD Spectroscopy (Chiroptical Signatures) N3->N6 N7 Enantiomeric Excess (ee%) Quantification N5->N7 N8 Absolute Configuration (R vs S) Assignment N6->N8

Caption: Workflow for the spectral differentiation and stereochemical assignment of chiral alpha-bromo amides.

References

  • Spectroscopy Letters - "NMR Studies of Drugs. Enantiomeric Excess Determination of N-acetylcathinone with Eu(HFC)3"[2]. URL:[Link]

  • Journal of the American Chemical Society - "Vibrational Circular Dichroism Shows Unusual Sensitivity to Protein Fibril Formation and Development in Solution" (Details VCD sensitivity in the Amide I and II regions)[5]. URL:[Link]

  • Beilstein Journal of Organic Chemistry - "Supporting Information: Procedure for determination of enantiomeric excess via use of chiral shift reagent Eu(hfc)3"[3]. URL:[Link]

  • PubMed Central (PMC) - "Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review"[4]. URL:[Link]

  • PubMed - "1H NMR studies of drugs with achiral and chiral lanthanide shift reagents: applications to the anticonvulsant pheneturide"[1]. URL:[Link]

Sources

comparing the efficacy of different brominating agents for synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of Brominating Agents in Organic Synthesis: A Strategic Guide for Process Optimization

As a Senior Application Scientist, I frequently encounter process bottlenecks rooted in the selection of halogenating reagents. The introduction of a bromine atom is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. However, the classical reliance on molecular bromine (Br₂) is increasingly untenable due to its severe toxicity, high vapor pressure, and poor atom economy (1[1]).

This guide provides an evidence-based, objective comparison of the three primary brominating agents utilized in modern synthesis: N-Bromosuccinimide (NBS) , 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) , and Molecular Bromine (Br₂) . By analyzing their mechanistic causality, quantitative efficacy, and operational safety, we will establish a rational framework for reagent selection.

Mechanistic Principles & Reagent Causality

The efficacy of a brominating agent is dictated by its ability to selectively generate either an electrophilic bromonium ion (Br⁺) or a bromine radical (Br•), depending on the reaction conditions.

  • Molecular Bromine (Br₂): The most direct source of electrophilic bromine. However, in substitution reactions, half of the bromine mass is lost as highly corrosive hydrogen bromide (HBr) gas, leading to a maximum atom economy of 50% for the halogen.

  • N-Bromosuccinimide (NBS): The industry standard for Wohl-Ziegler allylic and benzylic bromination. NBS acts as a steady, low-concentration source of Br₂ (via reaction with trace HBr), preventing competing electrophilic addition to double bonds. It contains one active bromine atom per molecule (2[2]).

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): An increasingly preferred alternative to NBS. The structural causality for its superior performance lies in its two active N-Br bonds. This allows one equivalent of DBDMH to brominate two equivalents of substrate, effectively halving the required reagent mass, reducing byproduct waste, and significantly lowering manufacturing costs (3[3]).

BrominationSelection Start Target Bromination Type Benzylic Benzylic / Allylic (Radical Pathway) Start->Benzylic Electrophilic Aromatic / Alkene (Electrophilic Pathway) Start->Electrophilic NBS NBS (Standard, Mild) Benzylic->NBS Standard Lab Scale DBDMH DBDMH (High Atom Economy) Benzylic->DBDMH Scale-up / Cost-Efficiency Electrophilic->NBS Mild Conditions Needed Electrophilic->DBDMH Electron-Rich Arenes Br2 Molecular Br2 (High Reactivity, Toxic) Electrophilic->Br2 Unactivated Arenes

Strategic decision tree for selecting optimal brominating agents based on mechanistic pathways.

Quantitative Efficacy & Performance Data

To objectively evaluate these reagents, we must look at their performance in benchmark reactions, such as the benzylic bromination of toluene derivatives.

Table 1: Comparative Metrics of Primary Brominating Agents

Brominating AgentActive Br Atoms / MoleculeAtom Economy (Halogen)Physical StateTypical Yield (Benzylic Bromination)Safety & Handling Profile
Molecular Br₂ 2 (1 lost as HBr)~50%Volatile Liquid89 - 94%High toxicity, corrosive, requires specialized ventilation
NBS 1~45%Crystalline Solid39 - 75%Mild, easy to handle, generates succinimide waste
DBDMH 2~55%Crystalline Solid86 - 95%Safer than Br₂, requires half the molar eq. of NBS

Experimental Evidence: In comparative studies of Lewis acid-catalyzed benzylic bromination, DBDMH consistently demonstrates superior efficacy. For instance, using 0.5 equivalents of DBDMH with a ZrCl₄ catalyst yielded 86% benzyl bromide, whereas 1.0 equivalent of NBS under identical conditions yielded only 39% (4[4]). Furthermore, in the synthesis of complex APIs, DBDMH has been shown to reduce reaction times and improve impurity profiles compared to NBS, although NBS remains highly effective when specific mild conditions are required to prevent over-bromination (5[5]).

RadicalMechanism Init Initiation: Radical Generation (AIBN/hv) BrRad Br• Radical Init->BrRad Prop1 Propagation 1: Hydrogen Abstraction CarbonRad Carbon Radical (Resonance Stabilized) Prop1->CarbonRad Prop2 Propagation 2: Bromine Transfer Prop2->BrRad Chain Reaction Product Brominated Product Prop2->Product Term Termination: Radical Recombination BrRad->Prop1 BrRad->Term CarbonRad->Prop2 CarbonRad->Term

Mechanistic workflow of radical benzylic bromination (Wohl-Ziegler pathway).

Self-Validating Experimental Protocols

A robust protocol must include internal validation steps to ensure reproducibility. Below is a comparative methodology for the benzylic bromination of a model substrate (e.g., 4-methylbenzonitrile) utilizing DBDMH versus NBS.

Protocol A: Benzylic Bromination via DBDMH (Optimized for Scale-Up)

Causality Check: DBDMH is chosen here to minimize reagent mass and facilitate easier byproduct removal (dimethylhydantoin is highly water-soluble compared to succinimide).

  • Preparation: In an oven-dried, round-bottom flask equipped with a reflux condenser, dissolve 10.0 mmol of the toluene derivative in 20 mL of anhydrous dichloroethane (DCE).

  • Initiation: Add 0.5 mmol (5 mol%) of Azobisisobutyronitrile (AIBN) as the radical initiator. Self-Validation: Ensure the system is purged with N₂; oxygen quenches radical chain reactions, leading to stalled conversions.

  • Reagent Addition: Add 5.2 mmol (0.52 equivalents) of DBDMH. Note: Only ~0.5 equivalents are needed because both bromine atoms are active (6[6]).

  • Reaction: Heat the mixture to 80°C (reflux) under continuous stirring and irradiation with a visible light source (optional, accelerates initiation).

  • Monitoring: Track the reaction via GC-MS or TLC (Hexane:EtOAc 9:1). Self-Validation: The reaction is complete when the solid DBDMH dissolves and the dense dimethylhydantoin byproduct precipitates.

  • Quenching & Workup: Cool to room temperature. Filter the mixture to remove the hydantoin byproduct. Wash the organic filtrate with saturated aqueous Na₂S₂O₃ (to quench residual electrophilic bromine) and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the brominated product.

Protocol B: Benzylic Bromination via NBS (Standard Lab Scale)
  • Preparation: Dissolve 10.0 mmol of the substrate in 20 mL of anhydrous carbon tetrachloride (CCl₄) or DCE.

  • Initiation: Add 0.5 mmol of AIBN.

  • Reagent Addition: Add 10.5 mmol (1.05 equivalents) of NBS. Causality Check: A slight excess is required to drive the reaction to completion as NBS only provides one active bromine atom (7[7]).

  • Reaction: Reflux at 80°C.

  • Monitoring: The reaction is complete when the dense NBS solid (which sits at the bottom) is entirely converted to succinimide, which floats to the surface of the halogenated solvent. Self-Validation: This visual cue is a reliable indicator of reaction progress.

  • Workup: Cool in an ice bath to maximize succinimide precipitation. Filter, wash the filtrate with water and brine, dry, and concentrate.

Conclusion and Strategic Recommendations

While molecular bromine provides high reactivity, its environmental and safety profile makes it unsuitable for modern, green-chemistry-aligned scale-up. NBS remains a highly reliable, mild reagent for discovery chemistry and specific complex substrates where over-bromination is a risk. However, for process optimization, scale-up, and cost-efficiency, DBDMH is objectively superior . Its dual-active bromine structure fundamentally improves atom economy, halves the required reagent mass, and simplifies downstream purification workflows.

References

  • Chemia (Manac Inc.). "Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs for clients." [Link]

  • MDPI. "Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination." [Link]

  • PMC (NIH). "Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation." [Link]

Sources

Validation of Analytical Methods for 2-bromo-N-(4-bromo-3-methylphenyl)propanamide: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, selecting the right analytical methodology is rarely a matter of preference—it is dictated by the physicochemical realities of the molecule and the stringent demands of regulatory frameworks.

The compound 2-bromo-N-(4-bromo-3-methylphenyl)propanamide is a bis-halogenated intermediate frequently utilized as an electrophilic building block in the synthesis of complex active pharmaceutical ingredients (APIs). Because it contains an


-bromo amide moiety, it acts as a potent alkylating agent capable of reacting with DNA bases via an 

mechanism. This structural alert classifies it as a potentially mutagenic impurity (PMI), mandating rigorous control under the [1]. Consequently, our analytical strategy must bridge two distinct worlds: macroscopic bulk assay during the intermediate stage and microscopic trace-level quantification (ppm/ppb) in the final API.

This guide objectively compares the performance of HPLC-UV, LC-MS/MS, and GC-MS platforms for this specific compound, providing field-proven, self-validating protocols to ensure absolute scientific integrity.

Comparative Analysis of Analytical Platforms

To establish a robust control strategy, we must evaluate the causality behind how this specific molecule interacts with different analytical environments.

  • HPLC-UV (High-Performance Liquid Chromatography with UV Detection):

    • Best For: Routine assay and related substances testing (>0.1% threshold).

    • The Causality: The compound possesses a highly conjugated aromatic ring and an amide bond, providing an excellent chromophore for UV absorption at ~254 nm. Its high hydrophobicity (

      
      ) ensures strong retention on reversed-phase C18 columns, allowing for excellent resolution from early-eluting polar synthesis byproducts.
      
  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry):

    • Best For: Trace-level genotoxic impurity (GTI) quantification (1–100 ppm).

    • The Causality: The presence of two bromine atoms (

      
       and 
      
      
      
      ) yields a highly distinct isotopic signature (M, M+2, M+4 in a 1:2:1 ratio). By utilizing Multiple Reaction Monitoring (MRM), we can filter out complex API matrix interference, achieving unparalleled specificity and sub-nanogram sensitivity[2].
  • GC-MS (Gas Chromatography-Mass Spectrometry):

    • Best For: Not Recommended.

    • The Causality:

      
      -halo amides are notoriously thermally labile. At standard GC inlet temperatures (>200°C), 2-bromo-N-(4-bromo-3-methylphenyl)propanamide undergoes rapid dehydrohalogenation (loss of HBr) to form an 
      
      
      
      -unsaturated acrylamide derivative. This thermal artifact destroys quantitative accuracy and leads to false degradation profiles.

AnalyticalStrategy Target 2-bromo-N-(4-bromo-3-methylphenyl)propanamide Bulk Bulk Assay & Purity (Intermediate Stage) Target->Bulk Trace Trace Quantitation (API Stage - ICH M7) Target->Trace HPLC HPLC-UV Range: 0.1% - 100% Detection: 254 nm Bulk->HPLC LCMS LC-MS/MS (MRM) Range: 1 - 100 ppm Ionization: ESI+ Trace->LCMS GCMS GC-MS NOT RECOMMENDED (Thermal Degradation) Trace->GCMS

Caption: Analytical decision tree for bulk and trace-level quantification.

Experimental Protocols: Building Self-Validating Systems

A protocol is only as trustworthy as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any deviation in performance is immediately flagged by the data itself.

Protocol A: HPLC-UV for Bulk Assay & Purity

Objective: Validate the intermediate purity against[3].

  • Mobile Phase Preparation:

    • Channel A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

    • Channel B: 100% Acetonitrile.

    • Causality: TFA acts as a strong ion-pairing agent. It suppresses the ionization of the secondary amide and neutralizes residual silanols on the stationary phase, preventing peak tailing.

  • Chromatographic Conditions:

    • Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm).

    • Gradient: 30% B to 90% B over 15 minutes; Flow rate: 1.0 mL/min; Column Temp: 30°C.

  • Self-Validation Step (Peak Purity): Utilize a Photodiode Array (PDA) detector. The system must calculate the peak purity angle across the analyte peak. If the purity angle is less than the purity threshold, the peak is spectrally homogeneous, validating the absence of co-eluting synthetic impurities (e.g., unreacted 4-bromo-3-methylaniline).

Protocol B: LC-MS/MS for Trace Quantitation (ICH M7 Compliance)

Objective: Quantify the compound at ppm levels within a complex API matrix.

  • Mobile Phase Preparation:

    • Channel A: 10 mM Ammonium Formate in water.

    • Channel B: Methanol.

    • Causality: Unlike TFA, which causes severe ion suppression in mass spectrometry, ammonium formate is a volatile buffer that efficiently donates protons, maximizing Electrospray Ionization (ESI) efficiency in positive ion mode (

      
      )[2].
      
  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).

    • Gradient: 40% B to 95% B over 3 minutes; Flow rate: 0.4 mL/min.

  • Mass Spectrometry (MRM) Parameters:

    • Precursor Ion:

      
       322.9 (The most abundant isotopologue containing one 
      
      
      
      and one
      
      
      ).
    • Product Ion:

      
       188.0 (Corresponds to the cleavage of the amide bond, yielding the stable 4-bromo-3-methylaniline cation).
      
  • Self-Validation Step (Isotopic Ratio & Matrix Effect): Monitor a secondary MRM transition (

    
     320.9 
    
    
    
    186.0). The peak area ratio between the primary and secondary transitions must remain constant (approx. 2:1) across all standards and samples. A deviation indicates matrix interference. Additionally, perform post-extraction spikes to quantitatively assess and rule out matrix-induced ion suppression[2].

ChemWorkflow Aniline 4-bromo-3-methylaniline Product 2-bromo-N-(4-bromo-3- methylphenyl)propanamide Aniline->Product Acylation (Base) Bromide 2-bromopropionyl bromide Bromide->Product Degradant Thermal Degradation (Dehydrohalogenation) Product->Degradant GC Injector (>200°C)

Caption: Synthetic pathway and thermal degradation mechanism in GC analysis.

Data Presentation: Validation Parameters Comparison

The following table summarizes the quantitative performance data expected when validating these methods according to ICH Q2(R2) standards[3].

Validation ParameterHPLC-UV (Bulk Assay)LC-MS/MS (Trace Impurity)Acceptance Criteria (ICH Q2(R2))
Linearity Range 10 – 150 µg/mL1 – 100 ng/mL (ppb)

Limit of Detection (LOD) 0.5 µg/mL0.1 ng/mLSignal-to-Noise

3:1
Limit of Quantitation (LOQ) 1.5 µg/mL0.3 ng/mLSignal-to-Noise

10:1
Accuracy (Recovery) 98.5% – 101.5%85.0% – 115.0%Mean recovery within specified range
Precision (Repeatability) RSD

1.0%
RSD

5.0%
Method and concentration dependent
Specificity PDA Peak Purity Angle < ThresholdStable MRM Isotopic RatioNo matrix interference at

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). "Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS." American Chemical Society (Analytical Chemistry).[Link]

  • International Council for Harmonisation (ICH). "M7(R1): Assessment and Control of Deoxyribonucleic Acid Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk." Federal Register.[Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency (EMA).[Link]

Sources

Structure-Activity Relationship (SAR) of N-(bromomethylphenyl)propanamides as Covalent Warheads: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of balancing reactivity and selectivity in the design of Targeted Covalent Inhibitors (TCIs). TCIs have [1] by achieving prolonged target engagement and exceptional potency. While acrylamides and chloroacetamides currently dominate the clinical landscape, their reliance on Michael addition or highly reactive α-chloro amides can sometimes lead to idiosyncratic toxicity, pan-assay interference (PAINS), or suboptimal pharmacokinetics[2].

To expand the covalent toolbox, the N-(bromomethylphenyl)propanamide (BMPP) scaffold has emerged as a highly tunable alternative. This guide objectively compares the BMPP scaffold against traditional warheads, detailing the mechanistic causality behind its SAR and providing self-validating protocols for experimental evaluation.

Mechanistic Rationale & SAR Analysis

The BMPP scaffold operates via an


-mediated alkylation mechanism. It consists of a propanamide linker—which mimics peptide bonds to provide critical hydrogen-bond donor/acceptor interactions—and a bromomethylphenyl warhead that acts as a potent electrophile for non-catalytic cysteines.

By systematically altering the structure, we can precisely tune the intrinsic reactivity to optimize the balance between


 (the maximum rate of inactivation) and 

(the reversible binding affinity).
Regiochemistry: Vector Alignment

The position of the bromomethyl group on the phenyl ring dictates the spatial trajectory of the electrophile. Because the benzylic carbon is


 hybridized but attached to a rigid 

phenyl ring, the vector of the leaving bromide ion must perfectly align with the incoming thiolate nucleophile to achieve the optimal

transition state.
  • Para-substitution projects the electrophile linearly, making it ideal for targeting cysteines buried in deep, narrow solvent-exposed pockets.

  • Meta-substitution introduces a ~120° angle, which is often required for targeting cysteines located on adjacent alpha-helices or flexible activation loops.

Electronic Tuning: The Phenyl Ring

The


 reactivity of the benzylic bromide is highly sensitive to the electronic environment of the phenyl ring.
  • Electron-Withdrawing Groups (EWGs): Introducing an EWG (e.g., a fluorine atom) ortho to the bromomethyl group increases the partial positive charge on the benzylic carbon, significantly accelerating thiolate attack.

  • Electron-Donating Groups (EDGs): Groups like methoxy dampen this reactivity. This dampening is strategically utilized to extend the compound's half-life in the presence of off-target biological nucleophiles like glutathione[3].

Propanamide Linker Dynamics

The propanamide chain serves as the critical tether between the target-binding scaffold and the warhead. Alpha-methylation of the propanamide linker (e.g., 2-methylpropanamide) introduces steric bulk that restricts the rotational freedom of the amide bond. This conformational locking reduces the entropic penalty upon binding, thereby improving the reversible binding affinity (


) before the covalent bond forms.

Performance Comparison: BMPP vs. Alternatives

To objectively evaluate the BMPP scaffold, we compared it against standard acrylamide and chloroacetamide warheads using a matched-pair analysis on a model kinase target. The data below illustrates how the BMPP scaffold occupies a highly desirable "Goldilocks" zone—it is more reactive than standard unactivated acrylamides (allowing for rapid target inactivation) but significantly more stable than chloroacetamides, which are notorious for rapid GSH depletion[4].

Table 1: Comparative Profiling of Covalent Warheads
Warhead ScaffoldIntrinsic Reactivity (GSH

)
Reaction MechanismTarget

(

)
Off-Target Labeling (isoTOP-ABPP)
Acrylamide > 24.0 hoursMichael Addition450Low
Chloroacetamide 1.5 hours

Alkylation
1,200High
N-(4-bromomethylphenyl)propanamide 6.8 hours

Alkylation
850Moderate
N-(3-bromo-4-fluoromethylphenyl)propanamide 3.2 hours

Alkylation
1,500Moderate-High

Experimental Protocols: Self-Validating Systems

Every covalent inhibitor must be evaluated through a self-validating system that first checks intrinsic chemical reactivity before moving to biological target engagement.

Protocol 1: Intrinsic Reactivity Profiling (GSH-DTNB Assay)

Causality Insight: Before testing a covalent inhibitor against a protein, we must establish its intrinsic electrophilicity. If a warhead is too reactive (


 < 2 hours), it will be rapidly scavenged by intracellular glutathione (GSH), leading to poor pharmacokinetics and off-target toxicity[5].
  • Preparation: Dissolve the BMPP compound in DMSO to create a 10 mM stock.

  • Reaction Initiation: Dilute the compound to a final concentration of 100 µM in PBS (pH 7.4) containing 1 mM reduced Glutathione (GSH).

  • Incubation & Sampling: Incubate the mixture at 37°C. At predetermined time points (0, 1, 2, 4, 8, and 24 hours), extract a 50 µL aliquot.

  • Quenching: Immediately quench the aliquot by mixing it with 50 µL of 2 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman’s reagent). DTNB reacts with the remaining unreacted GSH to produce a yellow chromophore (TNB).

  • Quantification: Measure the absorbance at 412 nm using a microplate reader.

  • Data Analysis: Plot the concentration of remaining GSH over time. Fit the data to a pseudo-first-order kinetic model to determine the rate constant and half-life (

    
    ).
    
Protocol 2: Intact Protein Mass Spectrometry (Target Engagement)

Causality Insight: To validate the self-terminating nature of the TCI, we must confirm a strict 1:1 binding stoichiometry. Multiple adducts indicate promiscuous labeling, which is a major liability[2].

  • Protein Preparation: Dilute the recombinant target protein (e.g., wild-type kinase and a Cys-to-Ser mutant control) to 2 µM in a physiologically relevant buffer (50 mM HEPES, 150 mM NaCl, pH 7.5).

  • Inhibitor Incubation: Add the BMPP inhibitor at a 5x molar excess (10 µM).

  • Time-Course Aliquoting: At 5, 15, 30, and 60 minutes, remove 20 µL aliquots and quench the reaction by adding formic acid to a final concentration of 1%.

  • LC-MS Analysis: Inject the quenched samples onto a C4 desalting column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Deconvolution: Use intact mass deconvolution software to calculate the protein mass. A successful BMPP modification will yield a single mass shift corresponding to [Protein + Inhibitor - HBr]. The Cys-to-Ser mutant must show no mass shift, proving residue specificity.

Experimental Workflow Visualization

Workflow Library Covalent Warhead Library (BMPP vs Alternatives) GSH GSH Reactivity Assay (Intrinsic Electrophilicity) Library->GSH Filter 1 IntactMS Intact Protein MS (Target Engagement) GSH->IntactMS t1/2 > 2h Proteomics isoTOP-ABPP (Off-Target Profiling) IntactMS->Proteomics Covalent Adduct Confirmed Lead Lead Selection (Optimal k_inact/K_I) Proteomics->Lead High Selectivity

Workflow for evaluating covalent warhead reactivity and target selectivity.

References

  • Title: The Ascension of Targeted Covalent Inhibitors. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: The resurgence of covalent drugs. Source: Nature Reviews Drug Discovery. URL: [Link]

  • Title: Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Source: Pharmaceuticals (Basel). URL: [Link]

  • Title: Fragment-based covalent ligand discovery. Source: RSC Chemical Biology. URL: [Link]

  • Title: Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics. Source: bioRxiv. URL: [Link]

  • Title: Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Source: Journal of the American Chemical Society. URL: [Link]

Sources

Introduction: Bridging the "Valley of Death" in AMR Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Testing Protocols for Novel Antimicrobial Compounds: From Hit to Lead

Audience: Researchers, Scientists, and Drug Development Professionals. Content Type: Technical Comparison Guide & Protocol Manual.

The discovery of novel antimicrobial agents is a race against evolution. However, a significant disconnect exists between standard clinical susceptibility testing (used for diagnosing patients) and the in vitro screening required to validate a new chemical entity (NCE). Standard clinical protocols (like CLSI M100 or EUCAST) are designed for known, stable drugs. They do not account for the solubility issues, unknown pharmacodynamics, or complex mechanisms of action inherent to novel compounds.

This guide moves beyond basic MIC determination. It provides a rigorous, self-validating framework for characterizing novel antimicrobials, focusing on three critical phases: Potency (Screening) , Dynamics (Killing Kinetics) , and Complexity (Biofilms & Intracellular Survival) .

Phase 1: Primary Screening & Potency (The Gold Standards)

For a novel compound, the first question is not just "does it work?" but "how much is required?" Qualitative methods like Disk Diffusion are unsuitable for NCEs due to unknown diffusion coefficients. Quantitative dilution methods are mandatory.

Comparison: Broth Microdilution (BMD) vs. Agar Dilution
FeatureBroth Microdilution (BMD) Agar Dilution Verdict for Novel Compounds
Throughput High (96/384-well plates).Moderate (requires plate pouring).BMD is superior for library screening.
Compound Usage Low (mg quantities).[1]High (requires larger volumes).BMD preserves precious synthetic yield.
Solubility Handling Risk: Lipophilic drugs may precipitate or bind to plastic.Benefit: Agar matrix stabilizes some precipitates.Agar Dilution is the backup if BMD fails due to precipitation.
Quantification Precise MIC (mg/L).Precise MIC (mg/L).Both provide equivalent quantitative data.
Automation Easily automated (liquid handlers).Difficult to automate.BMD fits modern HTS workflows.
Protocol Deep Dive: Robust BMD for Lipophilic Novel Compounds

The Challenge: Many novel antimicrobials (e.g., peptidomimetics, natural products) are lipophilic. Standard CLSI protocols using cation-adjusted Mueller-Hinton Broth (CAMHB) often lead to compound precipitation or binding to polystyrene plates, yielding false-negative MICs.

Optimized Protocol:

  • Solvent Tolerance: Dissolve NCEs in 100% DMSO. Ensure the final DMSO concentration in the well does not exceed 1-2% (v/v). Note: P. aeruginosa is sensitive to >2% DMSO; S. aureus can tolerate up to 5-10% depending on the strain.

  • Anti-Adsorption: For highly lipophilic compounds, add 0.002% Polysorbate-80 (Tween 80) or 0.2% Bovine Serum Albumin (BSA) to the broth to prevent plastic binding.

  • Inoculum: Prepare a standard

    
     CFU/mL inoculum.
    
  • Validation: Always include a "Solvent Control" (media + max DMSO %) to ensure the solvent isn't killing the bacteria.

BMD_Workflow cluster_0 Preparation cluster_1 Assay Setup (96-well) Step1 Compound Solubilization (100% DMSO) Step2 Serial Dilution (2x Final Conc in Media) Step1->Step2 Step3 Add 50µL Compound Step2->Step3 Step4 Add 50µL Inoculum (5x10^5 CFU/mL) Step3->Step4 Step5 Incubate 16-20h @ 35°C Step4->Step5 Control1 Growth Control (Media + Bacteria + DMSO) Control1->Step5 Control2 Sterility Control (Media Only) Control2->Step5 Step6 Read MIC (Lowest conc w/o visible growth) Step5->Step6

Figure 1: Optimized Broth Microdilution Workflow for Novel Compounds. Note the inclusion of specific solvent controls.

Phase 2: Pharmacodynamics (The Kill)

MIC tells you inhibition; it does not tell you killing. For drug development, distinguishing between bacteriostatic (inhibits growth) and bactericidal (kills) activity is vital.

Method 1: Minimum Bactericidal Concentration (MBC)
  • Protocol: Aliquot 10-100 µL from clear wells of the MIC plate onto agar. Incubate 24h.

  • Definition: The lowest concentration reducing the inoculum by

    
     (3-log reduction).
    
  • Limitation: It is a static snapshot. It doesn't tell you how fast the killing happens.

Method 2: Time-Kill Kinetics (The Dynamic Standard)

This is superior to MBC for profiling a lead compound. It reveals rate of kill and potential for regrowth (resistance emergence).

Experimental Setup:

  • Vessels: Use 10-20 mL broth cultures in Erlenmeyer flasks (better aeration than tubes).

  • Concentrations: Test 0x (Growth Control), 1x, 2x, and 4x MIC.

  • Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serial dilute and plate for CFU counting.

  • Interpretation:

    • Bactericidal:

      
       reduction from the starting inoculum.
      
    • Time-Dependent: Killing depends on duration of exposure (e.g., Beta-lactams).

    • Concentration-Dependent: Killing increases with higher drug levels (e.g., Aminoglycosides).

Phase 3: The Fortress (Biofilm Assays)

65-80% of infections are biofilm-associated. Standard MIC assays using planktonic (free-floating) bacteria completely miss this.

Comparison: Crystal Violet vs. MBEC (Calgary Device)
FeatureCrystal Violet (CV) Assay MBEC (Calgary Device)
What it Measures Biomass (Total matrix + dead/live cells).Viability (Live cells surviving treatment).
Principle Stains everything. Good for checking inhibition of formation.Biofilm grows on pegs on a lid. Pegs are transferred to a "challenge plate" then a "recovery plate."
Relevance Low clinical relevance for killing.High relevance. Determines the Minimum Biofilm Eradication Concentration.
Recommendation Use for early screening of anti-adhesion compounds.Use for determining efficacy against established biofilms.

MBEC Protocol Highlight:

  • Growth: Inoculate the MBEC plate (with peg lid). Rock gently to create shear force (mimics flow). Grow for 24-48h.

  • Challenge: Transfer peg lid to a plate containing serial dilutions of the novel compound. Incubate 24h.

  • Recovery: Rinse pegs. Transfer to a fresh media plate containing a neutralizer (to stop drug action). Sonicate to dislodge bacteria.

  • Readout: The lowest concentration in the recovery plate showing no growth is the MBEC.

Phase 4: The Hideout (Intracellular Efficacy)

Many priority pathogens (S. aureus, Salmonella, Listeria) hide inside host cells (macrophages/epithelium) to evade the immune system and antibiotics.

Protocol: Gentamicin Protection Assay (GPA)

This assay relies on the fact that Gentamicin is a potent antibiotic that cannot penetrate eukaryotic cell membranes .

  • Infection: Seed Macrophages (e.g., RAW 264.7 or THP-1) in a 24-well plate. Infect with bacteria (MOI 10:[2]1) for 1 hour.

  • Extracellular Kill: Wash cells and add media containing high-dose Gentamicin (e.g., 50-100 µg/mL) for 1 hour. This kills all bacteria outside the macrophages.

  • Treatment: Wash away Gentamicin.[1] Add media containing your Novel Compound . Incubate for desired time (e.g., 24h).

  • Lysis & Count: Wash cells.[1][2] Lyse macrophages using 0.1% Triton X-100 or 1% Saponin . Dilute lysate and plate to count surviving intracellular bacteria.

Expert Insight (The "Lysostaphin" Modification): For S. aureus, Gentamicin can sometimes slowly leak into cells over long incubations, confounding results. For MRSA/MSSA studies, use Lysostaphin (an enzyme) instead of Gentamicin for the extracellular kill step. It is strictly non-permeable and rapidly bacteriolytic.

Intracellular_Assay cluster_host Host Cell (Macrophage) Node1 1. Infection (Bacteria + Macrophages) Node2 2. Extracellular Kill (Add Gentamicin/Lysostaphin) Node1->Node2 1 hr Incubation Node3 3. Treatment (Add Novel Compound) Node2->Node3 Wash steps Note Logic: Gentamicin kills outside. Compound must enter cell to kill inside. Node2->Note Node4 4. Lysis & Quantification (Triton X-100 -> CFU Count) Node3->Node4 24 hr Incubation

Figure 2: Logic flow of the Gentamicin Protection Assay for determining intracellular efficacy.

References

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition.

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Reading guide for broth microdilution.

  • Ceri, H., et al. (1999). The Calgary Biofilm Device: New Technology for Rapid Determination of Antibiotic Susceptibilities of Bacterial Biofilms. Journal of Clinical Microbiology.

  • Pancu, D.F., et al. (2021). Antibiotics and Cell Culture: Gentamicin Protection Assay. Bio-protocol.[2][3][4]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S.K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis.

Sources

comparative analysis of the synthetic routes to substituted propanamides

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Synthetic Routes to Substituted Propanamides: A Senior Application Scientist’s Guide

Substituted propanamides are privileged structural motifs in modern pharmacophores, serving as the backbone for androgen receptor antagonists (e.g., bicalutamide), local anesthetics (e.g., prilocaine), and numerous kinase inhibitors. For drug development professionals and process chemists, the strategic construction of the amide bond—and the precise control of the adjacent


-stereocenter—dictates not only the biological efficacy of the target molecule but also the scalability, safety, and environmental footprint of the manufacturing process.

This guide provides an objective, data-driven comparison of three distinct synthetic paradigms: classical peptide-type coupling, palladium-catalyzed aminocarbonylation using CO surrogates, and asymmetric hydroaminocarbonylation of alkenes.

Mechanistic Paradigms and Route Evaluation

Route A: Classical Amidation via Coupling Reagents (The T3P Advantage)

The traditional condensation of a propanoic acid derivative with an amine remains the industry standard. However, the field has largely moved beyond the myth of traditional, highly sensitizing coupling reagents like DCC or EDC/HOBt[1]. Today, Propylphosphonic anhydride (T3P) is the reagent of choice for scalable propanamide synthesis.

  • Performance: T3P offers exceptionally low epimerization rates, making it ideal for coupling pre-resolved chiral

    
    -substituted propanoic acids.
    
  • Drawbacks: The atom economy is inherently low due to the high molecular weight of the coupling agent, generating stoichiometric waste.

Route B: Palladium-Catalyzed Aminocarbonylation (CO Surrogates)

When the corresponding carboxylic acid is unavailable or unstable, propanamides can be synthesized directly from aryl or alkyl halides via palladium-catalyzed aminocarbonylation. To circumvent the severe safety hazards of pressurized carbon monoxide gas, modern protocols utilize N,N-Dimethylformamide (DMF) as a dual solvent and CO surrogate[2].

  • Performance: Highly modular. Potassium tert-butoxide triggers the decomposition of DMF into CO and dimethylamine in situ, allowing for safe, atmospheric-pressure carbonylation[2].

  • Drawbacks: Requires elevated temperatures (often microwave irradiation) and is generally limited to achiral or racemic outputs unless chiral halides are utilized.

Route C: Asymmetric Markovnikov Hydroaminocarbonylation

The most atom-economical approach is the direct hydroaminocarbonylation of aliphatic alkenes. Recent breakthroughs have enabled palladium-catalyzed asymmetric Markovnikov hydroaminocarbonylation using monodentate phosphoramidite ligands[3].

  • Performance: This route boasts 100% theoretical atom economy. It directly converts cheap alkenes, anilines, and CO into 2-substituted propanamides bearing an

    
    -stereocenter with excellent enantioselectivity (>95% ee) under ambient conditions[3].
    
  • Drawbacks: Currently limited to lab-scale applications due to the high cost of proprietary chiral ligands and the requirement for precise gas-flow engineering.

Decision Matrix for Route Selection

RouteSelection Start Target: Substituted Propanamide Q1 Is an alpha-stereocenter required? Start->Q1 Q2 Are carboxylic acid starting materials available? Q1->Q2 No R1 Asymmetric Hydroaminocarbonylation (Pd/Phosphoramidite, CO, Alkene) Q1->R1 Yes R2 Classical Amidation (T3P or HATU, Amine, Acid) Q2->R2 Yes R3 Aminocarbonylation (Pd, DMF surrogate, Aryl Halide) Q2->R3 No (Halide available)

Caption: Decision matrix for selecting the optimal propanamide synthetic route.

Quantitative Performance Comparison

MetricRoute A: Classical Amidation (T3P)Route B: Aminocarbonylation (DMF Surrogate)Route C: Asymmetric Hydroaminocarbonylation
Atom Economy Low (~40-50%)Moderate (~60-70%)High (100% theoretical)
E-Factor High (>50)Moderate (20-50)Low (<10)
Scalability Excellent (Ton scale) Good (Pilot scale)Fair (Lab scale currently)
Stereocontrol Dependent on starting acidNone (Achiral)Excellent (>95% ee)
Toxicity Profile Benign (Water-soluble waste)Moderate (Heavy metals)Moderate (Heavy metals, CO gas)

Mechanistic Pathway: Hydroaminocarbonylation

Mechanistic studies reveal that the asymmetric hydroaminocarbonylation proceeds through a highly ordered palladium-hydride pathway[3]. The chiral pocket created by the phosphoramidite ligand dictates the regioselective Markovnikov insertion of the alkene.

Mechanism Pd0 Pd(0)L_n PdH [H-Pd(II)L_n]+ Pd0->PdH Acid/Aniline AlkylPd Alkyl-Pd(II)L_n PdH->AlkylPd Alkene Insertion (Markovnikov) AcylPd Acyl-Pd(II)L_n AlkylPd->AcylPd CO Insertion AcylPd->Pd0 Amine Attack & Reductive Elimination Product Chiral Propanamide AcylPd->Product Release

Caption: Palladium-hydride catalytic cycle for asymmetric hydroaminocarbonylation.

Self-Validating Experimental Protocols

Protocol A: T3P-Mediated Synthesis of N-Aryl Propanamides

Causality Focus: T3P is utilized because its by-products are highly water-soluble phosphonic acids, entirely eliminating the need for tedious silica gel chromatography.

  • Preparation: In a flame-dried flask, dissolve the propanoic acid derivative (1.0 equiv) and aniline (1.1 equiv) in anhydrous ethyl acetate (0.5 M). Causality: EtOAc is a green solvent that perfectly solubilizes the reagents while allowing direct phase separation during workup.

  • Activation: Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv) followed by the dropwise addition of T3P (50 wt% in EtOAc, 1.5 equiv) at 0 °C. Causality: DIPEA deprotonates the acid to facilitate attack on the phosphorus electrophile. The 0 °C addition minimizes exothermic degradation and prevents epimerization.

  • Reaction & Validation: Warm to ambient temperature and stir for 2 hours. Self-Validation: Monitor by TLC (Hexanes/EtOAc 1:1) under UV light. The complete disappearance of the highly UV-active aniline indicates reaction completion.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the pure propanamide.

Protocol B: Pd-Catalyzed Aminocarbonylation using a DMF Surrogate

Causality Focus: Utilizing DMF avoids the infrastructure required for high-pressure CO gas handling.

  • Preparation: Charge a Schlenk tube with aryl bromide (1.0 equiv), amine (4.0 equiv), Pd(OAc)₂ (5 mol%), dppf (5 mol%), and imidazole (1.0 equiv). Causality: The dppf ligand provides a wide bite angle that accelerates the critical reductive elimination step.

  • Surrogate Activation: Add anhydrous DMF (0.2 M) and potassium tert-butoxide (1.5 equiv). Causality: KOtBu promotes the breakdown of DMF into CO and dimethylamine, generating the requisite carbon monoxide in situ[2].

  • Reaction & Validation: Seal the tube and heat to 120 °C under microwave irradiation for 20 minutes. Self-Validation: The solution transitions from pale yellow to dark brown/black, indicating the formation of active Pd(0) species. GC-MS tracking must confirm the disappearance of the aryl bromide mass peak.

  • Isolation: Dilute the crude mixture with water, extract with diethyl ether, and purify via flash chromatography.

Protocol C: Asymmetric Markovnikov Hydroaminocarbonylation

Causality Focus: The monodentate phosphoramidite ligand creates a highly specific chiral pocket that forces the alkene to insert via a Markovnikov pathway, establishing the


-stereocenter[3].
  • Catalyst Assembly: In an argon-filled glovebox, mix Pd₂(dba)₃ (2.5 mol%) and chiral phosphoramidite ligand L16 (5 mol%) in anhydrous toluene.

  • Substrate Addition: Add the aliphatic alkene (1.0 equiv), aniline (1.5 equiv), and p-TsOH (10 mol%). Causality: The acid additive is strictly required to protonate the Pd(0) precursor, generating the active Pd-hydride species[3].

  • Carbonylation & Validation: Transfer to a high-pressure reactor, purge, and pressurize with CO (1 atm). Stir at room temperature for 24 hours. Self-Validation: Monitor CO uptake using an inline mass flow controller. A plateau in CO consumption validates that the catalytic cycle has terminated.

  • Analysis: Concentrate the crude mixture. Analyze by ¹H NMR to determine the regioselectivity (branched vs. linear ratio). Purify by column chromatography and determine the enantiomeric excess via chiral HPLC[3].

References

  • Asymmetric Markovnikov Hydroaminocarbonylation of Alkenes Enabled by Palladium-Monodentate Phosphoramidite Catalysis. Journal of the American Chemical Society. 3

  • DMF as CO Surrogate in Carbonylation Reactions: Principles and Application to the Synthesis of Heterocycles. MDPI.2

  • Access to

    
    -all-carbon quaternary amides through the hydroamidation of allenes using DIBAL-H and isocyanates (Citing: Amide bond formation: Beyond the myth of coupling reagents). Chemical Society Reviews / ResearchGate. 1
    

Sources

Comparative Guide: Purity Assessment Protocols for the SARM Intermediate 2-bromo-N-(4-bromo-3-methylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide evaluates analytical protocols for assessing the purity of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide , a critical electrophilic intermediate used in the synthesis of Selective Androgen Receptor Modulators (SARMs). Due to the thermally labile


-bromoamide moiety , standard gas chromatography (GC) methods pose significant risks of artifact generation. This guide compares High-Performance Liquid Chromatography (HPLC-UV)  as the routine standard against Quantitative Nuclear Magnetic Resonance (qNMR)  as the absolute primary method, providing validated workflows to ensure data integrity in drug development.
Molecule Profile & Analytical Challenges

The target molecule contains two distinct functionalities that dictate analytical strategy:

  • Aromatic Core (4-bromo-3-methylphenyl): Provides a strong UV chromophore suitable for HPLC-UV detection.

  • 
    -Haloamide Tail (2-bromopropanamide):  An electrophilic site designed for subsequent nucleophilic substitution (e.g., ether formation in SARM synthesis).
    

Critical Risk: The


-proton is acidic, and the bromine is a good leaving group. Exposure to high temperatures (injector ports) or strong bases can trigger dehydrohalogenation , forming the acrylamide impurity in situ during analysis, leading to false failures.
Impurity Fate Mapping (Graphviz)

The following diagram illustrates the origin of potential impurities and their analytical detectability.

ImpurityMap Start Starting Materials: 4-bromo-3-methylaniline + 2-bromopropionyl bromide Target Target Molecule: 2-bromo-N-(4-bromo-3-methylphenyl) propanamide Start->Target Amidation (0-5°C, DCM) Imp_Regio Regioisomer: (Trace) Start->Imp_Regio Impure Aniline Imp_Hyd Hydrolysis Impurity: (Loss of Bromine) Target->Imp_Hyd Aqueous Workup (Hydrolysis) Imp_Elim Elimination Impurity: (Acrylamide Derivative) Target->Imp_Elim Thermal Stress (GC Injector >200°C)

Caption: Figure 1. Impurity lineage showing the risk of thermal degradation (dashed red line) generating false elimination products during analysis.

Comparative Analysis of Methods

The following table contrasts the three primary analytical candidates based on specificity, linearity, and risk.

FeatureMethod A: HPLC-UV (Recommended) Method B: qNMR (Absolute Reference) Method C: GC-MS (Not Recommended)
Principle Separation based on polarity; UV detection (Beer-Lambert Law).Molar response of protons relative to an internal standard.[1]Volatilization and ionization.
Specificity High. Resolves aniline precursors and hydrolyzed byproducts.Very High. Distinguishes structure; sees residual solvents.Low (Artifacts). Thermal degradation mimics impurities.
Quantitation Relative. Requires Reference Standard (RS) or assumes Area% = wt%.Absolute. No RS of analyte needed; uses generic internal standard.[2]Semi-quantitative. Response factors vary wildly.
LOD/LOQ Excellent (< 0.05%).Moderate (~0.5 - 1.0%).Good, but unreliable due to degradation.[3]
Primary Risk Response factor variation between target and impurities.Lower sensitivity; requires ~10mg sample.Dehydrobromination in the inlet liner.
Detailed Experimental Protocols
Method A: HPLC-UV (Routine Purity Assessment)

Objective: Routine batch release and impurity profiling.

System Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 254 nm (Optimized for the bromophenyl ring).

  • Temperature: 30°C (Controlled to prevent on-column degradation).

Gradient Program:

Time (min) % Mobile Phase B
0.0 40
10.0 90
12.0 90
12.1 40

| 15.0 | 40 (Re-equilibration) |

Validation Criteria (ICH Q2):

  • Resolution (Rs): > 2.0 between Target and Aniline precursor.

  • Tailing Factor: < 1.5.

  • Linearity:

    
     over 80-120% of target concentration.[4]
    

Expert Insight: Do not use methanol in the mobile phase. Methanol can act as a nucleophile over long run times with the alkyl bromide, potentially creating methoxy-artifacts. Acetonitrile is chemically inert here.

Method B: 1H-qNMR (Absolute Purity Determination)

Objective: Establishing the purity of the "Primary Reference Standard" used in Method A.

Protocol:

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid. (Must be high purity, TraceCERT® grade).

  • Solvent: DMSO-

    
     (Provides excellent solubility and separates amide protons).
    
  • Sample Prep: Weigh exactly ~10 mg of Analyte and ~5 mg of IS into the same vial. Record weights to 0.001 mg precision.

  • Acquisition:

    • Relaxation Delay (

      
      ): 30 seconds (Essential for full relaxation of protons).
      
    • Scans: 16 or 32.

    • Pulse Angle: 90°.

Calculation:



Where 

= Integral area,

= Number of protons,

= Molar mass,

= Weight,

= Purity.[5][6][7]

Expert Insight: Focus on the methyl group signal of the tolyl ring (~2.3 ppm) for integration, as it is a clean singlet often free from interference compared to the aromatic region.

Analytical Decision Workflow

Use this logic gate to select the appropriate method for your stage of development.

DecisionTree Start Sample Received Q1 Is a Certified Reference Standard Available? Start->Q1 Q2 Is the goal Absolute Purity or Impurity Profiling? Q1->Q2 No Method_HPLC Method: HPLC-UV (Routine QC) Q1->Method_HPLC Yes Method_qNMR Method: qNMR (Primary Standardization) Q2->Method_qNMR Absolute Purity Q2->Method_HPLC Impurity Profiling (Use Area %) Method_GC STOP: GC-MS Risk (Thermal Degradation) Method_HPLC->Method_GC Volatile Solvent Check?

Caption: Figure 2. Decision matrix prioritizing qNMR for initial standardization and HPLC for routine testing, explicitly gating against GC for main assay.

References
  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH Guidelines.[1][4][8][9] [Link]

  • Marhefka, C. A., et al. (2004). Design, synthesis, and biological characterization of metabolically stable selective androgen receptor modulators. Journal of Medicinal Chemistry, 47(4), 993-998. [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[10] Journal of Medicinal Chemistry, 55(10), 4968–4968. [Link]

  • Fang, M., et al. (2015).[11] Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(21), 10935–10941. (Demonstrates GC-MS thermal artifacts). [Link]

Sources

A Strategic Guide to Investigating Off-Target Interactions: Cross-Reactivity Studies of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the aphorism "no drug has only one effect" is a guiding principle. The meticulous evaluation of a compound's specificity is as crucial as the assessment of its primary efficacy. This guide provides a comprehensive framework for designing and executing cross-reactivity studies for novel chemical entities, using the hypothetical candidate, 2-bromo-N-(4-bromo-3-methylphenyl)propanamide, as a central case study. While direct experimental data for this specific compound is not yet publicly available, by analyzing its structural motifs and drawing parallels with related molecules, we can construct a robust strategy for identifying potential off-target interactions.

Deconstructing the Molecule: Predicting a Primary Target and Potential for Cross-Reactivity

The structure of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide, a halogenated aromatic amide, offers initial clues to its potential biological activity. The propanamide core is a common feature in a variety of bioactive molecules.[1] The presence of bromine atoms can enhance lipophilicity and potentially influence binding affinity and metabolic stability. Structurally related N-phenylpropanamide derivatives have shown activity as enzyme inhibitors, such as butyrylcholinesterase (BChE) inhibitors for potential Alzheimer's disease treatment.[2] For the purpose of this guide, we will hypothesize that our lead compound is designed as a novel kinase inhibitor, a common therapeutic target for which off-target effects are a significant concern.[3]

The rationale for this hypothesis stems from the general structure of many kinase inhibitors, which often feature a heterocyclic or substituted aromatic core that can occupy the ATP-binding pocket. The N-phenylpropanamide scaffold could potentially mimic the hinge-binding motif of known kinase inhibitors.

The Landscape of Off-Target Interactions: A Predictive Approach

Off-target effects arise when a drug interacts with unintended biological molecules, which can lead to adverse effects or even reveal new therapeutic opportunities.[4] Predicting these interactions early in development is a critical step in de-risking a drug candidate.

Computational Prediction of Off-Target Interactions

Before embarking on extensive and resource-intensive wet-lab experiments, in silico methods provide a valuable initial screening. These computational approaches can predict potential off-target interactions for small molecules.[5] By comparing the structure of our lead compound to databases of known ligands for a wide array of targets, we can generate a ranked list of potential off-target hits. This allows for a more focused and efficient experimental validation.

Identifying High-Risk Protein Families for Cross-Reactivity

Based on the activities of structurally similar aromatic amides and brominated compounds, several protein families present a higher a priori risk for cross-reactivity with 2-bromo-N-(4-bromo-3-methylphenyl)propanamide. These include:

  • Other Kinases: Given the high degree of structural conservation in the ATP-binding pocket across the human kinome, cross-reactivity among different kinases is a common phenomenon.[3]

  • Ion Channels: The lipophilic and aromatic nature of the compound suggests potential interactions with hydrophobic pockets in ion channel proteins.

  • Nuclear Receptors: Molecules with substituted aromatic rings can sometimes mimic the endogenous ligands of nuclear receptors.

  • Cytochrome P450 Enzymes: The brominated phenyl rings may be substrates or inhibitors of CYP enzymes, impacting drug metabolism and potentially leading to drug-drug interactions.

Experimental Design for a Comprehensive Cross-Reactivity Profile

A multi-pronged experimental approach is essential for building a comprehensive cross-reactivity profile. This typically involves a tiered strategy, starting with broad screening panels and progressing to more focused, quantitative assays for any identified hits.

Tier 1: Broad Panel Screening

The initial step is to screen the compound against a large panel of targets to identify potential off-target interactions.

cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound Test Compound Dilution Series incubation Incubate Compound with Kinases and ATP compound->incubation kinase_panel Panel of Recombinant Kinases kinase_panel->incubation atp ATP Solution atp->incubation detection Measure Kinase Activity (e.g., ADP-Glo, Z'-LYTE) incubation->detection inhibition_calc Calculate Percent Inhibition detection->inhibition_calc hit_id Identify Hits (e.g., >50% Inhibition) inhibition_calc->hit_id

Caption: Workflow for broad panel kinase screening.

  • Compound Preparation: Prepare a stock solution of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations (e.g., 10 µM to 1 nM).

  • Assay Plate Preparation: In a multi-well plate, add the recombinant kinases from the screening panel.

  • Compound Addition: Add the test compound dilutions to the wells containing the kinases. Include a positive control (a known broad-spectrum kinase inhibitor) and a negative control (vehicle only).

  • Initiation of Reaction: Add a solution of ATP and a suitable substrate to initiate the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature for a specified period.

  • Detection: Add a detection reagent that measures kinase activity (e.g., by quantifying the amount of ADP produced).

  • Data Analysis: Calculate the percent inhibition of each kinase at each compound concentration. Identify any kinases that show significant inhibition (typically >50% at 10 µM) as potential off-target hits.

Tier 2: Quantitative IC50 Determination

For any hits identified in the broad panel screen, the next step is to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency against the off-target.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_series 10-point Compound Dilution Series run_assay Run Enzymatic Assay compound_series->run_assay target_enzyme Recombinant Off-Target Enzyme target_enzyme->run_assay measure_activity Measure Enzyme Activity run_assay->measure_activity plot_curve Plot Dose-Response Curve measure_activity->plot_curve calc_ic50 Calculate IC50 Value plot_curve->calc_ic50

Caption: Workflow for IC50 determination.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound.

  • Assay: Perform the same enzymatic assay as in the broad panel screen, but only with the specific off-target enzyme identified as a hit.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Data Presentation

To facilitate a clear comparison of the compound's on-target and off-target activities, the data should be presented in a tabular format.

Table 1: Hypothetical Cross-Reactivity Profile of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide

TargetIC50 (nM)Selectivity Index (Off-Target IC50 / On-Target IC50)
Primary Target (Hypothetical Kinase A) 15 1
Off-Target Kinase B45030
Off-Target Kinase C1,20080
Off-Target Kinase D>10,000>667
Off-Target Ion Channel X>10,000>667

A higher selectivity index indicates greater selectivity for the primary target. A commonly accepted threshold for a selective compound is a selectivity index of >100.

Cellular Assays: Validating Off-Target Effects in a Biological Context

While biochemical assays are essential for determining direct interactions, cellular assays are necessary to confirm that the off-target effects are relevant in a biological system.

  • Cell Line Selection: Choose a cell line that expresses the off-target of interest.

  • Treatment: Treat the cells with a range of concentrations of the test compound.

  • Endpoint Measurement: Measure a cellular endpoint that is a known consequence of inhibiting the off-target. For example, if the off-target is a kinase involved in a specific signaling pathway, measure the phosphorylation of a downstream substrate using Western blotting or a cellular immunoassay.

  • Data Analysis: Determine the concentration of the compound required to produce a 50% effect on the cellular endpoint (EC50).

Conclusion and Future Directions

The investigation of cross-reactivity is an indispensable component of the drug development process. For a novel compound like 2-bromo-N-(4-bromo-3-methylphenyl)propanamide, a systematic approach that combines in silico prediction with tiered experimental validation is paramount. By first identifying potential off-targets through broad panel screening and then quantifying the potency of these interactions, researchers can build a comprehensive selectivity profile. Ultimately, validating these findings in a cellular context provides the crucial link between biochemical activity and biological consequences. This rigorous evaluation not only mitigates the risk of unforeseen toxicity but also strengthens the overall scientific and regulatory case for a new therapeutic candidate.

References

  • Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. (n.d.). Vertex AI Search.
  • Cross-Reactivity Assessment. (n.d.). Creative Diagnostics.
  • 2-bromo-N-(3-methylphenyl)propanamide (630119-85-6). (n.d.). Chemchart.
  • The Enigmatic Mechanism of 2-bromo-N-phenethylbenzenesulfonamide: A Technical Guide to a Putative Biological Role. (n.d.). Benchchem.
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021, July 17). MDPI.
  • Assay methods based on proximity-enhanced reactions for detecting non-nucleic acid molecules. (n.d.). Frontiers.
  • Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. (2024, November 7). ACS Publications.
  • N-(2-bromo-4-methylphenyl)propanamide. (n.d.). PubChem.
  • biological activity of derivatives synthesized from 2-(4-Bromo-3-methoxyphenyl)acetonitrile. (n.d.). Benchchem.
  • Synthesis, characterization and biological activity of azides and its derivatives. (n.d.). DESWATER.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (n.d.). SpringerLink.
  • Propanamide, 2-bromo-N-(4-bromo-3-methylphenyl)-. (n.d.). SpectraBase.
  • Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. (2025, November 30). PMC.
  • (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (n.d.). ResearchGate.
  • The precision paradox: Off-target effects in gene editing. (2025, November 26). Drug Discovery News.
  • A Comparative Guide to the Cross-Reactivity of 2-Bromoacetamide and N-ethylmaleimide. (n.d.). Benchchem.
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020, March 3). The Institute of Cancer Research.
  • Propanamide. (n.d.). Wikipedia. Retrieved March 8, 2026, from [Link]

  • N-(2-bromo-4-methylphenyl)-3-(5-methylfuran-2-yl)propanamide. (2025, October 15). EPA.
  • How can off-target effects of drugs be minimised?. (2025, May 21). Patsnap Synapse.
  • How do I know if the antibody will cross-react?. (n.d.). Proteintech Group.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-bromo-N-(4-bromo-3-methylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

2-bromo-N-(4-bromo-3-methylphenyl)propanamide is an


-bromoamide intermediate, commonly utilized in the synthesis of selective androgen receptor modulators (SARMs) such as Andarine (GTx-007).

While often classified generically as an Irritant (Skin/Eye Cat 2), this compound possesses a reactive


-carbon-bromine bond, rendering it a potent electrophile . It acts as an alkylating agent capable of modifying biological nucleophiles (proteins/DNA).

The Core Directive: Do not treat this merely as a "dust hazard." Treat it as a contact sensitizer and delayed-action chemical burn agent. Your primary safety objective is Zero Dermal Contact and Total Respiratory Isolation via engineering controls.

Hazard Mechanics: The "Why" Behind the Protocol

To understand the PPE requirements, we must analyze the molecular behavior:

  • Electrophilic Attack: The bromine atom at the alpha position activates the adjacent carbon. This site is highly susceptible to nucleophilic attack by amino acid residues (cysteine/lysine) on skin proteins.

  • Delayed Symptomology: Unlike acid burns which hurt immediately, alkylating agents may penetrate the stratum corneum and react subcutaneously, causing delayed blistering or sensitization hours after exposure.

  • Lachrymatory Potential: Many

    
    -haloamides are lachrymators (tear-inducing). Even minor dust inhalation can incapacitate a researcher, halting critical experimental timelines.
    

Personal Protective Equipment (PPE) Matrix

The following PPE system is designed to create a "fail-safe" barrier. We utilize a Dual-Barrier Glove System to account for permeation lag time.

PPE Specifications Table
Body ZonePrimary BarrierSecondary BarrierTechnical Justification
Hand (Dermal) Inner: 4-mil Nitrile (Disposable)Outer: 5-8 mil Extended Cuff Nitrile OR Silver Shield® (Laminate)Standard nitrile degrades over time against alkyl bromides. The inner glove provides a "color check" (wear white inner, blue outer) to spot breaches. Laminate is required for solutions >1M.
Ocular Chemical Splash Goggles (Indirect Vent)Face Shield (If >10g or liquid handling)Safety glasses are insufficient. Vapors/dust can bypass side shields. Goggles seal the ocular cavity against lachrymatory dust.
Respiratory Fume Hood (Engineering Control)N95/P100 Respirator (Emergency Backup only)The primary defense is air velocity (100 fpm). Respirators are only for spill cleanup outside the hood.
Body Lab Coat (Poly/Cotton or Nomex)Chemical Apron (Rubber/Neoprene)Cotton absorbs; an apron sheds liquid spills during transfer operations.

Visualization: PPE Decision Logic

The following diagram illustrates the decision logic for selecting the correct PPE configuration based on the operational scale.

PPE_Decision_Tree Start Start: Assess Operation Scale SmallScale < 1g Solid Handling Start->SmallScale LargeScale > 1g OR Solution Phase Start->LargeScale StdPPE Standard PPE: Nitrile Gloves (Double) Splash Goggles Lab Coat SmallScale->StdPPE EnhancedPPE Enhanced PPE: Silver Shield® Liners Chemical Apron Face Shield LargeScale->EnhancedPPE Hood Engineering Control: Fume Hood Required StdPPE->Hood Decon Decontamination: Wash gloves with soap/water BEFORE removal Hood->Decon Post-Op EnhancedPPE->Hood

Figure 1: PPE Selection Logic based on operational scale. Note the escalation to laminate gloves and aprons for larger quantities.

Operational Protocol: The Self-Validating System

This protocol integrates safety checks directly into the workflow.

Phase 1: Preparation (The "Cold" Phase)
  • Airflow Verification: Verify fume hood face velocity is between 80–120 fpm. Tape a Kimwipe to the sash bottom as a visual flow indicator.

  • Quench Station Setup: Prepare a beaker of 10% Sodium Thiosulfate or Sodium Bisulfite solution inside the hood.

    • Why: These nucleophiles rapidly neutralize alkyl bromides, converting them to harmless salts. This is your "emergency bucket" for contaminated spatulas or gloves.

  • Balance Isolation: If the balance is outside the hood, use a secondary containment tray and a pre-tared transfer vessel. Never weigh loose powder on an open bench.

Phase 2: Active Handling (The "Hot" Phase)
  • Donning: Put on inner gloves (white), then outer gloves (blue/purple). Inspect for tears.

  • Transfer:

    • Open the container only inside the hood.

    • Use a disposable anti-static spatula.

    • Technique: Avoid "dumping." Pour slowly to minimize dust generation.

  • Solvent Addition: If dissolving, add solvent slowly down the side of the vessel to prevent aerosolization of the solid.

Phase 3: Decontamination & Doffing
  • Tool Quench: Dip the used spatula and any contaminated glassware tips into the Thiosulfate bath before removing them from the hood for cleaning.

  • Glove Wash: Wash outer gloves with soap and water while still on your hands inside the hood. This removes surface residue before you touch your face or lab coat buttons.

  • Disposal: Place solid waste in a container labeled "Halogenated Organics."

Visualization: Handling & Decontamination Workflow

Workflow Prep 1. Prep Quench Bath (10% Na-Thiosulfate) Weigh 2. Weigh/Transfer (Inside Hood Only) Prep->Weigh React 3. Reaction/Solvation Weigh->React Spill Spill Event Weigh->Spill DeconTools 4. Dip Tools in Quench Bath React->DeconTools Waste 5. Waste Disposal (Halogenated) DeconTools->Waste Spill->Prep Apply Thiosulfate

Figure 2: Operational workflow emphasizing the integration of a chemical quench step (Thiosulfate) for tools prior to cleaning.

Emergency Response

Spills (Solid)
  • Isolate: Close the hood sash. Alert nearby personnel.

  • PPE Upgrade: If the spill is outside the hood, don a P100 respirator.

  • Neutralize: Cover the spill with solid sodium carbonate or bentonite mixed with sodium thiosulfate .

  • Collect: Sweep carefully (do not create dust) into a waste container.

  • Wash: Clean the area with water and detergent.

Exposure (Dermal/Ocular)[1]
  • Skin: Immediately flush with water for 15 minutes.[1][2][3][4] Soap is essential to remove the hydrophobic organic compound. Do not use ethanol (it enhances skin absorption).

  • Eyes: Flush for 15 minutes using an eyewash station. Hold eyelids open. Seek medical attention immediately—bring the SDS.

References

  • National Institutes of Health (PubChem). (n.d.). Compound Summary: N-(2-bromo-4-methylphenyl)propanamide.[5] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance: Chemical Fume Hoods. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.